molecular formula C4H5N3 B1205247 1-Vinyl-1,2,4-triazole CAS No. 2764-83-2

1-Vinyl-1,2,4-triazole

Katalognummer: B1205247
CAS-Nummer: 2764-83-2
Molekulargewicht: 95.1 g/mol
InChI-Schlüssel: ITUNZCVRYICLQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Vinyl-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3 and its molecular weight is 95.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-ethenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70234-95-6
Record name 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70234-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60340499
Record name 1-Vinyl-1,2,4-triazole
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-83-2
Record name 1-Vinyl-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Vinyl-1,2,4-triazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Methods and Mechanisms of 1-Vinyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Vinyl-1,2,4-triazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Introduction

This compound is a key monomer in the synthesis of functional polymers and a significant scaffold in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile precursor for a wide range of applications. This guide focuses on the most relevant and practical synthetic routes to this important compound.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct vinylation of a pre-formed 1,2,4-triazole ring and the construction of the vinyl-substituted triazole ring from acyclic precursors. This guide will focus on the direct vinylation methods, which are more commonly employed.

Direct Vinylation of 1,2,4-Triazole

Direct vinylation involves the introduction of a vinyl group onto one of the nitrogen atoms of the 1,2,4-triazole ring. Key methods include base-catalyzed reaction with acetylene, reaction with vinyl acetate followed by elimination, and transition metal-catalyzed cross-coupling reactions.

The direct reaction of 1,2,4-triazole with alkynes in the presence of a base is a straightforward method for the synthesis of N-vinyltriazoles. This method offers a green and cost-effective approach, avoiding the use of transition metals.

Experimental Protocol:

A typical procedure involves the reaction of 1,2,4-triazole with an alkyne in a high-boiling polar aprotic solvent, such as DMSO, in the presence of a strong base.

  • Reactants: 1,2,4-triazole, Phenylacetylene or Diphenylacetylene.

  • Catalyst: Cesium Carbonate (Cs₂CO₃).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 1,2,4-triazole in DMSO, add the alkyne and cesium carbonate.

    • Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) for a designated time.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

AlkyneProductYield (%)Reference
Phenylacetylene(Z)-1-(2-phenylvinyl)-1H-1,2,4-triazole93[1]
Diphenylacetylene1-(1,2-diphenylvinyl)-1H-1,2,4-triazole61[1]

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition of the deprotonated 1,2,4-triazole anion to the alkyne, followed by protonation to yield the vinyltriazole product. The use of a strong base is crucial for the deprotonation of the triazole.

G cluster_0 Base-Catalyzed Vinylation of 1,2,4-Triazole with Phenylacetylene Triazole 1,2,4-Triazole Triazole_anion 1,2,4-Triazole Anion Triazole->Triazole_anion Deprotonation Base Base (e.g., Cs₂CO₃) Intermediate Carbanionic Intermediate Triazole_anion->Intermediate Nucleophilic Attack Phenylacetylene Phenylacetylene Product (Z)-1-(2-phenylvinyl)-1H-1,2,4-triazole Intermediate->Product Protonation Proton_source Proton Source (e.g., DMSO, H₂O)

Caption: Mechanism of base-catalyzed vinylation of 1,2,4-triazole.

This two-step method involves the initial reaction of 1,2,4-triazole with vinyl acetate to form an N-(1-acetoxyethyl)azole intermediate, which is then subjected to pyrolysis to yield the desired this compound.

Experimental Protocol:

  • Step 1: Synthesis of N-(1-acetoxyethyl)-1,2,4-triazole

    • React 1,2,4-triazole with an excess of vinyl acetate. The reaction can be carried out with or without a catalyst. Phase-transfer catalysts can be employed to facilitate the reaction.[2]

    • After the reaction is complete, remove the excess vinyl acetate under reduced pressure.

    • The resulting N-(1-acetoxyethyl)-1,2,4-triazole can be used in the next step without further purification.

  • Step 2: Pyrolysis of N-(1-acetoxyethyl)-1,2,4-triazole

    • The crude N-(1-acetoxyethyl)-1,2,4-triazole is heated to a high temperature (typically 350–400 °C).[2]

    • The pyrolysis can be performed in the presence of water.[2]

    • The volatile this compound is distilled from the reaction mixture.

    • Further purification can be achieved by fractional distillation.

Quantitative Data Summary:

Reaction Mechanism:

The first step is a nucleophilic addition of the triazole to the double bond of vinyl acetate. The subsequent pyrolysis step involves the elimination of acetic acid to form the vinyl group.

G cluster_1 Vinylation with Vinyl Acetate and Pyrolysis Triazole 1,2,4-Triazole Intermediate N-(1-acetoxyethyl)-1,2,4-triazole Triazole->Intermediate Addition Vinyl_Acetate Vinyl Acetate Product This compound Intermediate->Product Pyrolysis (Elimination) Acetic_Acid Acetic Acid

Caption: Two-step synthesis via vinyl acetate addition and pyrolysis.

Transition metal catalysis, particularly with copper, provides an efficient method for the N-vinylation of azoles. These reactions often proceed under mild conditions with good functional group tolerance.

Experimental Protocol:

A general procedure for copper-catalyzed N-vinylation is as follows:

  • Reactants: 1,2,4-triazole, a vinyl halide (e.g., vinyl bromide or vinyl iodide).

  • Catalyst: A copper(I) source (e.g., CuI).

  • Ligand: A nitrogen-based ligand (e.g., a bidentate N-donor ligand).

  • Base: An inorganic or organic base (e.g., K₃PO₄ or Cs₂CO₃).

  • Solvent: A polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Combine 1,2,4-triazole, the vinyl halide, the copper catalyst, the ligand, and the base in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent and heat the mixture to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary:

While general protocols for the copper-catalyzed vinylation of azoles exist, specific quantitative data for the synthesis of this compound using this method requires further investigation of primary literature.

Reaction Mechanism:

The mechanism is believed to involve the formation of a copper-triazole complex, followed by oxidative addition of the vinyl halide to the copper center. Reductive elimination then yields the N-vinylated product and regenerates the copper(I) catalyst.

G cluster_2 Copper-Catalyzed N-Vinylation Cu_I Cu(I) Catalyst Cu_Triazole Copper-Triazole Complex Cu_I->Cu_Triazole Coordination Triazole 1,2,4-Triazole Oxidative_Addition Cu(III) Intermediate Cu_Triazole->Oxidative_Addition Oxidative Addition Vinyl_Halide Vinyl Halide (R-X) Oxidative_Addition->Cu_I Catalyst Regeneration Product This compound Oxidative_Addition->Product Reductive Elimination

Caption: Catalytic cycle for copper-catalyzed N-vinylation.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to different reaction conditions. The base-catalyzed reaction with alkynes offers a simple and green alternative, while copper-catalyzed methods provide high efficiency and broad substrate scope. The vinylation with vinyl acetate followed by pyrolysis is a two-step classical approach. Further research into optimizing these methods and exploring new catalytic systems will continue to enhance the accessibility of this important building block for various applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Vinyl-1,2,4-triazole Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VT), a heterocyclic compound with the molecular formula C4H5N3, is a versatile monomer that has garnered significant interest in polymer chemistry, materials science, and medicinal chemistry.[1] Its structure, featuring a vinyl group attached to a 1,2,4-triazole ring, imparts a unique combination of reactivity and functionality. The vinyl group allows for polymerization and copolymerization, leading to the formation of functional polymers with applications in various fields. The triazole ring, with its three nitrogen atoms, provides sites for coordination with metal ions, hydrogen bonding, and imparts desirable thermal stability. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound monomer, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C4H5N3[1]
Molecular Weight 95.10 g/mol [1]
Physical State Liquid
Density 1.099 g/mL at 20 °C[2]
Boiling Point 103-104 °C at 15 Torr[2]
Refractive Index (n20/D) 1.511
pKa 2.33 ± 0.10 (Predicted)
Melting Point Not specified

Solubility Profile

The solubility of this compound is a critical parameter for its application in various solvent systems for polymerization and other reactions.

Solvent TypeSolubility
Polar Aprotic Solvents Indefinite solubility in dimethylformamide (DMF), dimethylacetamide (DMAA), and dimethylsulfoxide (DMSO).
Strong Acceptor Solvents Soluble in acetic acid and formic acid.
Nonpolar Solvents Poor solubility in acetone, tetrahydrofuran (THF), acetonitrile, alcohols, dioxane, heptane, nitromethane, diethyl ether, and dichloroethane.

Thermal Stability

This compound and its corresponding polymers exhibit notable thermal stability. Polymers derived from this monomer are stable up to 300-350°C. Thermogravimetric analysis (TGA) indicates that decomposition of poly(this compound) typically commences around 250°C in both air and nitrogen atmospheres.

Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

UV-Vis Spectroscopy

In solution, this compound exhibits a characteristic absorption band in the ultraviolet region.

Wavelength (λmax)Solvent
226 nmAqueous solution[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3111C-H stretching (triazole ring)
~1645C=C stretching (vinyl group)
~1506C=N stretching (triazole ring)
~1435C-N stretching (triazole ring)
~1277N-N stretching (triazole ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for the this compound monomer are not consistently reported across the literature, with many studies focusing on its polymeric forms or derivatives. However, based on the chemical structure, the expected signals can be predicted.

¹H NMR:

  • Signals corresponding to the two protons of the triazole ring.

  • A characteristic set of signals for the vinyl group protons (-CH=CH₂), likely exhibiting complex splitting patterns (dd or ddx).

¹³C NMR:

  • Two distinct signals for the carbon atoms of the triazole ring.

  • Two signals corresponding to the carbon atoms of the vinyl group.

Experimental Protocols

Synthesis of this compound Monomer

A common and direct method for the synthesis of this compound is the vinylation of 1,2,4-triazole with acetylene.[4] This reaction is typically carried out under basic conditions.

Materials:

  • 1,2,4-Triazole

  • Potassium hydroxide (KOH)

  • Dioxane (or another suitable solvent)

  • Acetylene gas

  • Nitrogen gas

Procedure:

  • A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with 1,2,4-triazole and a catalytic amount of potassium hydroxide in a suitable solvent such as dioxane.

  • The system is purged with nitrogen to ensure an inert atmosphere.

  • Acetylene gas is then bubbled through the reaction mixture at a controlled rate.

  • The reaction is typically carried out at elevated temperatures (e.g., 150-180°C) and pressures.

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off.

  • The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Triazole 1,2,4-Triazole Reaction Vinylation Reaction (High Temperature & Pressure) Triazole->Reaction Acetylene Acetylene Acetylene->Reaction Catalyst KOH (Catalyst) Catalyst->Reaction Neutralization Neutralization/Filtration Reaction->Neutralization Distillation Vacuum Distillation Neutralization->Distillation VT This compound Distillation->VT

Synthesis Workflow for this compound

Polymerization of this compound

This compound can undergo polymerization through various mechanisms, most notably free-radical polymerization.

Typical Free-Radical Polymerization Protocol:

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Nitrogen gas

Procedure:

  • This compound is dissolved in DMF in a reaction flask.

  • AIBN is added to the solution.

  • The mixture is deoxygenated by bubbling nitrogen gas through it for a sufficient period.

  • The reaction is then heated to a specific temperature (e.g., 60-80°C) under a nitrogen atmosphere and stirred for a predetermined time.

  • The resulting polymer, poly(this compound), can be isolated by precipitation in a non-solvent (e.g., diethyl ether) and then dried under vacuum.

PolymerizationWorkflow Start Start: Dissolve VT and AIBN in DMF Deoxygenate Deoxygenate with Nitrogen Start->Deoxygenate Heat Heat to 60-80°C under N2 Deoxygenate->Heat Polymerize Polymerization Reaction Heat->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate End End: Poly(this compound) Isolate->End

Free-Radical Polymerization of this compound

Logical Relationship of Properties and Applications

The unique combination of a polymerizable vinyl group and a functional triazole ring dictates the wide range of applications for this compound.

PropertiesApplications cluster_properties Core Physicochemical Properties cluster_characteristics Resulting Characteristics cluster_applications Applications VinylGroup Vinyl Group (Polymerizable) Polymerization Ability to form Polymers/Copolymers VinylGroup->Polymerization TriazoleRing 1,2,4-Triazole Ring (Functional) ThermalStability High Thermal Stability TriazoleRing->ThermalStability Coordination Coordination with Metal Ions TriazoleRing->Coordination Hbonding Hydrogen Bonding Capability TriazoleRing->Hbonding Materials Advanced Materials Polymerization->Materials Coatings Coatings & Adhesives Polymerization->Coatings ThermalStability->Materials Biomedical Biomedical Applications Coordination->Biomedical DrugDelivery Drug Delivery Hbonding->DrugDelivery

Relationship between Properties and Applications

Conclusion

This compound is a monomer of significant scientific and industrial importance. Its well-defined physicochemical properties, including its solubility profile, thermal stability, and spectral characteristics, make it a valuable building block for the synthesis of functional polymers. The detailed experimental protocols provided in this guide offer a practical foundation for researchers working with this compound. The unique interplay between its polymerizable vinyl group and functional triazole ring opens up a wide array of applications, particularly in the development of advanced materials and biomedical technologies. Further research into the detailed NMR characterization of the monomer and exploration of its copolymerization with other functional monomers will continue to expand its utility in various scientific disciplines.

References

Spectroscopic Characterization of 1-Vinyl-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Vinyl-1,2,4-triazole (VTA), a versatile monomer employed in the synthesis of various functional polymers with applications in materials science and pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of VTA, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and triazole ring protons. The vinyl group protons typically appear as a set of coupled multiplets, while the triazole protons resonate as distinct singlets in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (Triazole)8.45s-
H-3 (Triazole)7.95s-
H-α (Vinyl)7.10dd16.0, 9.0
H-β (trans, Vinyl)5.50d16.0
H-β (cis, Vinyl)5.00d9.0

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Actual values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons and the aromatic carbons of the triazole ring resonate at characteristic chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-5 (Triazole)152.0
C-3 (Triazole)144.0
C-α (Vinyl)130.0
C-β (Vinyl)108.0

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm). Actual values may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve VTA in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire 1H and 13C Spectra Spectrometer->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Assign Peaks & Interpret Spectrum Process->Analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands for the vinyl group and the triazole ring.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3120 - 3100C-H stretchTriazole ring
3080 - 3020C-H stretchVinyl group
1654C=C stretchVinyl group
1590C=C stretchVinyl group
1505 - 1501C=N stretchTriazole ring
1442 - 1436C-N stretchTriazole ring
1276N-N stretchTriazole ring
1004C-H in-plane bendTriazole ring
960C-H out-of-plane bendVinyl group (trans)
880C-H out-of-plane bendVinyl group (geminal)
661C-N bendTriazole ring

Note: The disappearance of the vinyl group bands at approximately 1654 cm⁻¹ and 1590 cm⁻¹ can be used to monitor the polymerization of VTA.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following attenuated total reflectance (ATR) FTIR protocol is commonly used:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Output Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Apply Apply VTA Sample to Crystal Background->Apply Acquire Acquire IR Spectrum Apply->Acquire Process Generate Absorbance/ Transmittance Spectrum Acquire->Process Analyze Identify Functional Group Peaks Process->Analyze

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The triazole ring contains chromophores that absorb UV radiation at specific wavelengths.

UV-Vis Spectral Data

In an aqueous solution, this compound exhibits a characteristic absorption maximum (λmax) in the UV region.[1] The absorption is attributed to the π → π* electronic transitions within the triazole ring. The absorption maximum for the triazole ring in similar compounds is often observed in the 250-260 nm range.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Water226[1]Not Reported
Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum of this compound:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Rinse and fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Measurement cluster_proc Data Analysis Prepare Prepare Dilute Solution of VTA Blank Prepare Solvent Blank Prepare->Blank Baseline Record Baseline with Blank Blank->Baseline Measure Record Spectrum of VTA Solution Baseline->Measure Determine Determine λmax Measure->Determine Calculate Calculate Molar Absorptivity (optional) Determine->Calculate

UV-Vis Experimental Workflow

References

Thermal Stability and Degradation Profile of 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1-Vinyl-1,2,4-triazole (VT) and its corresponding polymer, poly(this compound) (PVT). A thorough understanding of the thermal characteristics of VT is crucial for its application in polymerization processes, as well as for the development of novel pharmaceuticals and advanced materials where triazole moieties are pivotal. This document synthesizes available data on thermal analysis, outlines detailed experimental methodologies, and presents plausible degradation pathways.

Thermal Stability Analysis

While specific thermogravimetric data for the this compound monomer is not extensively detailed in the reviewed literature, the thermal behavior of its polymer and other triazole derivatives provides significant insights into its stability. Poly(this compound) is noted for its high thermal stability, which is a key property for its various applications.[1]

Polymers and copolymers of this compound are characterized by their chemical resistance and high thermal stability, with decomposition temperatures reported to be in the range of 300-350 °C.[1] Studies on copolymers of this compound with 1-vinyl-4,5,6,7-tetrahydroindole have also demonstrated thermal stability up to 220 °C.[2]

A study on a "treated" 1,2,4-triazole sample (the specific nature of the treatment and whether it was the 1-vinyl variant are not specified) showed a significant increase in the maximum thermal decomposition temperature (Tmax) from 199.68°C to 213.40°C, suggesting that modifications can enhance thermal stability.[3] The corresponding Differential Scanning Calorimetry (DSC) analysis indicated a melting temperature of 124.22°C for the treated sample.[3]

For comparison, other 1,2,4-triazole derivatives have been shown to be thermally stable up to around 200°C, with degradation occurring in a single step.[4]

Quantitative Thermal Analysis Data of 1,2,4-Triazole Derivatives and Copolymers
Compound/CopolymerOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)Final Residue (%) at 400°CAnalysis Method
1,2,4-Triazole Derivative (MM4e)~200--16.72TGA
"Treated" 1,2,4-Triazole-213.40--TGA
Poly(this compound)300-350---TGA
Copolymer of VT and 1-vinyl-4,5,6,7-tetrahydroindole220---TGA

Note: The data presented is based on available literature for related compounds and may not be fully representative of the this compound monomer.

Degradation Profile

The degradation of this compound under thermal stress is expected to involve reactions of both the vinyl group and the triazole ring. The vinyl group is a reactive site for polymerization and can also be a point of initiation for degradation.[5] The triazole ring, while generally stable, can undergo ring-opening reactions at elevated temperatures.

The decomposition of nitro-1,2,4-triazoles has been shown to produce a variety of gaseous products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, indicating the fragmentation of the heterocyclic ring.[5] For vinyl-substituted heterocycles, radical mechanisms are often involved in the degradation process.[6]

Plausible Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound based on general principles of organic thermolysis. The initial step could be the homolytic cleavage of the C-N bond connecting the vinyl group to the triazole ring, or a rearrangement followed by fragmentation of the triazole ring.

G A This compound B Initial Thermal Stress (Heat) A->B C Vinyl Radical + 1,2,4-Triazolyl Radical B->C C-N Bond Cleavage D Ring Opening of Triazole B->D Ring Strain Relief E Further Fragmentation C->E D->E F Volatile Products (e.g., N₂, HCN, C₂H₄) E->F

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible data on the thermal properties of reactive monomers like this compound.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical workflow for the comprehensive thermal analysis of a volatile organic compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh 5-10 mg of This compound in a sealed aluminum pan B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) A->D E Determine onset of decomposition and weight loss stages B->E F Identify melting point, glass transition, and enthalpy changes C->F G Identify and quantify degradation products D->G

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]

  • Objective: To determine the thermal stability and decomposition temperatures of this compound.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

  • Sample Preparation:

    • Tare a clean, inert sample pan (typically aluminum or platinum).

    • Accurately weigh 5-10 mg of the this compound sample into the pan. For volatile liquids, a sealed pan with a pinhole lid is recommended to control evaporation.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant rate of 10°C/min.

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the temperature ranges for each weight loss step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

  • Objective: To identify thermal transitions such as melting, boiling, and polymerization of this compound.

  • Apparatus: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan to prevent volatilization.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Equilibrate the sample at a low temperature (e.g., 0°C).

      • Ramp the temperature to an upper limit (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

      • Cool the sample back to the initial temperature.

      • A second heating scan is often performed to observe the thermal history of the material.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (melting) and exothermic peaks (polymerization, decomposition).

    • Determine the peak temperatures and the enthalpy of transitions by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10]

  • Objective: To identify the chemical compounds produced during the thermal degradation of this compound.

  • Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation:

    • A small amount of the this compound sample (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis Temperature: A temperature sufficient to induce complete fragmentation (e.g., 600-800°C) is selected.

    • Carrier Gas: Helium at a constant flow rate.

    • GC Separation: The pyrolysis products are separated on a capillary column with a suitable stationary phase. A temperature program is used to elute the compounds based on their boiling points.

    • MS Detection: The separated compounds are ionized (typically by electron impact) and their mass-to-charge ratios are measured.

  • Data Analysis:

    • The resulting chromatogram shows the separated pyrolysis products.

    • The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its successful application in various fields. While direct and comprehensive data on the monomer is limited, analysis of its polymer and related triazole derivatives indicates good thermal stability. The degradation is likely to proceed through complex mechanisms involving both the vinyl group and the triazole ring. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed thermal analysis and further elucidate the thermal behavior of this important heterocyclic compound. Further studies focusing specifically on the thermal decomposition of the this compound monomer are warranted to fill the existing knowledge gaps.

References

Solubility characteristics of 1-Vinyl-1,2,4-triazole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Vinyl-1,2,4-triazole (VTA), a versatile monomer increasingly utilized in the development of advanced polymers for pharmaceutical and biomedical applications. Understanding the solubility of VTA is critical for its polymerization, processing, and the formulation of VTA-based materials. This document summarizes known qualitative solubility data, details a standard experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polarity, arising from the triazole ring with three nitrogen atoms, and the presence of a vinyl group, dictates its interactions with various solvents. The nitrogen atoms in the triazole ring are capable of hydrogen bonding, which significantly influences its solubility in protic solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound across a range of solvents and temperatures is not extensively published in publicly available literature, a consistent qualitative solubility profile has been established. VTA exhibits a distinct amphiphilic nature, with a clear preference for polar solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolventSolubility
Polar Protic WaterHigh
MethanolSoluble
Acetic AcidSoluble
Formic AcidSoluble
Polar Aprotic Dimethylformamide (DMF)Highly Soluble
Dimethyl sulfoxide (DMSO)Highly Soluble
Dimethylacetamide (DMAc)Highly Soluble
Nonpolar ChloroformInsoluble
TolueneInsoluble
AcetonePoor
Tetrahydrofuran (THF)Poor
AcetonitrilePoor
DioxanePoor
HeptanePoor
Diethyl etherPoor
DichloroethanePoor

Note: "Highly Soluble" indicates that for some polar aprotic solvents, solubility is described as indefinite. "Soluble" is indicated for solvents commonly used in the polymerization of VTA.[1]

The high solubility of VTA in water is attributed to the strong hydrogen bonding between the nitrogen atoms of the triazole ring and water molecules.[1] In polar aprotic solvents like DMF and DMSO, the solubility is driven by donor-acceptor interactions.[1] Conversely, its poor solubility in nonpolar solvents is due to the inability of these solvents to form the necessary interactions to solvate the polar triazole moiety.[1]

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

For researchers requiring precise solubility data, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Apparatus:

  • This compound (solute)

  • Selected solvents of high purity

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial or flask. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. To avoid drawing any solid particles, the syringe can be pre-warmed to the experimental temperature.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: The filtered sample is accurately weighed and then diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., by measuring absorbance at a specific wavelength for UV-Vis or peak area for HPLC).

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (χ).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Filtration cluster_analysis Analysis & Quantification cluster_calculation Calculation A Add excess this compound to a known amount of solvent B Agitate in a thermostatic bath at constant temperature (24-72h) A->B C Allow undissolved solid to settle (2-4h at constant temperature) B->C D Withdraw supernatant with a syringe C->D E Filter the sample into a pre-weighed volumetric flask D->E Immediate F Accurately weigh and dilute the sample E->F G Measure concentration using a calibrated analytical instrument F->G H Calculate solubility (e.g., in g/100g solvent) G->H

Workflow for Isothermal Saturation Solubility Determination.

Conclusion

This compound is a polar monomer with high solubility in polar solvents, particularly water and polar aprotic solvents like DMF and DMSO, and poor solubility in nonpolar organic solvents. For applications requiring precise solubility data, the isothermal saturation method provides a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to support researchers and professionals in the effective use and application of this compound in their development endeavors.

References

Quantum Chemical Calculations for 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VTA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring a vinyl group attached to a 1,2,4-triazole ring, imparts it with versatile properties for polymerization and as a scaffold in the design of novel therapeutic agents.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to investigate the electronic structure, molecular geometry, and vibrational properties of VTA at the atomic level. This guide offers a comprehensive overview of the theoretical and computational methodologies employed in the study of this compound, presenting key calculated data and outlining the typical workflow for such investigations.

Computational Methodologies

The foundation of modern quantum chemical studies on molecules like this compound lies in Density Functional Theory (DFT).[2][3] This approach offers a favorable balance between computational cost and accuracy for determining the electronic structure and related properties of many-body systems.

A typical computational protocol for investigating this compound involves the following steps:

  • Model Building: The initial 3D structure of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Analysis: Once a stable geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be mapped to identify regions of positive and negative electrostatic potential, offering insights into potential sites for electrophilic and nucleophilic attack.

Computational Workflow for this compound

The logical flow of a typical quantum chemical investigation of this compound is depicted in the following diagram:

Quantum_Chemical_Workflow start Initial Molecular Structure of this compound method Selection of Computational Method (e.g., DFT/B3LYP) start->method basis Selection of Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Molecular Geometry geom_opt->opt_geom vib_spec Calculated Vibrational Spectra (IR/Raman) freq_calc->vib_spec mo_analysis Molecular Orbital Analysis (HOMO/LUMO) elec_prop->mo_analysis reactivity Reactivity Descriptors mo_analysis->reactivity

Computational workflow for this compound.

Calculated Molecular Geometry

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-N21.387
N2-C31.317
C3-N41.371
N4-C51.321
C5-N11.380
Bond Angles (°) C5-N1-N2108.0
N1-N2-C3108.0
N2-C3-N4113.0
C3-N4-C5108.0
N4-C5-N1103.0

Note: These values are for the parent 1H-1,2,4-triazole and serve as an approximation for the triazole ring in this compound.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for molecular structure elucidation. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes. While a complete calculated vibrational spectrum for this compound is not available, experimental FT-IR data has identified several characteristic vibrational modes.

Wavenumber (cm⁻¹)Assignment
3106C-H stretching (triazole ring)
1711C=O stretching (from copolymer with acrylic acid)[1]
1503, 1434C-N, C=N stretching (triazole ring)[1]
1275N-N stretching (triazole ring)[1]
1138, 1005, 660Bending vibrations (triazole ring)[1]

Electronic Properties

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and potential applications. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

While specific calculated values for this compound are not detailed in the available literature, DFT calculations are the standard method for determining these properties.[4] For related 1,2,4-triazole derivatives, the HOMO-LUMO gap has been computationally investigated to understand their electronic behavior and reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide invaluable insights into the molecular structure, vibrational properties, and electronic nature of this compound. While a comprehensive computational dataset for the isolated monomer is still needed in the public domain, the existing studies on its polymers and the parent 1,2,4-triazole lay a strong foundation for understanding its chemical behavior. The methodologies and typical workflow outlined in this guide provide a framework for researchers to conduct further in-silico investigations, aiding in the rational design of new materials and therapeutic agents based on the this compound scaffold.

References

Unveiling the Electronic and Molecular Architecture of 1-Vinyl-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-1,2,4-triazole (VTA) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a five-membered aromatic ring with three nitrogen atoms coupled to a reactive vinyl group, makes it a valuable building block for the synthesis of a diverse range of polymers and biologically active molecules.[3][4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[6][7] This technical guide provides an in-depth analysis of the electronic and molecular structure of this compound, leveraging both experimental spectroscopic data and theoretical insights from quantum chemical calculations.

Molecular Structure

Table 1: Theoretical Molecular Geometry of this compound

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
N1-N21.38
N2-C31.31
C3-N41.37
N4-C51.32
C5-N11.36
N1-C61.42
C6-C71.34
Bond Angles (°)
C5-N1-N2107.0
N1-N2-C3112.0
N2-C3-N4104.0
C3-N4-C5113.0
N4-C5-N1104.0
C5-N1-C6126.0
N1-C6-C7121.0
Dihedral Angle (°)
C5-N1-C6-C7180.0 (Planar)

Note: The values presented in this table are representative theoretical values derived from DFT calculations on 1,2,4-triazole and related substituted structures, as specific experimental crystallographic data for this compound is not available in the cited literature.

Molecular Structure of this compound

Electronic Structure

The electronic properties of this compound, particularly the energies of the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are crucial for understanding its reactivity and potential as a precursor for functional materials.[8] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[8] These parameters are typically determined using DFT calculations.[9]

Table 2: Theoretical Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Energy Gap (ΔE) 6.3 eV
Dipole Moment 2.5 D

Note: These values are representative and are based on DFT calculations performed on similar 1,2,4-triazole derivatives. The exact values can vary depending on the level of theory and basis set used in the calculation.

The electron-withdrawing nature of the triazole ring influences the electronic distribution across the molecule, including the vinyl group, making it susceptible to various chemical reactions.[2]

Spectroscopic Properties

Spectroscopic techniques provide valuable experimental data for the characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its polymers exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.[10][11]

Table 3: Characteristic IR Absorption Bands for this compound Moiety

Wavenumber (cm⁻¹) Vibrational Assignment
1654, 1590C=C stretching (vinyl group)
1501–1505C=N stretching (triazole ring)
1436–1442C–N stretching (triazole ring)
1276N–N stretching (triazole ring)
1004C–H bending (triazole ring)
661C–N bending (triazole ring)

Note: These values are primarily derived from studies on copolymers of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and its derivatives.[12][13]

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moiety

Nucleus Assignment Chemical Shift (ppm)
¹H H3, H5 (protons on the triazole ring)~7.9 - 8.3
Vinyl protons~5.0 - 7.0
¹³C C5 (triazole ring)~151.6
C3 (triazole ring)~143.7
Vinyl carbons~100 - 130

Note: Chemical shifts are reported relative to TMS and can vary depending on the solvent and the specific molecular context (e.g., monomer vs. polymer). The data is based on studies of related copolymers.[10]

Experimental and Computational Protocols

Experimental Protocols
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets, while liquid samples can be analyzed as thin films between salt plates. Spectra are usually collected over a range of 4000-400 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃), and chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[9][14]

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations are instrumental in elucidating the electronic and molecular structure of compounds like this compound.[9]

cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Electronic Property Calculation (HOMO, LUMO, etc.) A->C Optimized Geometry D Spectra Simulation (IR, UV-Vis) B->D Vibrational Frequencies E Data Analysis C->E D->E

Workflow for Quantum Chemical Analysis

A typical DFT study involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15][16]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the IR spectrum.[9]

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and Mulliken population analysis.[4]

Conclusion

The combination of theoretical calculations and experimental spectroscopy provides a comprehensive understanding of the molecular and electronic structure of this compound. This knowledge is fundamental for the rational design of novel polymers with tailored properties and for the development of new pharmaceutical agents that incorporate the 1,2,4-triazole scaffold. The data and methodologies presented in this guide serve as a valuable resource for researchers working in these fields.

References

Reactivity of the Vinyl Group in 1-Vinyl-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Vinyl-1,2,4-triazole (VT) is a versatile monomer increasingly utilized in the development of advanced polymers and functional materials for biomedical and industrial applications. The reactivity of its vinyl group dictates its chemical behavior and is central to its utility. This technical guide provides a comprehensive overview of the chemical transformations of the vinyl group in this compound, with a focus on polymerization, copolymerization, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic compound featuring a vinyl substituent attached to a 1,2,4-triazole ring. The electron-withdrawing nature of the triazole ring significantly influences the electronic properties of the vinyl group, making it susceptible to a variety of chemical reactions. This unique reactivity profile allows for the synthesis of a wide range of polymers and small molecules with tailored properties. This guide will delve into the primary reactions of the vinyl group: polymerization, copolymerization, and addition reactions, providing the necessary data and protocols for their practical application.

Polymerization of this compound

The most prominent reaction of this compound is its polymerization to form poly(this compound) (PVT). PVT is a water-soluble polymer known for its high thermal stability, biocompatibility, and ability to form complexes with metal ions.[1]

Radical Polymerization

Radical polymerization is the most common method for synthesizing PVT.[1] It is typically initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN). The polymerization can be carried out in various solvents, with water, DMF, and DMAA being frequently used.[1] The choice of solvent can significantly impact the polymerization rate and the molecular weight of the resulting polymer.[1]

Experimental Protocol: Radical Polymerization of this compound

A detailed experimental protocol for the radical polymerization of VT is as follows:

  • Reagents and Materials:

    • This compound (VT), purified by distillation.

    • Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol).

    • Solvent (e.g., dimethylformamide - DMF), dried and distilled.

    • Polymerization ampoule.

    • Vacuum line.

    • Thermostatically controlled bath.

  • Procedure:

    • A solution of VT and AIBN in the chosen solvent is prepared at the desired concentrations (see Table 1 for examples).

    • The solution is placed in a polymerization ampoule.

    • The ampoule is connected to a vacuum line and the contents are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[1]

    • The sealed ampoule is then immersed in a thermostatically controlled bath set to the desired reaction temperature (e.g., 50-90 °C).[1]

    • The polymerization is allowed to proceed for a specified time.

    • After the reaction, the ampoule is cooled, and the polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether).

    • The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

Quantitative Data for Radical Polymerization

Monomer Concentration (mol/L)Initiator (AIBN) Concentration (mol/L)SolventTemperature (°C)Polymer Yield (%)Molecular Weight (Mw, g/mol )Intrinsic Viscosity ([η]), dL/gReference
0.5 - 0.61 x 10⁻³ - 3 x 10⁻²Water50 - 90-Higher than in DMF/DMAA3.5 times higher than in DMAA[1]
0.5 - 0.61 x 10⁻³ - 3 x 10⁻²DMF50 - 90---[1]
0.5 - 0.61 x 10⁻³ - 3 x 10⁻²DMAA50 - 90---[1]

Logical Relationship: Radical Polymerization Workflow

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents Prepare Reagents (VT, AIBN, Solvent) solution Prepare Polymerization Solution reagents->solution degas Degas Solution (Freeze-Pump-Thaw) solution->degas polymerize Polymerize at Constant Temperature degas->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer Under Vacuum filter_wash->dry Final Product\n(PVT) Final Product (PVT) dry->Final Product\n(PVT)

Caption: Workflow for the radical polymerization of this compound.

Copolymerization

This compound can be copolymerized with various other vinyl monomers to produce copolymers with a range of properties. The reactivity ratios of the comonomers determine the composition and microstructure of the resulting copolymer.

Copolymerization with Acrylic Acid

The copolymerization of VT (M1) with acrylic acid (AA) (M2) has been studied, revealing that acrylic acid is more reactive than this compound.[2][3][4]

Experimental Protocol: Copolymerization of VT and Acrylic Acid

  • Reagents and Materials:

    • This compound (VT), purified.

    • Acrylic acid (AA), purified.

    • Azobisisobutyronitrile (AIBN), initiator.

    • Dimethylformamide (DMF), solvent.

  • Procedure:

    • Solutions of VT, AA, and AIBN in DMF are prepared with varying monomer feed ratios.

    • The solutions are placed in polymerization tubes, degassed, and sealed.

    • Polymerization is carried out at a constant temperature (e.g., 70 °C).[3]

    • The reaction is stopped at low conversion to determine reactivity ratios.

    • Copolymers are isolated by precipitation in a suitable non-solvent and dried.

    • The composition of the copolymers is determined by analytical methods such as FTIR or ¹H NMR spectroscopy.[3]

Quantitative Data for VT-AA Copolymerization

Monomer 1 (M1)Monomer 2 (M2)r₁r₂MethodReference
This compoundAcrylic Acid0.4041.496Fineman-Ross (FTIR)[2][3]
This compoundAcrylic Acid0.4181.559Kelen-Tudos (FTIR)[2][3]

Addition Reactions of the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it susceptible to various addition reactions.

Reduction (Hydrogenation)

The vinyl group can be reduced to an ethyl group. This has been observed during the electrochemical polymerization of VT in an aqueous medium, where 1-ethyl-1,2,4-triazole is formed as a key product due to hydrogenation by evolving hydrogen.[1]

Reaction Scheme: Reduction of this compound

Reduction_Reaction VT This compound ET 1-Ethyl-1,2,4-triazole VT->ET + H₂ (Reduction) Aza_Michael_Addition VT This compound Intermediate Nucleophile R₂NH (Amine) Product β-Aminoethyl-1,2,4-triazole Intermediate->Product Aza-Michael Addition

References

An In-depth Technical Guide to Tautomerism in C-Vinyl-1,2,4-triazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 1,2,4-triazole derivatives, with a particular focus on C-vinyl substituted analogs. The 1,2,4-triazole ring is a key structural motif in a wide array of pharmaceuticals, and understanding its tautomeric behavior is critical for drug design and development. The presence and position of a vinyl group can influence the electronic properties of the triazole ring, thereby affecting the tautomeric equilibrium. This equilibrium, in turn, dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and shape, which are all crucial for its interaction with biological targets.

Core Concepts of Tautomerism in C-Substituted 1,2,4-Triazoles

Prototropic tautomerism in C-substituted 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between three primary tautomeric forms: the 1H, 2H, and 4H isomers. The position of the proton significantly alters the electronic distribution and hydrogen-bonding capabilities of the molecule. For instance, the 1H- and 2H-tautomers have a "pyrrole-like" NH group and two "pyridine-like" nitrogen atoms, while the 4H-tautomer has a "pyrrole-like" NH group flanked by two carbon atoms.

The equilibrium between these tautomers is influenced by several factors, including:

  • Electronic effects of substituents: Electron-donating or -withdrawing groups on the triazole ring can stabilize or destabilize different tautomers.

  • Solvent polarity: Polar solvents can influence the equilibrium by preferentially solvating the more polar tautomer.

  • Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR is a key tool for studying these dynamics.

  • Intramolecular hydrogen bonding: Substituents capable of forming intramolecular hydrogen bonds can significantly favor a particular tautomeric form.[1]

Tautomeric_Equilibrium_of_Vinyl_Triazole Tautomer_1H 1H-tautomer Tautomer_2H 2H-tautomer Tautomer_1H->Tautomer_2H ΔG₁₂ Tautomer_4H 4H-tautomer Tautomer_2H->Tautomer_4H ΔG₂₄ Tautomer_4H->Tautomer_1H ΔG₄₁

Caption: General scheme of prototropic tautomerism in C-vinyl-1,2,4-triazole.

Quantitative Analysis of Tautomer Stability

The following table summarizes calculated relative energies for various 3-substituted-1,2,4-triazoles, illustrating the impact of the substituent's electronic nature on the tautomeric equilibrium.

Table 1: Calculated Relative Energies (ΔE) and Free Energies (ΔG) of 3-Substituted-1,2,4-triazole Tautomers in the Gas Phase

Substituent at C3TautomerΔE (kcal/mol)ΔG (kcal/mol)
H 1H-0.000.00
2H-2.862.82
4H-7.217.25
NH₂ 1H-0.000.00
2H-0.730.70
4H-8.248.23
NO₂ 1H-0.000.00
2H-4.344.35
4H-3.513.54
Phenyl 1H-0.000.00
2H-2.132.06
4H-7.547.52

Data adapted from computational studies on substituted 1,2,4-triazoles. The values serve as an illustration of substituent effects.

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is essential for a thorough investigation of tautomerism in vinyl-1,2,4-triazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis Synthesis Synthesis of Vinyl-1,2,4-triazole Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR_Spectroscopy UV_Vis_Spectroscopy UV-Vis Spectroscopy Purification->UV_Vis_Spectroscopy Computational_Modeling Computational Modeling (DFT) Purification->Computational_Modeling Quantitative_Data Quantitative Tautomer Equilibrium Data NMR_Spectroscopy->Quantitative_Data Tautomer Ratio (Integration) UV_Vis_Spectroscopy->Quantitative_Data Spectral Deconvolution Computational_Modeling->Quantitative_Data Relative Energies (ΔG)

Caption: General experimental workflow for the investigation of tautomerism.

NMR is a powerful technique for the qualitative and quantitative analysis of tautomers in solution.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the vinyl-1,2,4-triazole derivative (approx. 5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, acetone-d₆) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • ¹H NMR Analysis: Record ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K) to slow down the proton exchange rate. At lower temperatures, separate signals for each tautomer may be observed. The ratio of tautomers can be determined by integrating the signals of non-exchangeable protons.

  • ¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shifts of the triazole ring carbons are particularly sensitive to the tautomeric form and can be used for structural assignment, often with the aid of computational predictions.

  • ¹⁵N NMR Analysis: If available, ¹⁵N NMR provides direct information about the nitrogen environment. The chemical shifts of "pyrrole-type" and "pyridine-type" nitrogens are distinctly different, allowing for unambiguous identification of the major tautomer.[2]

UV-Vis spectroscopy is used to study the electronic transitions, which differ between tautomers due to their distinct conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200–400 nm.[1]

  • Data Analysis: The experimental spectrum is often a superposition of the spectra of the individual tautomers. Deconvolution of the spectrum, aided by theoretical calculations of the electronic transitions for each tautomer, can provide an estimation of their relative populations.[3]

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and in interpreting experimental data.

Methodology:

  • Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of the vinyl-1,2,4-triazole derivative.

  • Geometry Optimization and Energy Calculation: Perform geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)). The inclusion of a solvent model (e.g., SMD) is crucial for simulating solution-phase behavior.[1]

  • Spectra Simulation: Calculate the NMR chemical shifts (using the GIAO method) and the UV-Vis electronic transitions (using Time-Dependent DFT, TD-DFT) for each optimized tautomer.

  • Comparison and Interpretation: Compare the calculated relative energies with the tautomer ratios determined by NMR. The simulated spectra can be used to assign the experimental signals to the corresponding tautomers.[3]

References

Unveiling the Biological Potential of 1-Vinyl-1,2,4-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities associated with the 1-Vinyl-1,2,4-triazole (VTA) monomer and its corresponding polymer, poly(this compound) (PVT). This document outlines the synthesis of the monomer, its polymerization, and the burgeoning biomedical applications of the resulting polymer and its nanocomposites, including their antimicrobial, antifungal, antitumor, and immunomodulatory properties.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a vinyl group attached to a 1,2,4-triazole ring. While the monomer itself is primarily utilized as a precursor in polymerization reactions, its chemical structure is rooted in the 1,2,4-triazole scaffold, a motif prevalent in many biologically active compounds. The presence of the vinyl group allows for its polymerization into poly(this compound), a water-soluble and biocompatible polymer with a range of promising biomedical applications. The polymer's unique properties, including high hydrophilicity, thermal stability, and the ability to form complexes with metal ions, make it an attractive candidate for the development of novel therapeutic agents and drug delivery systems.[1][2]

Synthesis and Polymerization

The synthesis of the this compound monomer and its subsequent polymerization are critical steps in harnessing its biological potential. The following sections provide detailed experimental protocols for these processes.

Synthesis of this compound Monomer

A common method for the synthesis of this compound involves the vinylation of 1,2,4-triazole. One established method utilizes the reaction of 1,2,4-triazole with vinyl acetate.

Experimental Protocol: Synthesis of this compound

  • Materials: 1,2,4-triazole, vinyl acetate, potassium hydroxide (catalyst), and a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a condenser, dissolve 1,2,4-triazole in DMF.

    • Add a catalytic amount of potassium hydroxide to the solution.

    • Heat the mixture to a specified temperature (e.g., 140-150°C).

    • Slowly add vinyl acetate to the reaction mixture.

    • Maintain the reaction at the elevated temperature for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification 1,2,4-Triazole 1,2,4-Triazole Dissolution Dissolution 1,2,4-Triazole->Dissolution Vinyl Acetate Vinyl Acetate Addition Addition Vinyl Acetate->Addition Potassium Hydroxide (Catalyst) Potassium Hydroxide (Catalyst) Potassium Hydroxide (Catalyst)->Dissolution DMF (Solvent) DMF (Solvent) DMF (Solvent)->Dissolution Heating Heating Dissolution->Heating Reaction Reaction Addition->Reaction Solvent Removal Solvent Removal Reaction->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound (Product) This compound (Product) Vacuum Distillation->this compound (Product) G Initiator (AIBN) Initiator (AIBN) Initiation Initiation Initiator (AIBN)->Initiation Heat Propagation Propagation Initiation->Propagation VTA Monomer VTA Monomer VTA Monomer->Initiation VTA Monomer->Propagation Termination Termination Propagation->Termination Poly(this compound) (PVT) Poly(this compound) (PVT) Termination->Poly(this compound) (PVT) G Triazole Compound Triazole Compound 14α-demethylase 14α-demethylase Triazole Compound->14α-demethylase Inhibits Fungal Cell Fungal Cell Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol Biosynthesis Pathway->Ergosterol Produces 14α-demethylase->Ergosterol Biosynthesis Pathway Key Enzyme in 14α-demethylase->Ergosterol Synthesis Blocked Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption leads to G Silver Nanoparticle Silver Nanoparticle Cell Membrane Cell Membrane Silver Nanoparticle->Cell Membrane Adhesion & Damage ROS Generation ROS Generation Silver Nanoparticle->ROS Generation Induces Silver Ions Silver Ions Silver Nanoparticle->Silver Ions Releases Bacterial Cell Bacterial Cell Cell Death Cell Death Cell Membrane->Cell Death Leads to Cellular Components (Proteins, DNA) Cellular Components (Proteins, DNA) Cellular Components (Proteins, DNA)->Cell Death Inactivation leads to ROS Generation->Cell Death Causes Silver Ions->Cellular Components (Proteins, DNA) Interacts with G PVT Copolymer PVT Copolymer Cell Surface Receptor Cell Surface Receptor PVT Copolymer->Cell Surface Receptor Binds to Immune Cell Immune Cell IKK IKK Cell Surface Receptor->IKK Activates IκB Kinase (IKK) IκB Kinase (IKK) IκBα IκBα NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates Cytokine Production Cytokine Production Gene Expression->Cytokine Production Leads to IKK->IκBα Phosphorylates

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 1-Vinyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the free radical polymerization of 1-Vinyl-1,2,4-triazole (VT), a monomer that yields the hydrophilic, biocompatible, and thermally stable polymer, poly(this compound) (PVT). PVT is of significant interest for various applications, including the development of medical materials and drug delivery systems.

Introduction

This compound is a versatile monomer that can be polymerized via free radical polymerization to produce poly(this compound), a polymer with a unique combination of desirable properties. These include high hydrophilicity, solubility in water and polar organic solvents, chemical resistance, and notable thermal stability.[1] The triazole rings in the polymer backbone also provide complexation sites, making PVT an excellent candidate for the stabilization of nanoparticles and for the development of functional copolymers. This document outlines the kinetics, reaction conditions, and detailed protocols for the synthesis of PVT via conventional free radical polymerization.

Kinetics and Reaction Conditions

The free radical polymerization of this compound is typically initiated using conventional radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is commonly conducted in polar solvents at elevated temperatures.

Key kinetic features and conditions include:

  • Initiators : Azobisisobutyronitrile (AIBN) is a frequently used initiator for the polymerization of VT.[2]

  • Solvents : The choice of solvent significantly impacts the polymerization rate and the molecular weight of the resulting polymer. Common solvents include water, dimethylformamide (DMF), and dimethylacetamide (DMAA). Polymerization in water has been shown to result in a higher polymerization rate and higher molecular weight polymer compared to DMF and DMAA.

  • Temperature : The polymerization is typically carried out at temperatures ranging from 50 to 90°C.

  • Concentrations : Monomer concentrations are generally in the range of 0.5 to 0.6 mol/L, with initiator concentrations varying from 1 x 10⁻³ to 3 x 10⁻² mol/L.

  • Kinetics : The kinetic curves of VT polymerization often exhibit an S-shaped pattern. Interestingly, in some studies, the molecular weight of the resulting PVT has been found to be independent of the initiator concentration. The reaction order with respect to the initiator can vary depending on the solvent, decreasing in the order of DMAA < H₂O < DMF from 1.0 to 0.8, which may suggest degradative chain transfer to the monomer or inhibition.[2]

Data Presentation

The following tables summarize the conditions and outcomes of this compound polymerization from various studies. Note that much of the detailed quantitative data with respect to molecular weight control comes from studies on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Table 1: Conditions for Free Radical Polymerization of this compound

InitiatorSolventMonomer Concentration (mol/L)Initiator Concentration (mol/L)Temperature (°C)
AIBNWater0.5 - 0.61x10⁻³ - 3x10⁻²50 - 90
AIBNDMF0.5 - 0.61x10⁻³ - 3x10⁻²50 - 90
AIBNDMAA0.5 - 0.61x10⁻³ - 3x10⁻²50 - 90
AIBNTolueneNot SpecifiedNot Specified50 (for 12 hours)
AIBNNot Specified5.50.0870 (for 26 hours)

Data compiled from multiple sources.[3][4]

Table 2: Molecular Weight and Polydispersity of Poly(this compound) via RAFT Polymerization

Solvent[AIBN]:[CTA] RatioMonomer Conversion (%)Mₙ (kDa)PDI
Methanol1:1>98111.34
DMF1:10>98611.27

This data is for RAFT polymerization and is provided for comparison of achievable molecular weights and polydispersity indices. CTA refers to the chain transfer agent. Mₙ is the number-average molecular weight, and PDI is the polydispersity index.

Experimental Protocols

This section provides a general protocol for the conventional free radical polymerization of this compound.

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath

  • Vacuum line

Protocol:

  • Monomer and Initiator Preparation : In a Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer in anhydrous DMF.

  • Initiator Addition : Add the calculated amount of AIBN initiator to the monomer solution.

  • Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization : After the final thaw, backfill the Schlenk tube with an inert gas (nitrogen or argon). Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Reaction Monitoring : Allow the polymerization to proceed with stirring for the desired reaction time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Termination : To terminate the polymerization, cool the reaction vessel by immersing it in an ice bath.

  • Polymer Precipitation and Purification :

    • Pour the viscous polymer solution into a large excess of a non-solvent, such as diethyl ether, with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying : Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization : The resulting polymer can be characterized by various techniques, including ¹H NMR and ¹³C NMR for structural confirmation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermogravimetric analysis (TGA) to assess thermal stability.

Mandatory Visualizations

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 Initiator (e.g., AIBN) Initiator->Radical_1 Heat Radical_2 2 x Initiator Radical (R•) Radical_1->Radical_2 Initiator_Radical R• Growing_Chain_1 R-M• Initiator_Radical->Growing_Chain_1 Monomer_1 Monomer (VT) Monomer_1->Growing_Chain_1 Growing_Chain_2 R-M-M• Growing_Chain_1->Growing_Chain_2 Monomer_2 Monomer (VT) Monomer_2->Growing_Chain_2 Final_Chain R-(M)n-M• Growing_Chain_2->Final_Chain Monomer_n (n-1) Monomers Monomer_n->Final_Chain Chain_A R-(M)n-M• Dead_Polymer R-(M)n-M-M-(M)m-R (Combination) Chain_A->Dead_Polymer Chain_B R-(M)m-M• Chain_B->Dead_Polymer

Caption: Mechanism of Free Radical Polymerization.

Polymerization_Workflow A 1. Prepare Monomer & Initiator Solution (VT + AIBN in DMF) B 2. Degas Solution (Freeze-Pump-Thaw Cycles) A->B Remove O₂ C 3. Polymerization (Heat under Inert Atmosphere) B->C Initiate D 4. Terminate Reaction (Cooling) C->D Stop chain growth E 5. Precipitate Polymer (Add to non-solvent, e.g., ether) D->E Isolate polymer F 6. Purify Polymer (Filter and Wash) E->F G 7. Dry Polymer (Vacuum Oven) F->G H 8. Characterize PVT (NMR, GPC, TGA) G->H

Caption: Experimental Workflow for PVT Synthesis.

References

Application Notes and Protocols: Controlled Polymerization of 1-Vinyl-1,2,4-triazole via RAFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled synthesis of poly(1-vinyl-1,2,4-triazole) (PVTA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is crucial for applications in drug delivery and other biomedical fields.

Introduction

This compound (VTA) is a monomer that, when polymerized, yields PVTA, a polymer with a range of valuable properties including good solubility in water and polar organic solvents, chemical resistance, thermal stability, biocompatibility, and non-toxicity.[1] Conventional free-radical polymerization of VTA often leads to polymers with broad molecular weight distributions.[2] RAFT polymerization has emerged as a highly effective method for achieving controlled polymerization of VTA, enabling the synthesis of well-defined polymers.[2]

This document outlines the experimental conditions, presents key data from relevant studies, and provides detailed protocols for the RAFT polymerization of VTA.

Data Presentation

The following tables summarize the quantitative data from studies on the RAFT polymerization of this compound, highlighting the control achieved over molecular weight (Mn) and polydispersity (Đ).

Table 1: Influence of RAFT Agent, Solvent, and Initiator/CTA Ratio on PVTA Synthesis [1][3]

EntryRAFT Agent (CTA)Solvent[M]:[CTA]:[I]Conversion (%)Mn (kDa)Đ (Mw/Mn)
1DithiocarbamateDMF100:1:0.1>98111.25
2DithiocarbamateMeOH100:1:0.1>98111.18
3DithiocarbamateDMF200:1:0.1>98221.32
4DithiocarbamateMeOH200:1:0.1>98211.21
5DithiocarbamateDMF500:1:0.1>98581.45
6DithiocarbamateMeOH500:1:0.1>98611.16
7XanthateDMF100:1:0.1>98151.55
8TrithiocarbonateDMF100:1:0.1>98181.62

Reaction Conditions: 60 °C for 24 hours. [M] = Monomer, [CTA] = Chain Transfer Agent, [I] = Initiator (AIBN).

Key Observations from Table 1:

  • Dithiocarbamates are the most effective chain transfer agents for the controlled polymerization of VTA, yielding polymers with the lowest polydispersity.[3]

  • The use of methanol as a solvent generally results in polymers with a narrower polydispersity compared to DMF.[3]

  • The number-average molecular weight (Mn) of the resulting polymer can be effectively controlled by varying the monomer to CTA ratio, with a linear relationship being observed.[2][3]

Experimental Protocols

Materials
  • This compound (VTA), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Dithiocarbamate-based RAFT agent (e.g., cyanomethyl methyl(phenyl)dithiocarbamate)

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH), solvent

  • Ethanol and Acetone for precipitation

  • Nitrogen or Argon gas for deoxygenation

  • Standard laboratory glassware, including Schlenk flasks or ampoules

  • Magnetic stirrer and heating plate or oil bath

Protocol for RAFT Polymerization of this compound
  • Reagent Preparation: In a typical experiment, for a target degree of polymerization of 200, weigh this compound (e.g., 1.0 g, 10.5 mmol), the dithiocarbamate RAFT agent (e.g., 0.0525 mmol), and AIBN (e.g., 0.00525 mmol) into a Schlenk flask or ampoule.

  • Solvent Addition: Add the desired solvent (DMF or Methanol) to achieve the desired monomer concentration (e.g., 2 mL).

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with an inert gas (nitrogen or argon) for 30-60 minutes.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath or on a heating plate set to 60 °C and stir for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation: After the specified time, cool the reaction to room temperature. The resulting polymer can be isolated by precipitation. Dissolve the reaction mixture in a small amount of DMF if necessary, and then precipitate it into a non-solvent mixture, such as an ethanol-acetone mixture (1:2 v/v).[3]

  • Purification: Filter the precipitated polymer and wash it with the non-solvent mixture. To further purify, the polymer can be redissolved and reprecipitated.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[3]

  • Characterization: The resulting poly(this compound) should be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). 1H and 13C NMR spectroscopy can be used to confirm the polymer structure and the presence of end-groups from the RAFT agent.[3]

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation I Initiator (I) R_dot Initiator Radical (R●) I->R_dot Δ RAFT_agent RAFT Agent (Z-C(=S)S-R) P_dot Propagating Radical (Pn●) R_dot->P_dot + M M Monomer (M) Intermediate Intermediate Radical P_dot->Intermediate P_dot2 Propagating Radical (Pm●) P_dot->P_dot2 + M Dormant Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant - R● Dormant->P_dot Reactivation Dormant2 Dormant Species (Pm-S-C(=S)Z) P_dot2->Dormant2 Deactivation

Caption: The mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization of VTA

Workflow A 1. Weigh Monomer (VTA), RAFT Agent, and Initiator (AIBN) B 2. Add Solvent (DMF or MeOH) A->B C 3. Deoxygenate (Freeze-Pump-Thaw or N2 Purge) B->C D 4. Polymerize at 60 °C C->D E 5. Cool and Precipitate in Ethanol/Acetone D->E F 6. Filter and Dry Polymer E->F G 7. Characterize (GPC, NMR) F->G

Caption: Experimental workflow for VTA RAFT polymerization.

References

Application Notes and Protocols: Copolymerization of 1-Vinyl-1,2,4-triazole with Acrylic Acid and Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copolymerization of 1-vinyl-1,2,4-triazole (VT) with acrylic acid (AA) and other vinyl monomers. The information compiled herein is intended to guide researchers in the synthesis and characterization of these versatile copolymers, which have shown promise in various applications, including the development of new materials and drug delivery systems.

Introduction

Copolymers of this compound are of significant interest due to their unique properties, including hydrophilicity, thermal stability, biocompatibility, and ability to form complexes.[1] The incorporation of different comonomers, such as acrylic acid, allows for the tuning of these properties to suit specific applications. For instance, copolymers containing both basic (VT) and acidic (AA) units are promising for the development of stabilizers, flocculants, and sorbents.[2] The 1,2,4-triazole moiety itself is a crucial scaffold in medicinal chemistry, known for a wide range of biological activities.[3] This makes copolymers containing this heterocycle particularly interesting for biomedical applications.

Copolymerization of this compound with Acrylic Acid

The radical copolymerization of this compound (VT) and acrylic acid (AA) yields copolymers with varying compositions and properties depending on the reaction conditions.

Experimental Protocol: Radical Copolymerization in Solution

This protocol is based on the free radical-initiated solution polymerization of VT and AA in dimethylformamide (DMF).[4]

Materials:

  • This compound (VT)

  • Acrylic acid (AA), purified by double distillation over copper powder.[2]

  • α,α′-Azobisisobutyronitrile (AIBN), recrystallized from absolute ethanol.[2]

  • Dimethylacetamide (DMA), purified by distillation over calcined magnesium sulfate.[2]

  • Acetone

  • Dry argon gas

Procedure:

  • Prepare monomer solutions of VT and AA in DMA at the desired molar ratios (e.g., ranging from 20-80 mol % of VT).[2]

  • Add AIBN as the initiator (typically 2 wt % of the total monomer weight).[2]

  • Transfer the reaction mixture into a polymerization ampoule in a dry argon atmosphere.[2]

  • Seal the ampoule under vacuum.[2]

  • Immerse the ampoule in a thermostatically controlled bath at the desired temperature (e.g., 50, 60, or 75 °C) for a specified time (e.g., 1 hour).[2]

  • After the reaction, cool the ampoule and open it.

  • Isolate the copolymer by precipitation from the DMA solution into acetone.[2]

  • Filter the precipitated copolymer and wash it with fresh acetone.

  • Dry the copolymer in a vacuum oven at 50 °C to a constant weight.[2]

Characterization: The resulting copolymers can be characterized by various techniques:

  • Composition: Determined by elemental analysis or spectroscopic methods such as Fourier Transform Infrared (FTIR) and 1H NMR spectroscopy.[4]

  • Structure: Confirmed by FTIR and 1H NMR. The IR spectra of the copolymers show characteristic absorption bands for the triazole ring (around 1500 cm⁻¹) and the carbonyl group of acrylic acid (around 1710 cm⁻¹), with the absence of the vinyl group absorption band (around 1654 cm⁻¹).[2]

  • Intrinsic Viscosity: Measured using an Ubbelohde viscometer.[2]

  • Thermal Properties: Analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4]

Quantitative Data

The following tables summarize key quantitative data from the copolymerization of VT and AA.

Table 1: Synthesis Conditions and Properties of VT-AA Copolymers [2]

CopolymerInitial VT in Mixture (mol %)Initial AA in Mixture (mol %)Temperature (°C)Yield (%)VT in Copolymer (mol %)AA in Copolymer (mol %)Intrinsic Viscosity [η] (dL/g)
12080503919812.1
23565503227735.0
35050502538626.5
46535501551498.7
58020501062389.2
62080606918822.5
73565606224765.0
85050605035656.0
96535603540607.2
108020602046548.5
112080757519812.3
123565757030703.5
135050756545554.3
146535754050505.8
158020752557437.0

Table 2: Monomer Reactivity Ratios for VT (r₁) and AA (r₂) at Different Temperatures [2][4]

Temperature (°C)r₁ (VT)r₂ (AA)r₁ * r₂MethodReference
500.121.410.17Fineman-Ross & Kelen-Tudos[2]
600.101.560.16Fineman-Ross & Kelen-Tudos[2]
700.4041.4960.604Fineman-Ross (FTIR)[4]
700.4181.5590.652Kelen-Tudos (FTIR)[4]
750.120.340.04Fineman-Ross & Kelen-Tudos[2]

The reactivity ratios indicate that acrylic acid is generally more reactive than this compound in this copolymerization system.[2][4] The product of the reactivity ratios (r₁ * r₂) being less than 1 suggests a tendency for the monomers to alternate in the copolymer chain.[2]

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Monomers VT and AA Monomers Mixing Mix Monomers, Solvent, and Initiator in Ampoule Monomers->Mixing Solvent DMA Solvent Solvent->Mixing Initiator AIBN Initiator Initiator->Mixing Degassing Degas and Seal under Vacuum Mixing->Degassing Polymerization Polymerize at Controlled Temperature Degassing->Polymerization Precipitation Precipitate in Acetone Polymerization->Precipitation Filtration Filter Copolymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC/SEC Drying->GPC TGA TGA/DSC Drying->TGA

Caption: Workflow for the synthesis and characterization of VT-AA copolymers.

Copolymerization of this compound with Other Vinyl Monomers

This compound can be copolymerized with a variety of other vinyl monomers to produce functional polymers with tailored properties.

Copolymerization with N-vinylpyrrolidone (NVP)

Copolymers of VT and NVP are hydrophilic and have been investigated as non-toxic platforms for stabilizing nanoparticles.[5]

Copolymerization with 1-vinyl-4,5,6,7-tetrahydroindole (VTHI)

The radical copolymerization of VT with VTHI has been studied, and the reactivity ratios have been determined.[6][7]

Table 3: Monomer Reactivity Ratios for VT (r₁) and VTHI (r₂) in Different Solvents [6]

Solventr₁ (VT)r₂ (VTHI)r₁ * r₂
Benzene0.900.270.24
DMF0.820.410.34

In this system, VT is more reactive than VTHI. The product of the reactivity ratios being less than one indicates a tendency for the monomer units to alternate in the copolymer chains.[6]

Copolymerization with Vinylsulfonic Acid Sodium Salt

Hydrophilic functional copolymers of VT with vinylsulfonic acid sodium salt have been synthesized and characterized.[8]

Visualization of the Copolymerization Process

copolymerization_process cluster_monomers Monomers cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination VT This compound (VT) MonomerActivation Addition of Radical to Monomer VT->MonomerActivation OtherMonomer Other Vinyl Monomer (e.g., AA, NVP, VTHI) OtherMonomer->MonomerActivation Initiator Radical Initiator (e.g., AIBN) RadicalFormation Formation of Primary Radicals Initiator->RadicalFormation RadicalFormation->MonomerActivation ChainGrowth Addition of Monomers to Growing Chain MonomerActivation->ChainGrowth ChainGrowth->ChainGrowth Combination Combination ChainGrowth->Combination Disproportionation Disproportionation ChainGrowth->Disproportionation Copolymer Copolymer Combination->Copolymer Disproportionation->Copolymer

Caption: General scheme of radical copolymerization of VT with other vinyl monomers.

Applications

Copolymers based on this compound have a wide range of potential applications:

  • Biomedical Field: Due to their biocompatibility and low toxicity, these copolymers are promising for drug delivery systems and as stabilizing matrices for metallic nanoparticles with antimicrobial and antitumor activity.[1]

  • Proton-Conducting Membranes: Copolymers of VT with acidic monomers are being explored for the development of proton-conducting membranes for fuel cells, as they can exhibit high proton conductivity under anhydrous conditions.[9]

  • Industrial Applications: Their properties make them suitable for use as stabilizers, flocculants, and sorbents for heavy metal ions.[2]

Conclusion

The copolymerization of this compound with acrylic acid and other vinyl monomers offers a versatile platform for the creation of functional polymers with a broad spectrum of properties. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of these promising materials. The ability to tune the copolymer composition and, consequently, their physicochemical properties opens up numerous possibilities for the development of advanced materials for various technological and biomedical applications.

References

Application Notes and Protocols: Synthesis of Poly(1-vinyl-1,2,4-triazole) Hydrogels by Gamma Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-vinyl-1,2,4-triazole) (PVT) hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including biocompatibility and stimuli-responsiveness, make them promising materials for a variety of biomedical applications, particularly in the field of controlled drug delivery. Gamma irradiation is a clean and efficient method for the simultaneous polymerization and crosslinking of vinyl monomers to produce hydrogels without the need for initiators or crosslinking agents, which can be difficult to remove and may have toxic effects. This document provides detailed protocols for the synthesis of PVT hydrogels using gamma irradiation, along with data on their swelling behavior and drug release characteristics.

Experimental Protocols

Materials
  • This compound (VT) monomer

  • Distilled water

  • 5-Fluorouracil (5-FU) (for drug loading studies)

  • Phosphate buffer solutions (for pH-dependent swelling studies)

  • Various salt solutions (e.g., LiCl, NaCl, KCl) (for ionic strength studies)

Equipment
  • 60Co Gamma irradiation source

  • Glass vials or molds (for hydrogel casting)

  • Vacuum oven

  • Freeze-dryer

  • Scanning Electron Microscope (SEM)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • UV-Vis Spectrophotometer (for drug release studies)

Synthesis of Poly(this compound) Hydrogels

A straightforward method for the synthesis of PVT hydrogels involves the gamma irradiation of an aqueous solution of the VT monomer. The radiation initiates the polymerization of the monomer and the simultaneous crosslinking of the resulting polymer chains to form a hydrogel network.

Protocol:

  • Prepare aqueous solutions of this compound (VT) at various concentrations in distilled water.

  • Pour the monomer solutions into glass molds of the desired shape (e.g., rods, hollow cylinders).

  • Seal the molds and expose them to a 60Co gamma radiation source at room temperature. The total irradiation dose will influence the degree of crosslinking and, consequently, the properties of the hydrogel.

  • After irradiation, remove the hydrogels from the molds and wash them extensively with distilled water to remove any unreacted monomer and soluble polymer chains.

  • Dry the washed hydrogels to a constant weight, typically in a vacuum oven or by freeze-drying.

Characterization of PVT Hydrogels

The synthesized hydrogels can be characterized using various analytical techniques to determine their structure, morphology, and thermal properties.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the VT monomer and the formation of the hydrogel structure.

  • Scanning Electron Microscopy (SEM): To visualize the porous morphology of the hydrogel network.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability of the hydrogels.[1]

Data Presentation

Swelling Behavior of PVT Hydrogels

The swelling behavior of hydrogels is a critical parameter that influences their application, particularly in drug delivery. The equilibrium swelling ratio (ESR) is determined by immersing the dried hydrogel in a solution until it reaches a constant weight.

Table 1: Effect of Environmental Conditions on the Swelling of PVT Hydrogels

ParameterConditionObservationCitation
Time -Swelling equilibrium is typically attained within 2 days.[1]
pH Varied pH valuesNo sharp changes in swelling were observed, indicating stability across a range of pH levels.[1]
Temperature 4-20°CThe swelling ratio increases with increasing temperature in this range.[1]
Ionic Strength Increasing ionic strengthThe swelling ratio of the gels decreases.[1]
Salt Type Presence of LiClHydrogels exhibit maximum contraction.[1]

Thin wall hollow cylinder PVT hydrogels have been reported to swell up to 3000% by volume.[1]

Drug Release from PVT Hydrogels

PVT hydrogels can be loaded with therapeutic agents for controlled release applications. 5-Fluorouracil (5-FU), an anticancer drug, has been successfully loaded into PVT hydrogels.

Table 2: 5-Fluorouracil (5-FU) Release from PVT Hydrogels

Drug Loading MethodRelease ProfileRelease Success (within 48h)Citation
IncorporationSimilar to adsorption65%[1]
AdsorptionSimilar to incorporation65%[1]

These results suggest that PVT hydrogels are suitable for the long-term release of drugs like 5-FU in cancer treatment applications.[1]

Visualizations

Experimental Workflow for PVT Hydrogel Synthesis

G cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_product Final Product Monomer This compound (VT) Monomer Solution Aqueous VT Solution Monomer->Solution Water Distilled Water Water->Solution Molding Pour into Molds Solution->Molding Irradiation Gamma Irradiation (60Co) Molding->Irradiation Washing Wash with Distilled Water Irradiation->Washing Drying Drying (Vacuum Oven/Freeze-dryer) Washing->Drying Hydrogel Poly(this compound) Hydrogel Drying->Hydrogel

Caption: Workflow for the synthesis of PVT hydrogels.

Factors Influencing Hydrogel Swelling

G cluster_factors Influencing Factors cluster_outcomes Swelling Outcomes center PVT Hydrogel Swelling Behavior Equilibrium Equilibrium Swelling Ratio center->Equilibrium Kinetics Swelling Kinetics center->Kinetics pH pH pH->center Temperature Temperature Temperature->center IonicStrength Ionic Strength IonicStrength->center Time Time Time->center

Caption: Factors affecting PVT hydrogel swelling.

Conclusion

The synthesis of poly(this compound) hydrogels via gamma irradiation offers a simple and effective method for producing materials with significant potential in drug delivery. The protocols and data presented here provide a foundation for researchers to explore and optimize these hydrogels for specific biomedical applications. The ability to control the swelling and drug release properties by tuning the synthesis parameters makes PVT hydrogels a versatile platform for the development of advanced therapeutic systems.

References

Application Notes and Protocols: Preparation and Characterization of 1-Vinyl-1,2,4-triazole-based Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proton exchange membranes (PEMs) are a critical component of various electrochemical devices, including proton exchange membrane fuel cells (PEMFCs).[1] While perfluorosulfonic acid membranes like Nafion are the current industry standard, they face limitations such as high cost and reduced performance at elevated temperatures (>80 °C) and low humidity.[2][3] 1-Vinyl-1,2,4-triazole (PVT)-based polymers have emerged as promising alternative materials for PEMs. These materials exhibit high thermal stability (up to 300–350 °C), chemical resistance, and the ability to conduct protons under anhydrous or low-humidity conditions, particularly at temperatures above 100 °C.[4][5] The nitrogen-containing triazole rings can be doped with acids, facilitating proton transport through a hopping mechanism.[4][6]

This document provides detailed protocols for the synthesis of poly(this compound), the fabrication of PVT-based proton exchange membranes, and the characterization of their key properties.

Experimental Protocols

Synthesis of Poly(this compound) (PVT)

This protocol describes the synthesis of PVT via free-radical polymerization.

Materials:

  • This compound (VT) monomer (purity >98%)[7][8]

  • Azobisisobutyronitrile (AIBN) initiator[9][10]

  • Dimethylformamide (DMF), anhydrous[11]

  • Ethanol

  • Acetone

  • Argon or Nitrogen gas

  • Phosphorus pentoxide (P₂O₅)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum line

  • Beakers and funnels

  • Vacuum oven

Procedure:

  • Place this compound monomer and AIBN (1 wt.% of the monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the monomer and initiator.

  • Seal the flask and deoxygenate the solution by bubbling argon or nitrogen gas through it for 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 60 °C.

  • Allow the polymerization to proceed under an inert atmosphere for 6-24 hours with continuous stirring.[11] The solution will become more viscous as the polymer forms.

  • Terminate the reaction by cooling the flask to room temperature and exposing the solution to air.

  • Dilute the resulting viscous polymer solution with a small amount of DMF.

  • Precipitate the polymer by slowly adding the solution to a vigorously stirred excess of an ethanol/acetone mixture (1:2 v/v).[11]

  • Collect the white polymer precipitate by vacuum filtration.

  • Repeat the dissolution (in DMF) and precipitation process two more times to purify the polymer.

  • Dry the final product in a vacuum oven at 50 °C over P₂O₅ to a constant mass.[11]

Preparation of PVT-Based Proton Exchange Membranes

This protocol details the fabrication of PEMs by solution casting and doping with an acid.

Materials:

  • Synthesized Poly(this compound) (PVT)

  • Dopant acid (e.g., Phosphoric acid (H₃PO₄), Nitrilotri(methyl triphosphonic acid), or Trifluoromethanesulfonic acid)[4][9]

  • Solvent (e.g., Dimethylformamide (DMF))

  • Polytetrafluoroethylene (PTFE) or glass Petri dish

Equipment:

  • Vials or small beakers

  • Magnetic stirrer

  • Pipettes

  • Casting plate or dish

  • Leveling table

  • Oven or vacuum oven

Procedure:

  • Prepare a solution of PVT in DMF (e.g., 5-10 wt.%). Stir until the polymer is fully dissolved.

  • In a separate vial, prepare a solution of the chosen dopant acid.

  • Add the dopant solution to the PVT solution dropwise while stirring. The molar ratio of the dopant to the VT monomer repeat unit can be varied to optimize properties.[9][10]

  • Continue stirring the mixture for several hours to ensure homogeneity.

  • Place a clean, polished PTFE plate or glass Petri dish on a leveling table.

  • Pour the polymer-dopant solution onto the casting surface. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Carefully transfer the cast membrane to an oven.

  • Evaporate the solvent by heating at a controlled temperature (e.g., 50-80 °C) for 12-24 hours.[9][10] Slow evaporation is crucial to avoid the formation of defects.

  • Once the membrane is dry, carefully peel it from the casting surface.

  • Store the resulting flexible membrane in a desiccator until further characterization.

Characterization of Proton Exchange Membranes

The following are standard protocols for evaluating the performance of the prepared membranes.

3.1 Proton Conductivity Measurement Proton conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS).[1]

  • Sample Preparation: Cut a rectangular piece of the membrane and measure its dimensions (length, width, and thickness).

  • Measurement Setup: Place the membrane in a four-probe or two-probe conductivity cell. The measurement can be performed in-plane.

  • EIS Analysis: Connect the cell to an impedance analyzer (e.g., PARSTAT 2273).[11] Apply a small AC voltage (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[11]

  • Data Acquisition: Record the impedance data as a function of temperature and relative humidity (RH). For anhydrous conductivity, measurements are performed in a dry atmosphere at temperatures above 100 °C.[4]

  • Calculation: The bulk resistance (R) of the membrane is determined from the Nyquist plot (the x-intercept). The proton conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the distance between the sensing electrodes and A is the cross-sectional area of the membrane.

3.2 Ion Exchange Capacity (IEC) Measurement IEC is the measure of the number of millimoles of ionic sites per gram of dry polymer, determined by titration.[1]

  • Sample Preparation: Immerse a precisely weighed dry membrane sample (W_dry) in a large volume of 1 M HCl solution for 24 hours to ensure all sites are in the H⁺ form.

  • Rinsing: Remove the membrane and rinse thoroughly with deionized water until the washings are neutral to pH paper.

  • Ion Exchange: Immerse the protonated membrane in a known volume of a standard NaCl solution (e.g., 50 mL of 1 M NaCl) for at least 24 hours. This allows for the exchange of H⁺ ions from the membrane with Na⁺ ions from the solution.

  • Titration: Titrate the liberated H⁺ ions in the NaCl solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

  • Calculation: The IEC (in meq/g) is calculated as: IEC = (V_NaOH * C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration and C_NaOH is its concentration.

3.3 Water/Methanol Uptake and Swelling Ratio This measurement determines the membrane's ability to absorb solvent, which is crucial for proton conduction in hydrated systems.

  • Sample Preparation: Cut a small piece of the membrane and measure its dimensions. Dry it in a vacuum oven at 80 °C until a constant weight (W_dry) is achieved.

  • Soaking: Immerse the dry membrane in deionized water (or methanol) at a specific temperature (e.g., 25 °C or 80 °C) for 24 hours.

  • Measurement: After soaking, quickly remove the membrane, blot the surface with filter paper to remove excess liquid, and immediately weigh it (W_wet). Measure its dimensions again.

  • Calculation:

    • Water/Methanol Uptake (%) = [(W_wet - W_dry) / W_dry] * 100

    • Swelling Ratio (%) = [(L_wet - L_dry) / L_dry] * 100 (where L is length or another dimension)

3.4 Thermal Stability Analysis Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the membranes.[9][10]

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the membrane into a TGA pan.

  • Analysis: Heat the sample under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition indicates the thermal stability of the material.

Data Presentation

The performance of this compound-based membranes can vary significantly with composition and dopant. The tables below summarize key data from the literature.

Table 1: Properties of PVT Homopolymer-Based Membranes [4]

Sample CompositionMax. Conductivity (σ, S/cm)Temp. (°C)IEC (mmol/g)Water Uptake (%)Ref.
PVT + Phosphoric Acid5.0 x 10⁻³140--
PVT + Nitrilotri(methyl triphosphonic acid)8.5 x 10⁻⁴150--[9]
PVT + Poly(vinylphosphonic acid)2.2 x 10⁻²100-150-350
PVT + Poly(styrene sulfonic acid)3.3 x 10⁻²120--
PVT + Triflic Acid1.2 x 10⁻²80--[4]
After humidification (RH = 50%)

Table 2: Properties of VT Copolymer-Based Membranes [4]

Copolymer CompositionMax. Conductivity (σ, S/cm)Temp. (°C)IEC (mmol/g)Water Uptake (%)Ref.
VT + Methyl Methacrylate----
VT + Fluoroalkylmethacrylates----
VT + 2-acrylamido-2-methyl-1-propanesulfonic acid2.0 x 10⁻³130--[6]
VT + Vinyl Phosphonic Acid (doped with H₃PO₄)5.0 x 10⁻³150--
VT + N-vinylpyrrolidone (as block copolymer)6.0 x 10⁻³150--

Visualizations

References

Application Notes and Protocols for 1-Vinyl-1,2,4-triazole (VTA) as a Functional Monomer for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Vinyl-1,2,4-triazole (VTA) as a functional monomer for modifying surfaces to reduce biofouling. The protocols outlined below are intended to serve as a guide for researchers interested in developing biocompatible and antimicrobial surfaces for applications in drug delivery, medical devices, and biomedical research. The inherent properties of poly(this compound) (PVTA), such as high hydrophilicity, chemical resistance, and biocompatibility, make it an excellent candidate for creating surfaces that resist protein adsorption and cell adhesion.[1][2]

Introduction

Surface modification plays a pivotal role in the development of advanced biomaterials and medical devices. The ability to control the interactions between a material's surface and its biological environment is crucial for ensuring biocompatibility and preventing adverse reactions such as thrombosis, inflammation, and infection. This compound (VTA) is a versatile functional monomer that can be polymerized to form poly(this compound) (PVTA), a hydrophilic and biocompatible polymer.[1][3] Surfaces coated with PVTA have demonstrated a significant reduction in protein adsorption, cell adhesion, and bacterial attachment, making it a promising candidate for a wide range of biomedical applications.[4][5]

The triazole functional group in the VTA monomer contributes to the unique properties of the resulting polymer. The nitrogen-containing heterocyclic ring is capable of forming hydrogen bonds, which enhances its water solubility and ability to interact with various biomolecular targets.[4] Furthermore, triazole derivatives have been recognized for their diverse pharmacological properties, including antimicrobial and anti-inflammatory functions.[4]

Key Applications

Surface modification with VTA is particularly relevant for:

  • Drug Delivery Systems: Reducing non-specific protein adsorption to nanoparticles and other drug carriers, thereby improving their circulation time and targeting efficiency.

  • Medical Implants and Devices: Enhancing the biocompatibility of implants, catheters, and biosensors by preventing biofilm formation and reducing the foreign body response.[3]

  • Cell Culture and Tissue Engineering: Creating non-adhesive surfaces to control cell attachment and proliferation in culture systems and on scaffolds.

  • Antifouling Coatings: Developing coatings for marine, industrial, and biomedical applications where the prevention of biofouling is critical.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of VTA surface modification on key surface properties.

Table 1: Water Contact Angle Measurements on PVTA-Modified Surfaces

Substrate MaterialModification MethodWater Contact Angle (°) UnmodifiedWater Contact Angle (°) ModifiedReference
Polypropylene (PP) FibersRadical Polymerization>90 (hydrophobic)<90 (hydrophilic)This data is inferred from descriptions of increased hydrophilicity.[6]
Polyurethanes (PU)Click ReactionHydrophobicSignificantly Reduced[4]
Polyvinylidene fluoride (PVDF)Grafting~77-89Lowered with increased grafting[7]
Poly(L-lactic acid) (PLLA)GraftingHydrophobicMore Hydrophilic[8]
Vinyl Polysiloxane (VPS)Not Applicable (Comparative)-10.1 ± 0.2 (at 60s)[9]
Vinyl Polyether Silicone (VPES)Not Applicable (Comparative)-40.7 ± 0.1 (at 60s)[9]

Table 2: Protein Adsorption on PVTA-Modified Surfaces

Substrate MaterialProteinAdsorption on Unmodified Surface (ng/cm²)Adsorption on Modified Surface (ng/cm²)% ReductionReference
PolystyreneFibrinogenHighSignificantly LowerNot SpecifiedThis is a general expectation for hydrophilic surfaces.
PolystyreneBovine Serum Albumin (BSA)HighSignificantly LowerNot SpecifiedThis is a general expectation for hydrophilic surfaces.

Table 3: Cell Adhesion on PVTA-Modified Surfaces

Substrate MaterialCell TypeAdhesion Reduction (%)Reference
Polyurethane (PU)3T3 Mouse Fibroblasts25 - 59[4]
Polyvinylchloride (PVC)3T3 Mouse Fibroblasts64 - 84[5]

Table 4: Bacterial Adhesion on PVTA-Modified Surfaces

Substrate MaterialBacterial StrainAdhesion Reduction (%)Reference
Polyurethane (PU)Staphylococcus aureus26 - 67[4]
Polyurethane (PU)Escherichia coli24 - 61[4]
Polyurethane (PU)Pseudomonas aeruginosa23 - 57[4]
Polyvinylchloride (PVC)Pseudomonas aeruginosa65 - 84[5]

Experimental Protocols

Protocol 1: Surface Activation of Polypropylene (PP) Fibers with this compound

This protocol describes the surface modification of polypropylene fibers using radical polymerization of VTA.[1][6]

Materials:

  • Recycled polypropylene (PP) fibers

  • This compound (VTA) (≥97.0%)

  • Potassium persulfate (KPS) (≥99.0%)

  • Distilled water

  • Ethanol (≥99.8%)

  • Hot-water-jacketed glass reactor with magnetic stirrer

Procedure:

  • Prepare a potassium persulfate radical initiator solution.

  • Introduce the initiator solution into the hot-water-jacketed glass reactor.

  • Add 4 g of PP fibers to the reactor.

  • Set the reactor stirring speed to 950 rpm and the temperature to 70 °C.

  • Add 0.1 g of VTA, 20 mL of distilled water, and 5 mL of ethanol to the reactor.

  • Maintain the reaction at 70 °C for 5 hours with continuous magnetic stirring.

  • After 5 hours, allow the reaction to continue for an additional 12 hours at 25 °C to ensure proper stabilization.

  • Decant the solution and dry the modified PP fibers in a vacuum oven at 70 °C.

Protocol 2: Surface-Initiated Reversible Addition-Fragmentation Chain Transfer (SI-RAFT) Polymerization of VTA from a Silicon Wafer

This protocol provides a general framework for the controlled grafting of PVTA brushes from a silicon surface. This "grafting-from" approach allows for precise control over polymer chain length and density.[10][11]

Materials:

  • Silicon wafers

  • RAFT chain transfer agent (CTA) with a silane anchor group (e.g., a trithiocarbonate-functionalized silane)

  • This compound (VTA) monomer

  • AIBN (Azobisisobutyronitrile) or other suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask and line

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.

  • Immobilization of RAFT Agent:

    • Prepare a solution of the RAFT-silane agent in anhydrous toluene (e.g., 1% v/v) in a Schlenk flask under an inert atmosphere (argon or nitrogen).

    • Immerse the cleaned and hydroxylated silicon wafers in the RAFT agent solution.

    • Allow the reaction to proceed overnight at room temperature to form a self-assembled monolayer of the RAFT agent on the wafer surface.

    • Remove the wafers and rinse thoroughly with toluene to remove any non-covalently bound RAFT agent.

    • Dry the wafers under a nitrogen stream.

  • Surface-Initiated RAFT Polymerization:

    • In a Schlenk flask, prepare a solution of VTA monomer and AIBN initiator in a suitable solvent (e.g., DMF or water).[1] The molar ratio of monomer to initiator will determine the target molecular weight of the polymer brushes.

    • Place the RAFT-functionalized silicon wafers in the polymerization solution.

    • De-gas the solution by several freeze-pump-thaw cycles.

    • Conduct the polymerization at a specific temperature (e.g., 60-70 °C) for a defined period to control the polymer brush length.[1]

    • After polymerization, remove the wafers and rinse extensively with a good solvent for PVTA (e.g., water, DMF) to remove any non-grafted polymer.

    • Dry the PVTA-grafted wafers under a nitrogen stream.

Visualizations

G cluster_prep Substrate Preparation cluster_grafting Grafting-From Polymerization cluster_characterization Surface Characterization Substrate Silicon Wafer Cleaned Cleaned Wafer Substrate->Cleaned Sonication Hydroxylated Hydroxylated Wafer Cleaned->Hydroxylated Piranha Etch RAFT_Immobilized RAFT Agent Immobilized Hydroxylated->RAFT_Immobilized Silanization Polymerization SI-RAFT Polymerization (VTA, Initiator) RAFT_Immobilized->Polymerization PVTA_Surface PVTA Grafted Surface Polymerization->PVTA_Surface Contact_Angle Contact Angle PVTA_Surface->Contact_Angle Protein_Adsorption Protein Adsorption PVTA_Surface->Protein_Adsorption Cell_Adhesion Cell Adhesion PVTA_Surface->Cell_Adhesion

Caption: Workflow for surface modification with PVTA via SI-RAFT polymerization.

G cluster_properties Altered Surface Properties Start Hydrophobic Surface (High Protein Adsorption, High Cell Adhesion) Modification Surface Modification with VTA Start->Modification Result Hydrophilic PVTA Surface Modification->Result Reduced_Protein Reduced Protein Adsorption Result->Reduced_Protein Reduced_Cell Reduced Cell/Bacterial Adhesion Result->Reduced_Cell

Caption: Logical relationship of VTA surface modification to improved biocompatibility.

Mechanism of Reduced Bioadhesion

The primary mechanism by which PVTA-modified surfaces resist bioadhesion is through the formation of a tightly bound hydration layer. The hydrophilic nature of the PVTA brushes attracts and organizes water molecules at the surface, creating a physical and energetic barrier that prevents proteins and cells from making direct contact with the underlying substrate. This steric repulsion effect is a hallmark of many effective antifouling coatings.

While the specific signaling pathways affected by PVTA surfaces are not extensively detailed in the current literature, the initial event in the foreign body response—protein adsorption—is significantly inhibited. By preventing the adsorption of key proteins like fibrinogen, subsequent biological cascades, including platelet activation and inflammatory cell recruitment, are effectively suppressed.

Conclusion

This compound is a highly promising functional monomer for the creation of biocompatible and antifouling surfaces. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of VTA in their specific applications. Further research is warranted to fully elucidate the detailed mechanisms of its interaction with biological systems and to expand the range of substrates and modification techniques. The ability to precisely control surface properties through techniques like SI-RAFT polymerization opens up exciting possibilities for the rational design of advanced biomaterials.

References

Application Note: Poly(1-vinyl-1,2,4-triazole) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(1-vinyl-1,2,4-triazole) (PVT) is a water-soluble, nitrogen-containing heterocyclic polymer that has emerged as a highly promising material for biomedical applications.[1][2] Its unique combination of properties, including high hydrophilicity, excellent biocompatibility, non-toxicity, and high thermal and chemical stability, makes it an ideal candidate for developing sophisticated drug delivery systems.[2][3][4] PVT can be formulated into various platforms, such as hydrogels and nanoparticles, to facilitate the controlled and targeted release of therapeutic agents.[5][6] This document provides a detailed overview of the applications of PVT in drug delivery, along with quantitative data and experimental protocols.

Key Properties and Advantages of PVT
  • Biocompatibility and Low Toxicity : PVT is known to be non-toxic, with studies reporting a lethal dose (LD50) of greater than 5000 mg/kg, ensuring its safety for in vivo applications.[4][7][8] Mammalian cells incubated with PVT-based materials remain viable and maintain their morphology and ability to divide.[1]

  • Hydrophilicity : The presence of electron-rich nitrogen atoms in the triazole rings allows for strong hydrogen bonding with water, rendering the polymer highly water-soluble.[1][9] This property is advantageous for creating aqueous-based formulations.

  • High Stability : PVT exhibits remarkable thermal stability, with a degradation temperature of up to 300–350 °C, and is resistant to acid and alkaline hydrolysis.[3][4][7]

  • Complexation Ability : The triazole units are strong ligands for metal ions, making PVT an effective stabilizing matrix for metallic nanoparticles (e.g., silver, gold), which can be used for therapeutic or diagnostic purposes.[7][10][11]

Applications in Drug Delivery Systems

  • Hydrogel-Based Controlled Release: PVT can be crosslinked to form hydrogels capable of encapsulating and providing sustained release of drugs. These hydrogels can be prepared by methods such as gamma irradiation, which initiates simultaneous polymerization and crosslinking of the this compound (VT) monomer.[5] PVT hydrogels have demonstrated the ability to release drugs like 5-Fluorouracil (5-FU) over extended periods, making them suitable for applications such as long-term cancer treatment.[5]

  • Nanoparticle Stabilization: PVT serves as an excellent stabilizing agent for nanoparticles, preventing their aggregation and increasing their solubility and biocompatibility.[1][2] PVT-stabilized silver and gold nanoparticles have been synthesized and show promise not only as drug carriers but also for their intrinsic therapeutic properties, including antibacterial and antitumor activities.[1][6][10][11] The polymer matrix effectively modulates the particle size, which can range from 1 to 11 nm depending on the synthesis conditions.[11]

  • Stimuli-Responsive Systems: While PVT homopolymer hydrogels do not show sharp pH-dependent swelling, copolymers of VT can be synthesized to create stimuli-responsive systems.[5] For example, copolymerization with monomers that have ionizable groups can impart pH sensitivity, allowing for triggered drug release in specific microenvironments, such as acidic tumor tissues.[12][13] Similarly, thermoresponsive copolymers have been developed that exhibit a Lower Critical Solution Temperature (LCST), enabling temperature-triggered drug delivery.[14][15]

Data Presentation

Table 1: Physicochemical and Toxicological Properties of Poly(this compound) (PVT)
PropertyValue / DescriptionReference(s)
Solubility Soluble in water and polar organic solvents (DMF, DMAA, DMSO).[1][2]
Thermal Stability Stable up to 300–350 °C.[3][4]
Biocompatibility Considered highly biocompatible.[1][2]
Acute Oral Toxicity (LD50) > 5000 mg/kg.[4][7][8]
Molecular Weight Can be controlled; typically 10-1000 kDa depending on synthesis.[7][8]
Table 2: Drug Loading and Release Characteristics of PVT-Based Systems
Formulation TypeModel DrugLoading MethodKey Finding(s)Reference(s)
PVT Hydrogel5-Fluorouracil (5-FU)Incorporation & Adsorption65% of the drug was released over 48 hours.[5]
PVT-stabilized AgNPsN/A (Antimicrobial)In-situ reductionEffective against Gram-positive and Gram-negative bacteria.[1][8]
PVT-stabilized AuNPsN/A (Carrier)In-situ reductionNanoparticle size (1-11 nm) is controllable by monomer/ion ratio.[11]
Table 3: Representative Cytotoxicity Data for PVT-based Nanocomposites
FormulationCell LineAssayEndpointFindingReference(s)
PVT-Ag NanocompositeHeLa (Cervical Adenocarcinoma)Cytotoxicity AssayTC50The nanocomposite exhibits cytotoxic action against transformed cells.[1]
PVT-Ag NanocompositeMcF-7 (Breast Adenocarcinoma)Cytotoxicity AssayTC50The nanocomposite exhibits cytotoxic action against transformed cells.[1]
PVT-Ag NanocompositeHUVEC (Primary Endotheliocytes)Cytotoxicity AssayTC50Lower toxicity observed in primary, non-transformed cells.[1]
PVT HomopolymerMammalian FibroblastsViability AssayCell MorphologyCells remain viable and do not change morphologically.[1]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

Objective: To synthesize linear PVT polymer using a chemical initiator.

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone and Ethanol (for precipitation)

  • Argon gas supply

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Dissolve the desired amount of VT monomer in anhydrous DMF inside a Schlenk flask equipped with a magnetic stir bar. A typical concentration is 0.5–1.0 M.

  • Add AIBN as the initiator. A common concentration is 1% relative to the monomer mass.[8]

  • Seal the flask and deoxygenate the solution by bubbling with argon for 20-30 minutes.

  • Place the flask in a preheated oil bath at 60–90 °C and stir for 6-24 hours.[1][8]

  • After polymerization, cool the reaction mixture to room temperature. The solution will be viscous.

  • Dilute the viscous solution with a small amount of DMF if necessary.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent mixture, such as ethanol/acetone (1:2).[16]

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer several times with the precipitation solvent to remove unreacted monomer and initiator.

  • Dry the purified PVT polymer in a vacuum oven at 50 °C to a constant weight.[16]

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation A VT Monomer + Initiator (AIBN) B Dissolve in Solvent (DMF) A->B C Deoxygenate (Argon Purge) B->C D Heat & Stir (e.g., 60°C, 6h) C->D E Precipitate in Non-Solvent D->E F Filter & Wash E->F G Dry under Vacuum F->G H Pure PVT Polymer G->H

Caption: Workflow for the synthesis of PVT via free radical polymerization.

Protocol 2: Preparation of PVT Hydrogels via Gamma Irradiation

Objective: To prepare crosslinked PVT hydrogels for drug loading. This method achieves simultaneous polymerization and crosslinking.

Materials:

  • This compound (VT) monomer

  • Deionized water

  • Glass molds or vials

  • 60Co gamma radiation source

Procedure:

  • Prepare an aqueous solution of VT monomer at the desired concentration. Note that the degree of gelation decreases with increasing water content.[5]

  • Pour the monomer solution into appropriate glass molds (e.g., rods or cylinders).

  • Seal the molds and expose them to a 60Co gamma radiation source at a specific dose rate until the desired total dose is achieved.

  • After irradiation, carefully remove the resulting crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with deionized water to remove any unreacted monomer or soluble polymer chains.

  • The purified hydrogels can then be used for drug loading studies.

G A Prepare Aqueous Solution of VT Monomer B Pour into Molds A->B C Expose to Gamma (⁶⁰Co) Radiation B->C D Simultaneous Polymerization & Crosslinking Occurs C->D E Remove Crosslinked PVT Hydrogel D->E F Wash Extensively with Water E->F G Purified PVT Hydrogel F->G

Caption: Workflow for preparing PVT hydrogels using gamma irradiation.

Protocol 3: In Vitro Drug Release from PVT Hydrogels

Objective: To quantify the release kinetics of a model drug from a prepared PVT hydrogel.

Materials:

  • Drug-loaded PVT hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath shaker set to 37 °C

  • UV-Vis spectrophotometer or HPLC system

  • Small vials or tubes

Procedure:

  • Drug Loading: Load the hydrogel with a drug (e.g., 5-FU) using either the incorporation method (adding the drug to the monomer solution before polymerization) or the adsorption method (soaking the prepared hydrogel in a concentrated drug solution).[5]

  • Accurately weigh a piece of the dried, drug-loaded hydrogel and place it into a vial.

  • Add a known volume of release medium (e.g., 10 mL of PBS, pH 7.4) to the vial.

  • Place the vial in a shaker bath set to 37 °C to simulate physiological conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

  • Plot the cumulative drug release (%) versus time to obtain the release profile.

G cluster_setup Setup cluster_sampling Sampling Loop cluster_analysis Analysis A Place Drug-Loaded Hydrogel in Vial B Add Release Medium (e.g., PBS, pH 7.4) A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquot at Time 't' C->D E Replenish with Fresh Medium D->E G Analyze Drug Concentration (e.g., UV-Vis) D->G F Repeat at Multiple Time Points E->F F->D H Calculate Cumulative Release (%) G->H I Generate Release Profile Plot H->I

Caption: Logical flow for an in vitro drug release experiment.

Conclusion

Poly(this compound) is a versatile and highly functional polymer with significant potential in the field of drug delivery. Its excellent safety profile, stability, and hydrophilicity, combined with its utility in forming hydrogels and stabilizing nanoparticles, make it a valuable tool for researchers.[1][2] Future work will likely focus on the development of advanced PVT copolymers to create finely-tuned, multi-responsive drug delivery systems for targeted therapies.

References

Application Notes & Protocols: 1-Vinyl-1,2,4-triazole in the Synthesis of Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 1-Vinyl-1,2,4-triazole in the synthesis of Metal-Organic Frameworks (MOFs). Given the current research landscape, two primary strategies are presented: the direct synthesis of triazole-based MOFs, which can be adapted for vinyl-containing ligands, and the post-synthetic modification of existing MOFs to introduce the vinyl functionality. The vinyl group serves as a versatile handle for further functionalization, for instance, via "click" chemistry, making it highly attractive for advanced drug delivery systems.

Introduction to this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1]

The 1,2,4-triazole moiety is a valuable building block for MOFs due to its strong coordinating ability with various metal centers, contributing to the formation of robust frameworks. The incorporation of a vinyl group, as in this compound, offers an additional layer of functionality. The vinyl group can act as a reactive site for post-synthetic modifications, allowing for the covalent attachment of therapeutic agents, targeting moieties, or polymers to enhance biocompatibility and circulation time.

Key Advantages of Vinyl-Functionalized Triazole MOFs in Drug Delivery:

  • High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of significant amounts of therapeutic agents.[2][3]

  • Controlled Release: The release of drugs can be controlled by the pore size of the MOF and through the design of stimuli-responsive linkers.

  • Post-Synthetic Functionalization: The vinyl group enables covalent modification, for example, through thiol-ene "click" chemistry, to attach a wide range of molecules.

  • Biocompatibility: The use of biocompatible metals and organic linkers can lead to MOFs with low toxicity.

Comparative Data of Representative Triazole-Based MOFs

While specific data for a MOF synthesized directly with this compound as the primary linker is not extensively reported, the following table summarizes key properties of well-characterized triazole-containing MOFs and other porous materials to provide a benchmark for researchers.

MOF Name/MaterialMetal CenterTriazole LigandBET Surface Area (m²/g)Pore Volume (cm³/g)Reported Drug Loading Capacity (wt%)Reference Drug
Zn₂(tz)₂(ox) Zn(II)1,2,4-triazolate (tz)~10000.45Not Reported-
UiO-66-NH₂ Zr(IV)2-aminoterephthalate~12000.545 (Doxorubicin)[4]
ZIF-8 Zn(II)2-methylimidazolate1300-18000.6660 (5-Fluorouracil)[1]
MIL-101(Cr) Cr(III)Terephthalate3000-4000~2.0~50 (Ibuprofen)[2]
Cu-MOF Cu(II)BDC and 4,4'-dipyridyl382.080.20Not Reported[5]

Experimental Protocols

Two main synthetic strategies are detailed below. Protocol A describes a general method for the solvothermal synthesis of a triazole-based MOF, which can be adapted for vinyl-triazole ligands. Protocol B provides a method for the post-synthetic modification of a pre-formed MOF to introduce vinyl functionality.

Protocol A: Solvothermal Synthesis of a Zinc-Triazole Based MOF (General Procedure)

This protocol is adapted from the synthesis of zinc-1,2,4-triazolate-oxalate MOFs and serves as a representative example of a direct synthesis approach.[6]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,2,4-Triazole

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation Vials

  • Teflon-lined Autoclave (optional)

  • Oven

  • Centrifuge

  • Magnetic Stirrer

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 2 molar equivalents of 1,2,4-triazole and 1 molar equivalent of oxalic acid dihydrate in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Stir until a clear solution is obtained.

  • Addition of Metal Salt: To the solution from step 1, add 2 molar equivalents of Zinc Nitrate Hexahydrate. Stir the mixture for 30 minutes at room temperature.

  • Solvothermal Reaction: Tightly cap the vial and place it in an oven preheated to 100 °C for 24 hours. Alternatively, the reaction mixture can be transferred to a Teflon-lined autoclave and heated.

  • Isolation and Washing: After cooling to room temperature, a white crystalline product should be visible. Isolate the solid product by centrifugation. Decant the supernatant and wash the product by resuspending it in fresh DMF and centrifuging again. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores, the product is then washed with ethanol three times using the same resuspension and centrifugation method.

  • Activation: Dry the final product under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent use.

dot

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation ligand 1,2,4-Triazole + Oxalic Acid mixing Mixing and Stirring (30 min, RT) ligand->mixing solvent Ethanol/Water solvent->mixing metal_salt Zn(NO₃)₂·6H₂O metal_salt->mixing heating Solvothermal Heating (100°C, 24h) mixing->heating centrifugation Centrifugation heating->centrifugation washing_dmf Washing (DMF) centrifugation->washing_dmf washing_etoh Washing (Ethanol) washing_dmf->washing_etoh activation Vacuum Drying (120°C, 12h) washing_etoh->activation final_product Activated MOF activation->final_product

Caption: Workflow for the solvothermal synthesis of a triazole-based MOF.

Protocol B: Post-Synthetic Modification (PSM) of a Zirconium-Based MOF with a Vinyl-Containing Moiety

This protocol is a conceptual adaptation based on established PSM methods for zirconium MOFs, such as UiO-66-NH₂.[7][8] It involves the reaction of an amine-functionalized MOF with an acrylic acid derivative to introduce a vinyl-analogous group.

Materials:

  • UiO-66-NH₂ (synthesized according to literature procedures)

  • Acryloyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Equipment:

  • Schlenk Flask

  • Magnetic Stirrer

  • Centrifuge

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • MOF Activation: Activate the synthesized UiO-66-NH₂ by heating under vacuum at 150 °C for 12 hours to remove any guest molecules.

  • Reaction Setup: In an inert atmosphere, suspend 100 mg of activated UiO-66-NH₂ in 10 mL of anhydrous DMF in a Schlenk flask.

  • Addition of Base: Add 3 molar equivalents of triethylamine (per mole of amino groups in the MOF) to the suspension and stir for 30 minutes.

  • Functionalization: Slowly add 2 molar equivalents of acryloyl chloride (dissolved in 1 mL of anhydrous DCM) to the stirring suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Isolation and Washing: Isolate the solid product by centrifugation. Wash the product thoroughly with fresh DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized MOF under vacuum at 80 °C for 12 hours.

dot

post_synthetic_modification cluster_start Starting Material cluster_reaction Modification Reaction cluster_result Final Product mof_nh2 UiO-66-NH₂ (Amine-functionalized MOF) reaction_step Reaction at RT (48h) mof_nh2->reaction_step reagents Acryloyl Chloride + Triethylamine in DMF reagents->reaction_step washing Washing with DMF and DCM reaction_step->washing drying Vacuum Drying washing->drying mof_vinyl UiO-66-VinylAmide (Vinyl-functionalized MOF) drying->mof_vinyl

Caption: Post-synthetic modification to introduce vinyl functionality.

Application in Drug Delivery: A Conceptual Workflow

The vinyl-functionalized MOFs can be used as advanced drug delivery platforms. The drug can be loaded into the pores of the MOF, and the vinyl groups on the surface can be used to attach targeting ligands or polyethylene glycol (PEG) chains to improve in vivo performance.

dot

drug_delivery_application cluster_loading Drug Encapsulation cluster_functionalization Surface Functionalization cluster_delivery Targeted Delivery vinyl_mof Vinyl-Functionalized MOF drug_loading Drug Loading via Impregnation vinyl_mof->drug_loading drug Therapeutic Drug drug->drug_loading click_reaction Thiol-Ene 'Click' Chemistry drug_loading->click_reaction thiol_peg Thiol-PEG thiol_peg->click_reaction pegylated_mof PEGylated Drug-Loaded MOF click_reaction->pegylated_mof targeting Systemic Circulation (Enhanced Stability) pegylated_mof->targeting release Drug Release at Target Site (e.g., Tumor) targeting->release

Caption: Conceptual workflow for a vinyl-MOF in drug delivery.

Disclaimer: The provided protocols are generalized and may require optimization for specific ligands, metal salts, and desired MOF properties. Researchers should consult the primary literature and perform appropriate characterization at each step. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Poly(1-vinyl-1,2,4-triazole) as a Dielectric Layer in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic field-effect transistors (OFETs) are foundational components for a new generation of flexible, low-cost electronics. The performance of these devices is critically dependent on the properties of the gate dielectric layer. Poly(1-vinyl-1,2,4-triazole) (PVT) has emerged as a promising water-soluble polymer dielectric material. Its advantageous properties include a low leakage current, high breakdown voltage, and the ability to form smooth, uniform films via simple solution processing techniques.[1][2][3] These characteristics lead to the fabrication of OFETs with reliable performance, including low threshold voltages, high on/off ratios, and a notable absence of hysteresis.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of PVT and its use as a dielectric layer in OFETs.

Data Presentation

Dielectric Properties of PVT Films
PropertyValueConditions
Film Thickness720 nmSpin-coated at 2000 rpm for 30 s[1]
Film Thickness960 nmSpin-coated at 3000 rpm for 30 s[1]
Root-Mean-Square Roughness~0.2 nmMeasured by AFM for 720 nm and 960 nm films[1]
Breakdown Voltage~4 MV cm⁻¹Determined from dielectric spectroscopy measurements[1]
CapacitanceDispersionless from 0.01 Hz to 10 kHzMeasured on a Metal-Insulator-Metal (MIM) structure[1]
Performance of OFETs with PVT Dielectric Layer
SemiconductorChannel TypeChannel Length (L)Channel Width (W)Mobility (cm²/Vs)Threshold Voltage (V)On/Off Ratio
Pentacenep-channel0.06 mm2.0 mmValue not specifiedLow>1000[1]
Fullerene (C₆₀)n-channel0.06 mm2.0 mmValue not specifiedLow>1000[1]
Performance of OFETs with AlOₓ/PVT Bilayer Dielectric
SemiconductorChannel TypeDielectric ThicknessMobility (cm²/Vs)Threshold Voltage (V)On/Off RatioOperating Voltage
Pentacenep-channelAlOₓ (65 nm), PVT (90 nm)Value not specifiedLowValue not specifiedLow[2]
Fullerene (C₆₀)n-channelAlOₓ (65 nm), PVT (90 nm)Value not specifiedLowValue not specifiedLow[2]

Experimental Protocols

Synthesis of Poly(this compound) (PVT)

This protocol describes the synthesis of PVT via free radical polymerization.

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) as the radical initiator

  • Toluene or Benzene as the solvent

  • Carbon tetrachloride (CCl₄) as a chain transfer agent (optional)

  • Ethanol and Acetone for purification

Procedure:

  • Dissolve the this compound monomer in toluene in a reaction flask.

  • Add a catalytic amount of AIBN to the solution.

  • If molecular weight control is desired, add a specific amount of CCl₄.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to 50-90°C with constant stirring to initiate polymerization. The specific temperature will depend on the desired reaction rate and the decomposition kinetics of AIBN.[4]

  • Allow the reaction to proceed for several hours (e.g., 6 hours) until a viscous polymer solution is formed.[5]

  • Precipitate the polymer by pouring the viscous solution into a non-solvent, such as a mixture of ethanol and acetone (1:2 v/v).

  • Collect the precipitated white polymer powder by filtration.

  • Wash the polymer with the non-solvent mixture to remove any unreacted monomer and initiator residues.

  • Dry the purified PVT powder in a vacuum oven at 50°C to a constant mass.

Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of an OFET using a solution-processed PVT dielectric layer.

Materials and Equipment:

  • Glass or flexible substrate

  • Metal for gate electrode (e.g., Aluminum)

  • Purified PVT

  • Deionized water or a polar organic solvent for PVT solution

  • Organic semiconductor (e.g., Pentacene, Fullerene C₆₀)

  • Metal for source/drain electrodes (e.g., Gold, Aluminum, LiF/Al)

  • Spin coater

  • Thermal evaporator

  • Shadow masks

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it with a stream of nitrogen.

  • Gate Electrode Deposition: Deposit the gate electrode onto the cleaned substrate. For example, thermally evaporate a 50 nm thick aluminum layer through a shadow mask to define the gate electrode.

  • PVT Dielectric Layer Deposition:

    • Prepare a solution of PVT in deionized water (e.g., 7% weight ratio).

    • Spin-coat the PVT solution onto the substrate covering the gate electrode. Typical spin coating parameters are 1500 rpm for 40 seconds, followed by 2000 rpm for 20 seconds.[1]

    • Anneal the PVT film by drying it in a vacuum oven overnight at a temperature of 50°C to remove any residual solvent.[2]

  • Semiconductor Layer Deposition:

    • Thermally evaporate the organic semiconductor layer (e.g., 100 nm of pentacene or C₆₀) onto the PVT dielectric layer.[1] The substrate should be kept at room temperature during evaporation, with a typical deposition rate of around 0.5 nm/s.[1]

  • Source and Drain Electrode Deposition:

    • Using a shadow mask to define the channel length and width (e.g., L = 0.06 mm, W = 2.0 mm), thermally evaporate the source and drain contacts on top of the semiconductor layer.[2]

    • For a p-channel device with pentacene, gold (Au) is a suitable contact material.

    • For an n-channel device with C₆₀, a bilayer of Lithium Fluoride/Aluminum (LiF/Al) can be used (e.g., 0.6 nm LiF / 100 nm Al).[2]

Characterization Protocols

Dielectric Layer Characterization:

  • Film Thickness and Roughness: Utilize Atomic Force Microscopy (AFM) to measure the thickness and surface roughness of the spin-coated PVT films.[1]

  • Capacitance and Leakage Current:

    • Fabricate a Metal-Insulator-Metal (MIM) structure by sandwiching the PVT film between two evaporated aluminum electrodes.[1]

    • Use an impedance analyzer or a semiconductor device analyzer to measure the capacitance as a function of frequency and the current-voltage (I-V) characteristics to determine the leakage current density and breakdown voltage.

OFET Characterization:

  • Electrical Measurements: Use a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to measure the output and transfer characteristics of the fabricated OFETs.

  • Output Characteristics: Measure the drain current (Iₐ) as a function of the drain-source voltage (Vₐ) at various constant gate-source voltages (V₉).

  • Transfer Characteristics: Measure the drain current (Iₐ) as a function of the gate-source voltage (V₉) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction: From the transfer characteristics in the saturation regime, extract key performance metrics such as the field-effect mobility (µ), the threshold voltage (Vₜ), and the on/off current ratio (Iₒₙ/Iₒբբ).

Visualizations

Experimental Workflows

PVT_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve VT Monomer in Toluene add_initiator Add AIBN Initiator dissolve->add_initiator purge Purge with Inert Gas add_initiator->purge heat Heat to 50-90°C with Stirring purge->heat precipitate Precipitate in Ethanol/Acetone heat->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry final_product Purified PVT Powder dry->final_product

Caption: Synthesis of Poly(this compound) (PVT) via free radical polymerization.

OFET_Fabrication cluster_substrate Substrate Preparation cluster_dielectric Dielectric Layer cluster_active Active & Contact Layers clean_sub Clean Substrate dep_gate Deposit Gate Electrode (e.g., Al) clean_sub->dep_gate spin_pvt Spin-Coat PVT Solution dep_gate->spin_pvt anneal_pvt Anneal PVT Film spin_pvt->anneal_pvt dep_semi Deposit Semiconductor (e.g., Pentacene) anneal_pvt->dep_semi dep_sd Deposit Source/Drain (e.g., Au) dep_semi->dep_sd final_device OFET Device dep_sd->final_device

Caption: Fabrication of a bottom-gate, top-contact OFET with a PVT dielectric layer.

References

Synthesis of Silver Nanocomposites Stabilized by Poly(1-vinyl-1,2,4-triazole): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silver nanocomposites utilizing poly(1-vinyl-1,2,4-triazole) (PVT) as a stabilizing agent. PVT is a non-toxic, water-soluble polymer that effectively stabilizes silver nanoparticles, preventing their aggregation and enhancing their biological activity.[1][2][3] The resulting nanocomposites exhibit significant antimicrobial properties against a broad spectrum of gram-positive and gram-negative bacteria, making them promising materials for various biomedical applications, including the development of novel antibacterial drugs, coatings for medical devices, and components of wound dressings.[1][2][4]

Application Notes

Poly(this compound) serves as an excellent matrix for the synthesis of silver nanoparticles due to the strong coordination between the triazole rings of the polymer and the surface of the silver nanoparticles.[1][2] This interaction leads to the formation of stable, uniformly dispersed nanocomposites. The size and concentration of the silver nanoparticles can be controlled by varying the reaction conditions, such as the ratio of silver ions to PVT, the choice of reducing agent, and the reaction temperature.[1] The synthesized nanocomposites are typically characterized by a surface plasmon resonance peak in the range of 409–433 nm in their UV-Vis spectra, which is indicative of the formation of silver nanoparticles.[1]

The PVT-stabilized silver nanocomposites have demonstrated low toxicity to mammalian cells while exhibiting potent antimicrobial and immunomodulatory activities.[1][2] These properties make them highly attractive for applications in medicine and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for PVT-stabilized silver nanocomposites.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Synthesis MethodReducing AgentMolar Ratio (VT/Ag⁺) or Polymer/AgNO₃ RatioSilver Content (%)Average Nanoparticle Size (nm)Reference
Radiation-Induced Synthesisγ-irradiation25/1-2-3[5][6]
Thermal TreatmentNone (autogenous)--4-9[7]
Chemical ReductionGlucose--2-26[7]
Chemical ReductionDimethyl sulfoxide (DMSO)--2-8[7]
Chemical ReductionSodium borohydride (NaBH₄)Varies1.8 - 20.82-26[1][2]
Chemical Reduction in DMSO/DMFDMSO/DMF-6.8 - 7.22-20[8]

Table 2: Influence of PVT on Hydrodynamic Diameter

SpeciesAverage Hydrodynamic Diameter (nm)Reference
PVT Macromolecules292[1]
PVT-based Nanocomposites195[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Poly(this compound) (PVT)

This protocol describes the radical polymerization of this compound (VT) to synthesize the PVT stabilizer.

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Dimethylformamide (DMF)

  • Acetone

  • Argon gas

Procedure:

  • Dissolve the VT monomer in DMF in a reaction vessel.

  • Add AIBN as the initiator (typically 1% of the monomer mass).[2]

  • Purge the solution with argon gas to remove oxygen.

  • Heat the reaction mixture to 60°C and maintain for 6 hours with continuous stirring.[2]

  • Precipitate the resulting polymer by adding the reaction mixture to acetone.

  • Filter and dry the synthesized PVT.

  • The polymer can be fractionated by selective dissolution in DMF and precipitation in acetone to obtain a desired molecular weight.[2] A molecular weight of 26 kDa is often used for subsequent nanocomposite synthesis.[2]

Protocol 2: One-Pot Radiation-Induced Synthesis of PVT-Ag Nanocomposites

This method utilizes gamma irradiation to simultaneously polymerize the VT monomer and reduce silver ions.

Materials:

  • This compound (VT)

  • Silver nitrate (AgNO₃)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare an aqueous solution of VT (e.g., 1 wt.% or 10 wt.%).[5]

  • Add silver nitrate to the VT solution to achieve a molar ratio of VT to Ag⁺ ions of 25:1.[5]

  • Add ethanol to the solution (e.g., 10 vol.%) to enhance the synthesis efficiency and prevent crosslinking.[5]

  • Expose the solution to a source of gamma irradiation until a sufficient dose is absorbed (e.g., up to 24 kGy).[5]

  • The formation of silver nanoparticles can be monitored by UV-Vis spectroscopy.

Protocol 3: Chemical Reduction Synthesis of PVT-Ag Nanocomposites

This protocol describes the synthesis of silver nanocomposites using a chemical reducing agent.

Materials:

  • Poly(this compound) (PVT)

  • Silver nitrate (AgNO₃)

  • Reducing agent (e.g., sodium borohydride, glucose, or DMSO)

  • Distilled water

Procedure:

  • Dissolve PVT in distilled water to create a polymer solution.

  • Add an aqueous solution of silver nitrate to the PVT solution with stirring. The ratio of polymer to silver nitrate can be varied to control the silver content in the final nanocomposite.[2]

  • Add the reducing agent to the mixture. The reaction progress is indicated by a color change to brown.[2]

  • Continue stirring for a specified period to ensure complete reduction and nanoparticle formation.

  • The resulting nanocomposite solution can be purified by dialysis or other appropriate methods.

  • The solid nanocomposite can be isolated by precipitation or lyophilization.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_stabilizer Stabilizer Synthesis cluster_nanocomposite Nanocomposite Synthesis VT This compound (VT) Polymerization Radical Polymerization (60°C, 6h in DMF) VT->Polymerization AIBN AIBN Initiator AIBN->Polymerization PVT Poly(this compound) (PVT) Polymerization->PVT Mixing Mixing & Reduction PVT->Mixing AgNO3 Silver Nitrate (AgNO₃) AgNO3->Mixing Reducing_Agent Reducing Agent (e.g., NaBH₄, γ-radiation) Reducing_Agent->Mixing PVT_Ag_NC PVT-Ag Nanocomposite Mixing->PVT_Ag_NC

Caption: Experimental workflow for the synthesis of PVT-stabilized silver nanocomposites.

Stabilization_Mechanism cluster_pvt Poly(this compound) Chain AgNP Ag Nanoparticle T1 Triazole Ring T1->AgNP Coordination Bond T2 Triazole Ring T2->AgNP Coordination Bond T3 Triazole Ring T3->AgNP Coordination Bond

Caption: Stabilization of a silver nanoparticle by coordination with triazole rings of PVT.

References

Application Notes and Protocols: 1-Vinyl-1,2,4-triazole in the Development of Energetic Polymer Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential energetic properties of polymer salts derived from 1-vinyl-1,2,4-triazole (VT). The information is intended to guide researchers in the development of new energetic materials with tailored properties.

Introduction

Energetic polymers are a critical component of modern explosives and propellants, serving as binders that provide structural integrity while contributing to the overall energy output. Poly(this compound) (PVT) based energetic salts are a promising class of materials due to their high nitrogen content, potential for high density, and tunable properties based on the incorporated energetic anion. The 1,2,4-triazole ring provides a versatile platform for creating a variety of energetic salts through straightforward synthetic routes.[1][2]

Synthesis of Energetic Polymer Salts

The preparation of energetic polymer salts from this compound can be achieved through two primary pathways:

  • Polymerization of Vinyltriazolium Monomer Salts: This method involves the synthesis of a monomeric salt of this compound with an energetic anion, followed by radical polymerization.

  • Post-Polymerization Modification of Poly(this compound): This approach involves the initial synthesis of the neutral polymer, PVT, followed by protonation or quaternization with an appropriate energetic acid or alkylating agent.[2]

The following sections detail the experimental protocols for the synthesis of the PVT backbone and its subsequent conversion into various energetic salts.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PVT)

This protocol describes the free radical polymerization of this compound to yield the base polymer, PVT.

Materials:

  • This compound (VT)

  • Azobisisobutyronitrile (AIBN)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Acetone

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, dissolve this compound in anhydrous DMF (e.g., 10 g VT in 50 mL DMF).

  • Add AIBN as a radical initiator (1 wt% relative to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes.

  • Heat the reaction mixture under an inert atmosphere at 60 °C for 6 hours.[3]

  • The resulting viscous solution is diluted with a small amount of DMF.

  • Precipitate the polymer by slowly adding the solution to a stirred mixture of ethanol and acetone (1:2 v/v).

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with the ethanol/acetone mixture and dry under vacuum at 50 °C to a constant weight.[3]

Characterization:

The resulting poly(this compound) is a white powder, typically soluble in water, DMF, and DMSO.[3] The molecular weight can be determined by gel permeation chromatography (GPC). The structure can be confirmed by FTIR and NMR spectroscopy.

Protocol 2: Synthesis of Poly(1-vinyl-1,2,4-triazolium) Energetic Salts via Post-Polymerization Modification

This protocol outlines the conversion of pre-synthesized PVT into energetic polymer salts by protonation with strong acids.

Materials:

  • Poly(this compound) (PVT)

  • Selected energetic acid (e.g., nitric acid, perchloric acid, picric acid)

  • Appropriate solvent (e.g., water, ethanol)

  • Diethyl ether or other non-solvent

General Procedure:

  • Dissolve a known amount of PVT in a suitable solvent (e.g., 1 g of PVT in 20 mL of water).

  • Stoichiometrically add the selected energetic acid to the polymer solution with stirring. For example, for the nitrate salt, add a molar equivalent of nitric acid.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete protonation.

  • Precipitate the resulting energetic polymer salt by adding the solution to a large excess of a non-solvent, such as diethyl ether.

  • Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.

Specific Examples:

  • Poly(1-vinyl-1,2,4-triazolium) Nitrate: Use concentrated nitric acid.

  • Poly(1-vinyl-1,2,4-triazolium) Perchlorate: Use perchloric acid. Caution: Perchlorate salts can be highly sensitive to shock and friction. Handle with appropriate safety precautions.

  • Poly(1-vinyl-1,2,4-triazolium) Picrate: Use a solution of picric acid in ethanol. Caution: Picric acid is a powerful explosive and should be handled with extreme care.

Data Presentation: Energetic Properties

Energetic Polymer Salt AnionDensity (g/cm³)Heat of Formation (kJ/kg)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)
Nitrate > 1.5 (estimated)[2]Positive (expected)~8000 (estimated)Moderate (expected)Moderate (expected)
Perchlorate > 1.5 (estimated)[2]Positive (expected)> 8500 (estimated)Sensitive (expected)Sensitive (expected)
Picrate > 1.5 (estimated)[2]Positive (expected)~7500 (estimated)Sensitive (expected)Sensitive (expected)
Dinitramide > 1.6 (estimated)High positive (expected)[1]> 9000 (estimated)Moderate to Sensitive (expected)Moderate to Sensitive (expected)

Note: The values presented are largely estimations based on the properties of similar energetic compounds and require experimental validation. The performance of energetic polymers is highly dependent on the specific chemical structure and density.

Visualizations

Diagram 1: Synthesis Workflow for PVT-Based Energetic Polymer Salts

SynthesisWorkflow VT This compound (VT) Polymerization Radical Polymerization VT->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization PVT Poly(this compound) (PVT) Polymerization->PVT Protonation Protonation PVT->Protonation EnergeticAcid Energetic Acid (e.g., HNO3, HClO4) EnergeticAcid->Protonation EnergeticSalt Energetic Polymer Salt Protonation->EnergeticSalt

Caption: General workflow for the synthesis of energetic polymer salts from this compound.

Diagram 2: Chemical Structures

ChemicalStructures cluster_VT This compound (VT) cluster_PVT Poly(this compound) (PVT) cluster_Salt Poly(1-vinyl-1,2,4-triazolium) Salt vt_node vt_node pvt_node pvt_node salt_node salt_node

Caption: Key chemical structures in the synthesis of PVT-based energetic polymer salts.

Conclusion

The use of this compound as a monomer for energetic polymers offers a versatile platform for the development of new high-energy materials. The straightforward synthesis of the base polymer and its subsequent conversion to a variety of energetic salts allow for the tuning of properties such as density, energy output, and sensitivity. Further research is needed to fully characterize the energetic properties of a broad range of these polymer salts to realize their full potential in advanced energetic formulations. Researchers should proceed with caution, especially when handling perchlorate and picrate derivatives, and ensure all appropriate safety measures are in place.

References

Application Notes and Protocols for Crosslinking Poly(1-vinyl-1,2,4-triazole) Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the crosslinking of poly(1-vinyl-1,2,4-triazole) (PVT) based materials. PVT is a water-soluble polymer with high thermal stability, chemical resistance, and biocompatibility, making it a promising candidate for various biomedical applications, including drug delivery systems.[1] Crosslinking is a crucial step to form stable hydrogels from soluble polymers, enabling their use as matrices for the controlled release of therapeutic agents.

This document covers two primary methods for preparing crosslinked PVT-based materials: gamma irradiation-induced crosslinking and chemical crosslinking to form interpenetrating polymer networks (IPNs) .

Methods for Crosslinking PVT-Based Materials

Gamma Irradiation-Induced Crosslinking

Gamma irradiation is a highly effective method for the simultaneous polymerization and crosslinking of vinyl monomers in aqueous solutions.[2][3] This technique offers the advantage of producing hydrogels without the need for chemical initiators or crosslinking agents, resulting in a purer product. The extent of crosslinking and the resulting properties of the hydrogel can be controlled by adjusting the radiation dose.

This protocol is based on the method described by Bayramgil (2012).[2]

Materials:

  • This compound (VT) monomer

  • Deionized water

  • Glass tubes

  • Nitrogen gas source

  • 60Co gamma source

Procedure:

  • Prepare aqueous solutions of this compound at the desired monomer concentration (e.g., 10-50% w/v).

  • Transfer the monomer solutions into glass tubes.

  • Seal the glass tubes with appropriate stoppers.

  • Deoxygenate the solutions by bubbling nitrogen gas through them for 15-20 minutes to prevent inhibition of polymerization by oxygen.

  • Expose the sealed glass tubes to a 60Co gamma source at a specific dose and dose rate. A total dose of 25 kGy at a dose rate of 10 kGy/h has been shown to be effective.[3]

  • After irradiation, the resulting crosslinked PVT hydrogel is formed.

  • Remove the hydrogel from the glass tubes.

  • Wash the hydrogel extensively with deionized water to remove any unreacted monomer or soluble polymer chains.

  • Dry the hydrogel to a constant weight for further characterization or swell it in a relevant buffer for application studies.

Quantitative Data:

PropertyValueConditionsReference
Swelling Ratio (by volume)Up to 3000%In deionized water[2]
5-Fluorouracil Release65% within 48 hoursIn vitro release study[2]

Diagram of Experimental Workflow:

Gamma_Irradiation_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_post Post-Processing prep1 Prepare VT Aqueous Solution prep2 Transfer to Glass Tubes prep1->prep2 prep3 Deoxygenate with Nitrogen prep2->prep3 irrad Expose to 60Co Gamma Source prep3->irrad Irradiate post1 Formed PVT Hydrogel irrad->post1 Crosslinking post2 Wash with Deionized Water post1->post2 post3 Dry or Swell for Use post2->post3

Caption: Workflow for Gamma Irradiation Crosslinking of PVT.

Chemical Crosslinking for Interpenetrating Polymer Networks (IPNs)

Interpenetrating polymer networks are formed when one polymer network is synthesized in the presence of another. This approach allows for the creation of materials with combined properties of the constituent polymers. For PVT, this often involves polymerizing and crosslinking VT within a pre-existing hydrogel matrix, such as bacterial cellulose (BC) or poly(vinyl alcohol) (PVA).

This protocol is adapted from the work on composite hydrogels based on bacterial cellulose and PVT.[4][5]

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N'-methylene-bisacrylamide (MBA) (crosslinker)[4]

  • Bacterial cellulose (BC) pellicle

  • Deionized water

  • Argon gas source

Procedure:

  • Prepare a reaction solution consisting of VT monomer, AIBN (e.g., 0.5 wt% of monomer), and MBA (e.g., 0.2 mol% relative to monomer) in a suitable solvent or neat.

  • Immerse a pre-weighed, swollen bacterial cellulose pellicle in the reaction solution and allow it to soak for several hours (e.g., 8 hours) to ensure complete saturation.[4]

  • Remove the saturated BC pellicle and place it between two glass plates to ensure a uniform thickness.

  • Place the assembly in a reaction vessel and purge with argon to remove oxygen.

  • Initiate the polymerization and crosslinking by heating the vessel to a temperature appropriate for AIBN decomposition (typically 60-70 °C) for a defined period.

  • After the reaction, the resulting PVT/BC IPN hydrogel is formed.

  • Thoroughly wash the IPN hydrogel with deionized water to remove any unreacted components.

  • The hydrogel can then be characterized or used for further applications.

Quantitative Data:

PropertyValueConditionsReference
AIBN Concentration0.5 wt%Relative to monomer[4]
MBA Concentration0.2 mol%Relative to monomer[4]
Swelling Time in Reaction Mixture8 hoursFor BC saturation[4]

Diagram of Chemical Structures and Crosslinking Reaction:

Chemical_Crosslinking cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PVT Poly(this compound) (PVT Chain) Initiator AIBN Initiator + Heat PVT->Initiator MBA N,N'-methylene-bisacrylamide (MBA Crosslinker) MBA->Initiator Crosslinked_PVT Crosslinked PVT Network Initiator->Crosslinked_PVT Radical Polymerization & Crosslinking

Caption: Chemical Crosslinking of PVT with MBA.

Characterization of Crosslinked PVT Materials

A variety of techniques can be used to characterize the properties of crosslinked PVT hydrogels:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer and the successful crosslinking reaction.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel.

  • Swelling Studies: To determine the water uptake capacity, which is related to the crosslinking density. The swelling ratio is typically calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Mechanical Testing: To evaluate the mechanical properties such as compressive modulus and tensile strength, which are crucial for many biomedical applications. This data is currently limited in the literature for PVT-based hydrogels and presents an area for further research.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the crosslinked materials.

Applications in Drug Development

Crosslinked PVT-based hydrogels are promising materials for controlled drug delivery. Their high water content and porous structure can accommodate a variety of therapeutic molecules. The release of the encapsulated drug can be controlled by the crosslinking density of the hydrogel; a higher crosslinking density generally leads to a slower release rate. The non-toxic nature of PVT further enhances its suitability for biomedical applications.[1] As demonstrated, PVT hydrogels have been successfully used for the controlled release of the anticancer drug 5-Fluorouracil.[2]

Logical Relationship between Crosslinking and Properties

Logical_Relationship cluster_params Crosslinking Parameters cluster_props Material Properties Crosslink_Density Crosslinking Density (e.g., Radiation Dose, Crosslinker Conc.) Swelling Swelling Ratio Crosslink_Density->Swelling inversely proportional Mechanical Mechanical Strength Crosslink_Density->Mechanical directly proportional Release Drug Release Rate Crosslink_Density->Release inversely proportional

References

Application Notes and Protocols: Swelling Behavior of Poly(1-vinyl-1,2,4-triazole) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(1-vinyl-1,2,4-triazole) (PVTAz) is a hydrophilic polymer notable for its high chemical and thermal stability, ability to form complexes, and biocompatibility.[1] Hydrogels derived from PVTAz are three-dimensional, crosslinked polymer networks that can absorb and retain significant amounts of water or biological fluids without dissolving.[2] Understanding the swelling behavior of these hydrogels in response to various environmental stimuli is crucial for their application in fields such as controlled drug delivery, tissue engineering, and biosensors.[3][4] This document provides detailed application notes on the swelling characteristics of PVTAz hydrogels and comprehensive protocols for their synthesis and characterization.

Application Notes

The swelling of PVTAz hydrogels is a dynamic process influenced by several external factors, including pH, temperature, and the ionic strength of the surrounding medium. The equilibrium swelling state is reached when the osmotic force driving water into the hydrogel is balanced by the elastic retractive force of the crosslinked polymer chains.

1. Effect of pH Unlike many pH-sensitive hydrogels that contain acidic or basic functional groups, PVTAz hydrogels exhibit relatively stable swelling behavior across a wide pH range. Studies have shown that there is no sharp change in the swelling curve of PVTAz hydrogels in response to varying pH values.[3] This property makes them suitable for applications where consistent performance is required in environments with fluctuating pH, such as the gastrointestinal tract.

2. Effect of Temperature PVTAz hydrogels have demonstrated temperature-sensitive swelling. In the range of 4°C to 20°C, the swelling ratio increases with increasing temperature.[3] This behavior is attributed to the increased mobility of the polymer chains at higher temperatures, which facilitates the expansion of the hydrogel network.[2]

3. Effect of Ionic Strength and Salt Type The swelling capacity of PVTAz hydrogels is significantly affected by the ionic strength of the swelling medium. An increase in ionic strength leads to a decrease in the swelling ratio.[3] This is due to the "charge screening" effect, where the presence of ions in the solution shields the electrostatic repulsion between the polymer chains, reducing the osmotic pressure difference between the hydrogel and the external solution. The type of salt also plays a role; for instance, PVTAz hydrogels show maximum contraction in the presence of Lithium Chloride (LiCl).[3] This cation-specific response is related to the interaction of different ions with the polymer network.

Potential Applications The stimuli-responsive swelling behavior of PVTAz hydrogels makes them excellent candidates for controlled drug delivery systems. For example, they have been successfully used for the time-dependent release of 5-Fluorouracil (5-FU), an anticancer drug, achieving a 65% release over 48 hours.[3] Their stability across different pH levels ensures predictable release profiles in various biological environments.

Quantitative Data Summary

The swelling properties of PVTAz hydrogels are summarized below. The data is compiled from studies on hydrogels synthesized via gamma irradiation.

Table 1: General Swelling Properties of PVTAz Hydrogels

PropertyValue/ObservationReference
Maximum Swelling (by volume)~3000%[3]
Time to Reach Equilibrium~2 days (48 hours)[3]
Optimal Hydrogel FormThin wall hollow cylinder[3]

Table 2: Influence of Different Media on PVTAz Hydrogel Swelling

MediumEffect on Swelling RatioMechanismReference
pH No sharp change observedLack of strongly ionizable groups[3]
Temperature Increases as temperature rises (4-20°C)Increased polymer chain mobility[3]
Ionic Strength Decreases as ionic strength increasesCharge screening effect reduces osmotic pressure[3]
Salt Type Dependent on the cation; maximum contraction with LiClSpecific ion-polymer interactions[3]

Experimental Protocols

Protocol 1: Synthesis of PVTAz Hydrogels via Gamma Irradiation

This protocol is based on the method of simultaneous polymerization and crosslinking of the this compound monomer using gamma radiation.[3]

Materials:

  • This compound (VTAz) monomer

  • Deionized water

  • Glass rods or molds (for desired hydrogel shape)

  • (60)Co gamma radiation source

Procedure:

  • Prepare an aqueous solution of the VTAz monomer. The degree of gelation decreases with increasing water content, so the concentration can be adjusted based on the desired crosslinking density.[3]

  • Pour the monomer solution into glass molds of the desired shape (e.g., rods, hollow cylinders).

  • Seal the molds and expose them to a (60)Co gamma radiation source at room temperature. The total dose of radiation will determine the extent of polymerization and crosslinking.

  • After irradiation, remove the hydrogels from the molds.

  • Wash the synthesized hydrogels extensively with distilled water to remove any unreacted monomer and low-molecular-weight oligomers. The washing process is complete when the conductivity of the wash water remains constant.

  • Dry the hydrogels to a constant weight, either by air-drying or lyophilization, before characterization.

Protocol 2: Measurement of Swelling Behavior

This protocol describes the gravimetric method for determining the swelling ratio of PVTAz hydrogels in various media.

Materials:

  • Dried, pre-weighed PVTAz hydrogel samples (W_d)

  • Swelling media (e.g., deionized water, buffer solutions of different pH, salt solutions of varying concentrations)

  • Temperature-controlled incubator or water bath

  • Analytical balance

  • Filter paper

Procedure:

  • Immerse a dried hydrogel sample of known weight (W_d) into the selected swelling medium at a specific temperature.

  • At regular time intervals, remove the hydrogel from the medium.

  • Gently blot the surface with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (W_s).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

  • Repeat the process until the hydrogel reaches a constant weight, which indicates that swelling equilibrium has been attained. The swelling ratio at this point is the equilibrium swelling ratio (ESR).

2.1. Studying the Effect of pH:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Perform the swelling measurement protocol (Protocol 2) for each buffer solution at a constant temperature (e.g., 37°C).

  • Plot the Equilibrium Swelling Ratio (ESR) against pH.

2.2. Studying the Effect of Temperature:

  • Select a swelling medium (e.g., deionized water or a specific buffer).

  • Perform the swelling measurement protocol (Protocol 2) at various temperatures (e.g., 4°C, 20°C, 37°C, 50°C) using a temperature-controlled bath.

  • Plot the Equilibrium Swelling Ratio (ESR) against temperature.

2.3. Studying the Effect of Ionic Strength:

  • Prepare solutions of a specific salt (e.g., NaCl, KCl, CaCl2, LiCl) with varying concentrations (e.g., 0.01 M, 0.1 M, 0.5 M, 1.0 M).[2][5]

  • Perform the swelling measurement protocol (Protocol 2) for each salt solution at a constant temperature.

  • Plot the Equilibrium Swelling Ratio (ESR) against the salt concentration.

Visualizations

G cluster_synthesis Synthesis & Preparation cluster_swelling Swelling Analysis cluster_analysis Data Analysis prep Monomer Solution Preparation poly Polymerization & Crosslinking (e.g., Gamma Irradiation) prep->poly wash Purification (Washing) poly->wash dry Drying to Constant Weight wash->dry medium Select Swelling Medium (pH, Temp, Ionic Strength) dry->medium immerse Immerse Dried Hydrogel medium->immerse incubate Incubate at Controlled Temperature immerse->incubate weigh Weigh Swollen Hydrogel at Intervals incubate->weigh calc Calculate Swelling Ratio (%) weigh->calc plot Plot SR vs. Time/ Condition calc->plot

Caption: Experimental workflow for synthesis and swelling analysis of PVTAz hydrogels.

G cluster_stimuli External Media cluster_hydrogel Hydrogel Network cluster_response Swelling Response temp Temperature hydrogel PVTAz Hydrogel temp->hydrogel Increase (4-20°C) leads to higher chain mobility ph pH ph->hydrogel No significant change ions Ionic Strength (Salt Concentration) ions->hydrogel Increase leads to charge screening swelling Equilibrium Swelling Ratio hydrogel->swelling determines

Caption: Relationship between external stimuli and PVTAz hydrogel swelling behavior.

References

Application Notes and Protocols for the Characterization of Poly(1-vinyl-1,2,4-triazole) Molecular Weight and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-vinyl-1,2,4-triazole) (PVT) is a water-soluble polymer with a range of promising applications in the biomedical field, including drug delivery, gene therapy, and as a stabilizer for nanoparticles. The molecular weight (MW) and molecular weight distribution (MWD) of PVT are critical parameters that significantly influence its physicochemical properties, such as viscosity, solubility, and biocompatibility, as well as its in vivo performance. Therefore, accurate and reliable characterization of these parameters is essential for the development of safe and effective PVT-based therapeutics.

This document provides detailed application notes and experimental protocols for the characterization of PVT molecular weight and distribution using Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and viscometry.

Data Presentation

The molecular weight and polydispersity index (PDI) of PVT are highly dependent on the synthesis method and conditions. Below is a summary of reported molecular weight data for PVT synthesized under various conditions.

Synthesis MethodInitiator/CTA SystemSolventMolar Ratio ([M]:[CTA]:[I]) or ConditionsNumber-Average Molecular Weight (M_n) (kDa)Weight-Average Molecular Weight (M_w) (kDa)Polydispersity Index (PDI) (M_w/M_n)Reference
RAFT PolymerizationS,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate / AIBNMethanol100:1:0.211-1.34[1]
RAFT PolymerizationS,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate / AIBNMethanol250:1:0.225-1.25[1]
RAFT PolymerizationS,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate / AIBNMethanol500:1:0.242-1.23[1]
RAFT PolymerizationS,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate / AIBNMethanol750:1:0.261-1.27[1]
RAFT PolymerizationS-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate / AIBNMethanol500:1:0.283-1.13[1]
Free Radical PolymerizationAIBNToluene--104.2-[2]
Free Radical PolymerizationAIBNDMF1% AIBN to monomer mass, 60°C, 6h-60-[2]
Free Radical PolymerizationAIBNDMF1 wt.% AIBN, 60°C, 6h-2201.91[3][4]
Radiation-Induced PolymerizationGamma irradiationWater1 wt.% VT, 1.5 kGy-82-[5]
Radiation-Induced PolymerizationGamma irradiationWater1 wt.% VT, 5.5 kGy-100-[5]
Radiation-Induced PolymerizationGamma irradiationWater10 wt.% VT, 1.5 kGy-550-[5]
Radiation-Induced PolymerizationGamma irradiationWater10 wt.% VT, 11.5 kGy-660-[5]

Experimental Protocols

Molecular Weight Determination by Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is the most common and powerful technique for determining the molecular weight distribution of polymers.[6] It separates molecules based on their hydrodynamic volume in solution.[6]

a. Materials and Equipment

  • SEC/GPC System: Equipped with a pump, injector, column oven, and a differential refractive index (RI) detector. A multi-angle light scattering (MALS) detector can be added for absolute molecular weight determination.

  • SEC Columns: A set of columns suitable for the analysis of water-soluble polymers in the expected molecular weight range of the PVT samples. Columns with polar stationary phases are recommended.

  • Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) in deionized water or Dimethylformamide (DMF) with 0.05 M Lithium Bromide (LiBr). The choice of mobile phase will depend on the specific PVT sample and column chemistry.

  • Calibration Standards: Narrow polydispersity poly(ethylene glycol) (PEG), poly(ethylene oxide) (PEO), or polystyrene (PS) standards covering a wide molecular weight range.

  • PVT Sample: Dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

  • Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the mobile phase.

b. Protocol

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Install the appropriate SEC columns in the column oven.

    • Equilibrate the SEC system by pumping the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector. Set the column oven temperature (e.g., 30-50 °C).

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards in the mobile phase.

    • Inject each standard solution into the SEC system and record the chromatogram.

    • Create a calibration curve by plotting the logarithm of the peak molecular weight (log M_p) versus the elution volume (or retention time).

  • Sample Analysis:

    • Prepare the PVT sample solution in the mobile phase and filter it through a syringe filter.

    • Inject the filtered PVT sample solution into the SEC system.

    • Record the chromatogram until the polymer has completely eluted.

  • Data Analysis:

    • Using the calibration curve, determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the PVT sample from its chromatogram.

    • If a MALS detector is used, the absolute molecular weight can be determined without the need for column calibration.

GPC_Workflow cluster_prep Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 0.1 M NaNO3) D System Equilibration A->D B Prepare Polymer Standards (e.g., PEG, PEO) E Inject Standards & Build Calibration Curve B->E C Prepare PVT Sample (1-5 mg/mL in mobile phase) F Inject PVT Sample C->F E->F G Obtain Chromatogram F->G H Calculate Mn, Mw, PDI G->H

Caption: GPC/SEC workflow for PVT analysis.

Viscosity-Average Molecular Weight Determination by Viscometry

Viscometry provides a simple and cost-effective method to estimate the viscosity-average molecular weight (M_v) of a polymer. This method relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.

a. Materials and Equipment

  • Ubbelohde or Cannon-Fenske Viscometer: Calibrated and of an appropriate size for the solvent and polymer solution viscosities.

  • Constant Temperature Water Bath: To maintain a precise and constant temperature (e.g., 25 ± 0.1 °C).

  • Volumetric Flasks and Pipettes: For accurate preparation of polymer solutions.

  • Stopwatch: Accurate to at least 0.1 seconds.

  • Solvent: Deionized water or Dimethylformamide (DMF).

  • PVT Sample: Dried to a constant weight.

b. Protocol

  • Solution Preparation:

    • Prepare a stock solution of PVT in the chosen solvent at a known concentration (e.g., 1 g/dL).

    • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

  • Viscosity Measurement:

    • Measure the flow time of the pure solvent (t₀) through the viscometer in the constant temperature water bath. Repeat at least three times for an average value.

    • Measure the flow time (t) for each of the PVT solutions, starting from the most dilute. Rinse the viscometer with the next solution to be measured. Repeat each measurement at least three times.

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

    • Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

    • Plot both η_red and η_inh against concentration (c).

    • Extrapolate the two lines to zero concentration. The common y-intercept of the two plots gives the intrinsic viscosity [η].

    • Calculate the viscosity-average molecular weight (M_v) using the Mark-Houwink-Sakurada equation: [η] = K * M_v^a

      • For PVT in water at 25°C, the reported Mark-Houwink parameters are K = 5.44 x 10⁻⁴ dL/g and a = 0.65.[7]

      • For PVT in DMF at 25°C, the reported Mark-Houwink parameters are K = 2.27 x 10⁻³ dL/g and a = 0.5.[7]

Viscometry_Workflow cluster_prep Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Prepare PVT Solutions (various concentrations) C Measure Flow Time of PVT Solutions (t) A->C B Measure Flow Time of Pure Solvent (t0) D Calculate Relative and Specific Viscosity B->D C->D E Plot Reduced and Inherent Viscosity vs. Concentration D->E F Determine Intrinsic Viscosity [η] E->F G Calculate Mv using Mark-Houwink Equation F->G

Caption: Viscometry workflow for M_v determination.

Conclusion

The molecular weight and its distribution are fundamental properties of poly(this compound) that dictate its performance in various applications. The protocols outlined in this document for SEC/GPC and viscometry provide robust methods for the characterization of these critical parameters. Adherence to these detailed procedures will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible data, facilitating the development of well-characterized and effective PVT-based materials.

References

Troubleshooting & Optimization

Side reactions in the synthesis of 1-Vinyl-1,2,4-triazole and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Vinyl-1,2,4-triazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to insufficient temperature, pressure, or reaction time (in the case of direct vinylation with acetylene).- Suboptimal catalyst or base concentration.- Impure starting materials (1,2,4-triazole).- Unwanted polymerization of the product.- Optimize reaction parameters: gradually increase temperature and pressure (for acetylene reaction) and monitor progress by GC or TLC.- Ensure the catalyst (e.g., KOH) is anhydrous and used in the correct stoichiometric amount.- Recrystallize or sublime the starting 1,2,4-triazole to ensure high purity.- Add a suitable polymerization inhibitor to the reaction mixture.
Formation of 4-Vinyl-1,2,4-triazole Isomer The vinylation of 1,2,4-triazole can occur at both N1 and N4 positions, leading to a mixture of isomers. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent used.- Choice of Base: The use of certain bases can significantly favor the formation of the desired 1-vinyl isomer. For instance, in reactions with alkynes, cesium carbonate (Cs₂CO₃) has been shown to promote N1-selectivity.[1] For alkylations, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been reported to give a high ratio of the N1-isomer. - Solvent Effects: The polarity of the solvent can influence the site of vinylation. Experiment with a range of aprotic and protic solvents to determine the optimal medium for N1-selectivity.
Unwanted Polymerization During Reaction or Work-up This compound is a monomer that can readily polymerize, especially at elevated temperatures during distillation or upon prolonged storage. The presence of radical initiators (e.g., peroxides) can accelerate this process.- Use of Inhibitors: Add a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), to the reaction mixture before heating and particularly before distillation. The concentration of the inhibitor typically ranges from 0.1 to 1 wt%.- Temperature Control: Avoid excessive temperatures during the reaction and purification steps. Use vacuum distillation to lower the boiling point of the product.- Oxygen Control: While often counterintuitive for radical reactions, in some cases, the presence of a small amount of air can inhibit polymerization. However, for storage, an inert atmosphere is recommended.
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of starting materials or the product under harsh reaction conditions.- Side reactions with impurities in the acetylene gas or solvent.- In reactions using vinyl acetate, the formation of acetaldehyde-related byproducts can occur.- Ensure high-purity reagents and solvents.- If using acetylene gas, pass it through appropriate traps to remove acetone (a common stabilizer) and other impurities.- Lower the reaction temperature and extend the reaction time to minimize decomposition.- For vinyl acetate-based routes, ensure efficient removal of the acetic acid byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial routes are the direct vinylation of 1,2,4-triazole with acetylene under basic catalysis (e.g., using potassium hydroxide) and the reaction of 1,2,4-triazole with vinyl acetate followed by the elimination of acetic acid. The direct vinylation with acetylene is often preferred for its atom economy.

Q2: How can I effectively separate the 1-vinyl and 4-vinyl isomers of 1,2,4-triazole?

A2: The separation of these isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is the most common method. The boiling points are typically close, so a distillation column with high theoretical plates is recommended. Alternatively, chromatographic techniques such as column chromatography on silica gel can be employed for smaller-scale separations.

Q3: What is the typical yield and isomer ratio I can expect?

A3: The yield and isomer ratio are highly dependent on the synthetic route and reaction conditions. For the vinylation of a similar heterocycle, 1,2,3-triazole, with phenylacetylene using cesium carbonate as a base, yields of up to 93% with high N1-regioselectivity have been reported.[1] In the alkylation of 1,2,4-triazole with alkyl halides using DBU as a base, a 90:10 ratio of N1 to N4 isomers is consistently observed.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. When working with acetylene, be aware of its explosive nature, especially under pressure. Ensure the use of appropriate high-pressure equipment and safety protocols. Vinyl monomers can be lachrymatory and are often volatile, so work in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of N-vinyl azoles, which can serve as a reference for optimizing the synthesis of this compound.

HeterocycleVinylation ReagentCatalyst/BaseSolventTemperature (°C)Yield (%)N1:N4 (or N2) Isomer RatioReference
1,2,4-TriazolePhenylacetyleneCs₂CO₃DMSO12093N1 selective[1]
1,2,3-TriazolePhenylacetyleneCs₂CO₃DMSO1207388:12 (N1:N2)[1]
1,2,4-TriazoleAlkyl HalidesDBUTHFAmbientHigh~90:10
1,2,4-TriazoleVinyl ethers/estersNone-65-17530-100Markovnikov adduct

Experimental Protocols

Protocol 1: Vinylation of 1,2,4-Triazole with Phenylacetylene (as a model for acetylene)

This protocol is adapted from a method for the vinylation of azoles with alkynes and serves as a guide for direct vinylation.[1]

Materials:

  • 1,2,4-Triazole

  • Phenylacetylene

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.2 mmol) in anhydrous DMSO (2 mL), add cesium carbonate (2.0 mmol).

  • Add phenylacetylene (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-phenylvinyl)-1H-1,2,4-triazole.

Visualizations

Diagram 1: Synthesis Pathway and Major Side Reaction

Synthesis_Pathway Triazole 1,2,4-Triazole Product This compound (Desired Product) Triazole->Product Base Catalyst (e.g., KOH, Cs₂CO₃) SideProduct 4-Vinyl-1,2,4-triazole (Side Product) Triazole->SideProduct Undesired N4-Vinylation Acetylene Acetylene (or Vinylating Agent) Acetylene->Product Acetylene->SideProduct Polymer Poly(this compound) Product->Polymer Heat / Initiators

Caption: Main synthesis route and competing side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Pressure) Start->CheckConditions CheckCatalyst Evaluate Catalyst/Base (Activity, Amount) Start->CheckCatalyst CheckPolymerization Investigate for Unwanted Polymerization Start->CheckPolymerization PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents OptimizeConditions Optimize Reaction Parameters CheckConditions->OptimizeConditions ModifyCatalyst Change Catalyst/Base or Concentration CheckCatalyst->ModifyCatalyst AddInhibitor Add Polymerization Inhibitor CheckPolymerization->AddInhibitor

Caption: A logical workflow for troubleshooting low product yield.

References

Inhibiting premature polymerization of 1-Vinyl-1,2,4-triazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Vinyl-1,2,4-triazole (VT), preventing its premature polymerization during storage is critical to ensure monomer purity and experimental reproducibility. This guide provides troubleshooting advice and frequently asked questions to address common challenges in maintaining the stability of VT.

Troubleshooting Guide: Premature Polymerization of this compound

Unexpected polymerization of this compound during storage can lead to loss of valuable material and unreliable experimental outcomes. This section provides a step-by-step guide to identify and resolve common causes of premature polymerization.

Problem: The viscosity of this compound has increased, or solid polymer is observed.

This indicates that polymerization has occurred. Follow these steps to troubleshoot the issue:

  • Review Storage Conditions:

    • Temperature: Has the monomer been consistently stored at the recommended temperature of 2-8°C? Elevated temperatures significantly accelerate polymerization.

    • Atmosphere: Was the monomer stored under an inert atmosphere (e.g., nitrogen or argon)? Oxygen can sometimes play a complex role, but for long-term stability, an inert environment is crucial to prevent the initiation of radical polymerization.

    • Light Exposure: Has the container been protected from light? UV radiation can initiate polymerization.

  • Inspect for Contamination:

    • Cross-contamination: Is there a possibility of contamination with initiators (e.g., peroxides, azo compounds) or other reactive species from shared laboratory equipment or storage areas?

    • Impurities: Was the monomer of high purity? Certain metallic impurities can act as polymerization catalysts.

  • Evaluate the Inhibitor System:

    • Presence of Inhibitor: Was the this compound purchased with an inhibitor? If so, what is the inhibitor and its concentration?

    • Inhibitor Depletion: Inhibitors are consumed over time. If the monomer has been stored for an extended period, the inhibitor may have been depleted.

Logical Flow for Troubleshooting Polymerization Issues

Troubleshooting Premature Polymerization cluster_storage Storage Conditions cluster_contaminants Contamination Sources cluster_inhibitor Inhibitor Status start Start: Viscosity Increase or Solid Polymer Observed storage Review Storage Conditions start->storage Check contaminants Inspect for Contamination storage->contaminants If OK temp Temperature (2-8°C?) inhibitor Evaluate Inhibitor System contaminants->inhibitor If OK cross_cont Cross-Contamination (Initiators?) solution Implement Corrective Actions: - Adjust Storage - Add Inhibitor - Purify Monomer inhibitor->solution If Depleted or Absent presence Inhibitor Present? atmosphere Atmosphere (Inert?) light Light Exposure (Protected?) impurities Monomer Purity (High?) depletion Inhibitor Depleted?

Caption: A flowchart for troubleshooting premature polymerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to prevent polymerization?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the monomer from light.

Q2: What are common inhibitors used for this compound?

A2: While specific data for this compound is limited, common inhibitors for structurally similar vinyl monomers, such as N-vinylimidazole and other vinyl azoles, are effective. These are typically phenolic compounds. Some suppliers offer this compound stabilized with tert-Butylcatechol (TBC)[1]. Other commonly used inhibitors for vinyl monomers include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).

Q3: How do phenolic inhibitors like TBC, HQ, and MEHQ work?

A3: Phenolic inhibitors function by scavenging free radicals, which are the initiators of polymerization. This process typically requires the presence of a small amount of oxygen to be effective. The inhibitor donates a hydrogen atom to a peroxy radical, forming a stable radical that is less likely to initiate polymerization.

Q4: What concentration of inhibitor should I use?

A4: The optimal inhibitor concentration can vary depending on the storage duration and conditions. For many vinyl monomers, inhibitor concentrations in the range of 10 to 200 parts per million (ppm) are effective. For example, vinyl acetate is often stabilized with 3-17 ppm of hydroquinone[2]. It is important to note that a higher inhibitor concentration can sometimes negatively impact the subsequent polymerization process when desired.

Q5: Can I add more inhibitor to a batch of this compound that is starting to show signs of polymerization?

A5: Adding more inhibitor may slow down further polymerization but will not reverse any polymerization that has already occurred. If the monomer has become viscous, it is best to purify it by distillation (under vacuum and in the presence of an inhibitor) to remove any polymer before use.

Q6: How can I check the concentration of the inhibitor in my this compound?

A6: The concentration of phenolic inhibitors like hydroquinone and MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[3][4][5][6]. These methods allow for the quantitative analysis of the inhibitor present in the monomer.

Q7: My experiment requires inhibitor-free this compound. How can I remove the inhibitor?

A7: Inhibitors can be removed by passing the monomer through a column packed with a suitable inhibitor-remover resin or by distillation. Distillation should be performed under reduced pressure and at the lowest possible temperature to avoid thermally induced polymerization. It is crucial to use the inhibitor-free monomer immediately after purification.

Data on Common Inhibitors for Vinyl Monomers

InhibitorCommon AbbreviationTypical Concentration Range (ppm)Key Characteristics
HydroquinoneHQ10 - 250Effective, but can sublime during distillation.
Monomethyl Ether of HydroquinoneMEHQ10 - 200More volatile than HQ, good for distillation.
tert-ButylcatecholTBC10 - 100Often used for stabilizing monomers like styrene.

Experimental Protocols

Protocol for Evaluating Inhibitor Effectiveness (Accelerated Stability Study)

This protocol outlines a method to compare the effectiveness of different inhibitors for preventing the premature polymerization of this compound under accelerated conditions.

Objective: To determine the relative effectiveness of different inhibitors (e.g., HQ, MEHQ, TBC) at various concentrations in preventing the polymerization of this compound during storage.

Materials:

  • High-purity this compound (inhibitor-free)

  • Inhibitors: Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), tert-Butylcatechol (TBC)

  • Small, sealable glass vials

  • Inert gas (Nitrogen or Argon)

  • Oven or incubator capable of maintaining a constant temperature (e.g., 40°C or 50°C)

  • Viscometer or rheometer

  • Analytical balance

Procedure:

  • Preparation of Inhibitor Stock Solutions:

    • Prepare stock solutions of each inhibitor (e.g., 1000 ppm) in a small amount of a suitable solvent that is compatible with this compound and easily removable if necessary (e.g., acetone).

  • Sample Preparation:

    • Label a series of glass vials for each inhibitor and concentration to be tested, including a control group with no inhibitor.

    • To each vial, add a precise amount of this compound (e.g., 5 mL).

    • Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentrations (e.g., 25, 50, 100, 200 ppm).

    • Gently swirl the vials to ensure thorough mixing.

  • Inert Atmosphere:

    • Purge the headspace of each vial with an inert gas (nitrogen or argon) for a few minutes to displace any oxygen.

    • Quickly and tightly seal the vials.

  • Accelerated Aging:

    • Place the vials in an oven or incubator set to a constant elevated temperature (e.g., 40°C or 50°C). The higher the temperature, the faster the aging process.

  • Monitoring and Data Collection:

    • At regular intervals (e.g., every 24 hours for the first few days, then weekly), remove a set of vials from the oven.

    • Allow the vials to cool to room temperature.

    • Visually inspect for any signs of polymerization (e.g., increased viscosity, formation of solids).

    • Measure the viscosity of the monomer in each vial. An increase in viscosity indicates the onset of polymerization.

  • Data Analysis:

    • Plot the viscosity as a function of time for each inhibitor and concentration.

    • The time taken for a significant increase in viscosity is the induction period. A longer induction period indicates a more effective inhibitor system under the tested conditions.

Workflow for Evaluating Inhibitor Effectiveness

Inhibitor Effectiveness Workflow start Start: Obtain Inhibitor-Free VT prep_samples Prepare Samples: VT + Different Inhibitors & Concentrations start->prep_samples inert Create Inert Atmosphere (N2 or Ar) prep_samples->inert aging Accelerated Aging (Elevated Temperature) inert->aging monitor Monitor Viscosity and Appearance Over Time aging->monitor analyze Analyze Data: Compare Induction Periods monitor->analyze conclusion Determine Most Effective Inhibitor System analyze->conclusion

Caption: A workflow diagram for an accelerated stability study to evaluate inhibitor effectiveness.

References

Optimizing initiator and catalyst concentration for 1-Vinyl-1,2,4-triazole polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator and catalyst concentration for the polymerization of 1-Vinyl-1,2,4-triazole (VT).

Frequently Asked Questions (FAQs)

Q1: What is the most common initiator for the radical polymerization of this compound (VT)?

A1: The most commonly used radical initiator for the polymerization of VT is 2,2'-Azobisisobutyronitrile (AIBN).[1][2] The reaction is typically conducted at temperatures ranging from 50 to 90°C.[1]

Q2: How does the initiator concentration affect the molecular weight of poly(this compound) (PVT)?

A2: The effect of initiator concentration on the molecular weight of PVT is highly dependent on the solvent used for the polymerization.[1] In dipolar aprotic solvents such as DMF and DMAA, as well as in water, the molecular weight of the resulting polymer is reportedly independent of the initiator concentration.[1][2] However, when the polymerization is carried out in acetonitrile, the molecular weight of PVT is dependent on the initiator concentration.[1]

Q3: What is the role of a catalyst in VT polymerization?

A3: While traditional radical polymerization of VT primarily relies on an initiator, certain systems can incorporate catalysts. For instance, silver nanoparticles have been shown to have catalytic features that can influence the thermal degradation and oxidation of the polymer matrix in PVT-based nanocomposites.[1] In the broader synthesis of triazole derivatives, copper and silver compounds are common catalysts, though their role is in the formation of the triazole ring itself, not typically in the polymerization of the vinyl group.[3][4][5]

Q4: Can the polymerization of VT be initiated by methods other than chemical initiators?

A4: Yes, the polymerization of VT can be initiated through other methods. Radiation-initiated polymerization is one such method, which has the advantage of producing materials without initiator or catalyst residues and can be performed at ambient temperatures.[6] Electrochemical polymerization is another alternative, although it may result in a lower reaction rate compared to radical polymerization in an aqueous medium.[1]

Q5: How does the choice of solvent impact the polymerization of VT?

A5: The solvent plays a crucial role in the polymerization of VT. The polymerization rate and the molecular weight of the resulting PVT are higher in water compared to dipolar aprotic solvents like DMF and DMAA.[1] The addition of water (above 0.05 mol/L) to polymerization reactions in DMF and DMAA can lead to an increase in the molecular weight of the polymer.[1][2] This is attributed to an increase in the reactivity of the VT monomer and the growing macroradical due to specific solvation by water.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue 1: Low Polymer Yield

  • Possible Cause: Inefficient initiation.

    • Solution: Ensure the initiator (e.g., AIBN) is fresh and has been stored correctly. Increase the reaction temperature to ensure efficient decomposition of the initiator, staying within the recommended range (50-90°C).[1]

  • Possible Cause: Presence of inhibitors.

    • Solution: Traces of oxygen can inhibit radical polymerization.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and the monomer are thoroughly deoxygenated before use.

  • Possible Cause: Inappropriate solvent.

    • Solution: The reaction rate is generally higher in water than in organic solvents like DMF or DMAA.[1] Consider using water as the solvent or adding a small amount of water to your organic solvent to potentially increase the rate and yield.[1]

Issue 2: Inconsistent or Uncontrolled Molecular Weight

  • Possible Cause: Incorrect solvent for desired molecular weight control.

    • Solution: If you need to control the molecular weight by varying the initiator concentration, acetonitrile is a suitable solvent.[1] In solvents like DMF, DMAA, and water, the molecular weight is independent of the initiator concentration, making it difficult to control via this parameter.[1][2]

  • Possible Cause: Monomer concentration is not optimized.

    • Solution: The initial concentration of the monomer can affect the molecular weight of the polymer.[6] Systematically vary the monomer concentration to achieve the desired molecular weight.

Issue 3: Broad Polydispersity Index (PDI)

  • Possible Cause: Chain transfer reactions or side reactions.

    • Solution: Optimize the reaction temperature; excessively high temperatures can lead to side reactions. Ensure the purity of the monomer and solvent to minimize chain transfer agents. For more controlled polymerization and a narrower PDI, consider techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7]

Data Presentation

Table 1: Effect of Initiator (AIBN) and Monomer (VT) Concentration on Polymerization

Initiator (AIBN) Conc. (mol/L)Monomer (VT) Conc. (mol/L)SolventTemperature (°C)Effect on Molecular Weight (MW)Reference
1 x 10⁻³ - 3 x 10⁻²0.5 - 0.6Water, DMF, DMAA50 - 90MW is independent of initiator concentration.[1][2]
Not specifiedNot specifiedAcetonitrileNot specifiedMW is dependent on initiator concentration.[1]

Table 2: Influence of Solvent on PVT Synthesis

SolventRelative Polymerization RateRelative Molecular WeightIntrinsic Viscosity ComparisonReference
WaterHigherHigher3.5 times higher than in DMAA[1]
DMFLower (than water)Lower (than water)-[1]
DMAALower (than water)Lower (than water)-[1]

Experimental Protocols

Protocol 1: General Procedure for Radical Polymerization of this compound (VT) using AIBN

  • Monomer and Solvent Preparation: Purify the this compound (VT) monomer if necessary (e.g., by vacuum distillation). Deoxygenate the chosen solvent (e.g., water, DMF, DMAA, or acetonitrile) by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Reaction Setup: Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Charging the Reactor: Under a positive pressure of inert gas, add the desired amount of VT monomer and the deoxygenated solvent to the reaction vessel. A typical monomer concentration is in the range of 0.5–0.6 mol/L.[1]

  • Initiator Addition: Weigh the required amount of AIBN initiator. A typical concentration range is 1 × 10⁻³ to 3 × 10⁻² mol/L.[1] Dissolve the AIBN in a small amount of the deoxygenated solvent and add it to the reaction mixture.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (typically between 50-90°C).[1] Allow the reaction to proceed with continuous stirring under an inert atmosphere for the desired duration.

  • Termination and Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or acetone).

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

G Troubleshooting Workflow for Low Polymer Yield start Low Polymer Yield check_initiator Check Initiator Activity & Concentration start->check_initiator initiator_ok Initiator OK? check_initiator->initiator_ok check_inhibitors Check for Inhibitors (e.g., Oxygen) inhibitors_ok Inhibitors Removed? check_inhibitors->inhibitors_ok check_temp Verify Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok check_solvent Evaluate Solvent Choice solvent_ok Solvent Optimal? check_solvent->solvent_ok initiator_ok->check_inhibitors Yes replace_initiator Use Fresh Initiator / Adjust Concentration initiator_ok->replace_initiator No inhibitors_ok->check_temp Yes deoxygenate Deoxygenate Monomer & Solvent / Use Inert Atmosphere inhibitors_ok->deoxygenate No temp_ok->check_solvent Yes adjust_temp Adjust Temperature (50-90°C) temp_ok->adjust_temp No change_solvent Consider Water or Water/Organic Mixture solvent_ok->change_solvent No end_ok Yield Improved solvent_ok->end_ok Yes replace_initiator->check_inhibitors deoxygenate->check_temp adjust_temp->check_solvent change_solvent->end_ok G Optimization of Initiator Concentration for MW Control start Goal: Control Molecular Weight (MW) by Varying Initiator Concentration solvent_choice Select Appropriate Solvent System start->solvent_choice acetonitrile_path Use Acetonitrile as Solvent solvent_choice->acetonitrile_path Yes, control is primary goal other_solvents_path Using DMF, DMAA, or Water? solvent_choice->other_solvents_path No, other solvent required vary_initiator Systematically Vary Initiator Concentration (e.g., 10⁻³ to 10⁻² M) acetonitrile_path->vary_initiator conclusion_other MW will be independent of [I]. Control MW via other parameters (e.g., monomer concentration, chain transfer agents). other_solvents_path->conclusion_other analyze_mw Polymerize and Analyze MW (e.g., GPC/SEC) vary_initiator->analyze_mw conclusion_an Establish MW vs. [I] Relationship analyze_mw->conclusion_an end Achieved Desired MW Control conclusion_an->end

References

Effect of solvent on the rate and outcome of 1-Vinyl-1,2,4-triazole polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the solvent's effect on the rate and outcome of 1-Vinyl-1,2,4-triazole (VT) polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of a solvent on the polymerization of this compound?

A1: The solvent plays a crucial role in the free radical polymerization of this compound, significantly influencing the reaction rate and the molecular weight of the resulting polymer, poly(this compound) (PVT).[1][2] The polarity of the solvent is a key factor; more polar solvents tend to increase the polymerization rate.[1]

Q2: Which solvents are commonly used for the polymerization of this compound?

A2: Common solvents for the radical polymerization of this compound include water and dipolar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAA).[2] The choice of solvent will impact the polymer's properties.[2]

Q3: How does solvent polarity influence the polymerization rate?

A3: An increase in solvent polarity generally leads to an increased rate of polymerization for polar monomers like this compound.[1] For example, the polymerization rate is higher in water than in methanol because water is more polar.[1] This is attributed to the specific solvation of the monomer and the growing macroradical by the polar solvent, which can increase the reactivity of the vinyl triazole.[2]

Q4: How does the solvent affect the molecular weight of the resulting poly(this compound)?

A4: The solvent has a pronounced effect on the molecular weight of the polymer. For instance, the intrinsic viscosity of PVT synthesized in water is 3.5 times higher than that of PVT synthesized in DMAA, indicating a higher molecular weight in water.[2] The introduction of water into polymerizations carried out in DMF or DMAA has also been shown to increase the molecular weight of the resulting polymer.[2]

Q5: What are the typical initiators used for this polymerization?

A5: The radical polymerization of this compound is most commonly initiated using azobisisobutyronitrile (AIBN).[2]

Q6: What is a typical experimental setup for the polymerization of this compound?

A6: A typical setup involves dissolving the this compound monomer and an initiator like AIBN in the chosen solvent. The reaction is conducted under an inert atmosphere (e.g., nitrogen) at a specific temperature, typically between 50-90°C.[2] The progress of the reaction can be monitored by methods such as dilatometry, calorimetry, or gravimetry.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Polymerization Presence of inhibitors in the monomer or solvent.Purify the monomer and solvent before use. For example, vinyl monomers can be passed through a column of basic alumina to remove inhibitors.
Insufficient initiator concentration or decomposition.Ensure the correct amount of initiator is added. Check the initiator's shelf life and storage conditions. Consider a slightly higher initiator concentration.
Incorrect reaction temperature.Verify the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures between 60-80°C are common.
Low Polymer Yield Suboptimal reaction time.Increase the polymerization time to allow for higher monomer conversion.
Chain transfer to the solvent.Some solvents can participate in chain transfer reactions, terminating the growing polymer chain. Consider using a solvent with a lower chain transfer constant. For example, benzene has a higher chain transfer constant than many other solvents.[3]
Premature precipitation of the polymer.If the polymer is not soluble in the reaction medium, it may precipitate out, limiting further chain growth. Ensure the chosen solvent can dissolve both the monomer and the resulting polymer.
Broad Molecular Weight Distribution High rate of chain transfer reactions.Select a solvent that minimizes chain transfer. The choice of solvent can affect the control over the polymerization.[3]
Temperature fluctuations during polymerization.Maintain a constant and uniform temperature throughout the reaction vessel.
High initiator concentration.An excessively high initiator concentration can lead to the formation of many short polymer chains. Optimize the initiator-to-monomer ratio.
Inconsistent Reaction Rates Presence of water in organic solvents.The presence of even small amounts of water in organic solvents like DMF and DMAA can increase the polymerization rate and the molecular weight of the polymer.[2] Ensure consistent and controlled levels of water if reproducible results are required.
Variations in monomer purity.Use monomer from the same batch or ensure consistent purification procedures to avoid variability in reaction kinetics.

Data Presentation

Table 1: Qualitative Effect of Solvent on Polymerization Rate and Molecular Weight of Poly(this compound)

Solvent Relative Polarity Effect on Polymerization Rate Effect on Molecular Weight Reference
WaterHighIncreased rateHigher molecular weight[1][2]
Dimethylformamide (DMF)ModerateSlower than in waterLower than in water[2]
Dimethylacetamide (DMAA)ModerateSlower than in waterLower than in water[2]

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound in Water

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Distilled water (solvent)

  • Methanol or other suitable non-solvent for precipitation

  • Nitrogen gas supply

  • Standard glassware for chemical synthesis (e.g., three-neck round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Monomer and Solvent Preparation: If necessary, purify the VT monomer by vacuum distillation or by passing it through a column of activated basic alumina to remove any inhibitors. Deoxygenate the distilled water by bubbling nitrogen gas through it for at least 30 minutes.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar.

  • Charging the Reactor: Add the desired amount of VT monomer and distilled water to the flask. A typical monomer concentration can range from 0.5 to 6.0 mol/L.[2]

  • Initiator Addition: Add the AIBN initiator. The concentration of AIBN can be in the range of 1 x 10⁻³ to 3 x 10⁻² mol/L.[2]

  • Inerting the System: Stir the mixture and purge with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70°C). Maintain a slow, positive pressure of nitrogen throughout the reaction.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired duration. The reaction can be monitored by taking aliquots and determining the monomer conversion gravimetrically or spectroscopically.

  • Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the aqueous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Free Radical Polymerization of this compound in DMF

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Dimethylformamide (DMF), anhydrous grade

  • Diethyl ether or other suitable non-solvent for precipitation

  • Nitrogen gas supply

  • Standard glassware for chemical synthesis

Procedure:

  • Monomer and Solvent Preparation: Purify the VT monomer as described in Protocol 1. Use anhydrous DMF to minimize the influence of water on the polymerization.

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

  • Charging the Reactor: Add the VT monomer and anhydrous DMF to the reaction flask.

  • Initiator Addition: Add the AIBN initiator to the monomer solution.

  • Inerting the System: Deoxygenate the reaction mixture by purging with nitrogen for 15-20 minutes while stirring.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) in an oil bath and maintain the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction as needed.

  • Polymer Isolation: Upon completion, cool the reaction mixture. Precipitate the polymer by adding the DMF solution dropwise into a vigorously stirred excess of a non-solvent like diethyl ether.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Purification Monomer Purification Reagent_Addition Reagent Addition (Monomer, Solvent, Initiator) Monomer_Purification->Reagent_Addition Solvent_Degassing Solvent Degassing Solvent_Degassing->Reagent_Addition Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Reagent_Addition Heating Heating to Reaction Temp (e.g., 70°C) Reagent_Addition->Heating Polymerization_Step Polymerization (Stirring for set time) Heating->Polymerization_Step Cooling Cooling to Room Temp Polymerization_Step->Cooling Precipitation Precipitation in Non-solvent Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Final_Product Drying->Final_Product Purified PVT

Caption: Experimental workflow for this compound polymerization.

G Start Low Polymer Yield Check_Conversion Is Monomer Conversion Low? Start->Check_Conversion Check_Precipitation Did Polymer Precipitate? Start->Check_Precipitation Consider_Chain_Transfer Consider Chain Transfer to Solvent Start->Consider_Chain_Transfer Increase_Time Increase Reaction Time Check_Conversion->Increase_Time Yes End_Good_Conversion Yield Loss During Work-up Check_Conversion->End_Good_Conversion No Check_Initiator Check Initiator (Age, Concentration) Check_Precipitation->Check_Initiator No Check_Solvent Review Solvent Choice Check_Precipitation->Check_Solvent Yes End_Initiator Initiator Issue Check_Initiator->End_Initiator End_Time Insufficient Reaction Time Increase_Time->End_Time End_Precipitation Poor Polymer Solubility Check_Solvent->End_Precipitation End_Chain_Transfer Chain Transfer Limited MW/Yield Consider_Chain_Transfer->End_Chain_Transfer

Caption: Troubleshooting flowchart for low polymer yield.

References

Troubleshooting low yield and purity in poly(1-vinyl-1,2,4-triazole) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(1-vinyl-1,2,4-triazole) (PVT), specifically focusing on issues of low yield and purity.

Troubleshooting Guide

Issue 1: Low Polymer Yield

Q1: I followed a standard free-radical polymerization protocol for this compound (VT), but my final polymer yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low polymer yield in the free-radical polymerization of VT can stem from several factors, ranging from reagent purity to reaction conditions. Here are the most common culprits and their solutions:

  • Inhibitor Presence: The VT monomer may contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before use.

    • Solution: Purify the VT monomer by vacuum distillation.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. The presence of dissolved oxygen in the reaction mixture can lead to an induction period and a decreased polymerization rate.

    • Solution: Deoxygenate the reaction mixture thoroughly before initiating polymerization. This can be achieved by purging with an inert gas like argon or nitrogen for at least 30 minutes.[1][2]

  • Impure Initiator: The initiator, typically azobisisobutyronitrile (AIBN), can decompose over time. Impure AIBN will have reduced initiating efficiency.

    • Solution: Recrystallize the AIBN from a suitable solvent, such as methanol, before use, even if it is from a new bottle.[1][2]

  • Inadequate Reaction Time or Temperature: Polymerization of VT is time and temperature-dependent. Insufficient reaction time or a temperature that is too low for the chosen initiator will result in incomplete monomer conversion. Radical polymerization of VT is commonly conducted at temperatures between 50-90°C.[3]

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., overnight) at the optimal temperature for AIBN decomposition (typically 60-70°C).[1][2]

  • Inappropriate Solvent: The choice of solvent can influence the polymerization rate and the molecular weight of the resulting polymer. The rate of VT polymerization and the molecular weight of the polymer are higher in water than in dimethylformamide (DMF) and dimethylacetamide (DMAA).[3]

    • Solution: Consider using water as the solvent to potentially increase the polymerization rate and yield. The addition of water to polymerizations carried out in DMF or DMAA has been shown to increase the molecular weight of the polymer.[3]

  • Low Monomer Concentration: The concentration of the monomer can affect the polymerization kinetics.

    • Solution: Increasing the monomer concentration may help to improve the yield.[1]

Issue 2: Low Polymer Purity

Q2: After precipitation and drying, my PVT polymer is discolored (e.g., yellow or brown) and/or contains significant amounts of low molecular weight impurities. How can I improve the purity?

A2: Low purity of the final PVT product is often due to residual monomer, initiator fragments, or side products. Proper purification techniques are crucial.

  • Incomplete Monomer Removal: Simple precipitation may not be sufficient to remove all unreacted monomer, especially if the polymer traps it.

    • Solution: Re-dissolve the precipitated polymer in a suitable solvent (e.g., water or DMF) and re-precipitate it into a non-solvent like acetone or a mixture of ethanol and acetone (1:2).[4] Repeating this process multiple times can significantly improve purity.

  • Residual Initiator/Fragments: Fragments of the initiator can remain in the polymer matrix.

    • Solution: Thorough washing of the precipitated polymer with the non-solvent is essential. For water-soluble PVT, dialysis can be a very effective method for removing low molecular weight impurities, including residual monomer and initiator fragments.[1][2]

  • Side Reactions: Although less common for VT, side reactions can lead to colored byproducts.

    • Solution: Ensure the polymerization is carried out under an inert atmosphere to prevent oxidation. Also, avoid excessively high temperatures that could lead to thermal degradation.

  • Improper Precipitation: The choice of non-solvent and the precipitation technique can affect the purity of the final polymer.

    • Solution: The polymer should be precipitated by adding the polymer solution dropwise into a vigorously stirred non-solvent. This ensures efficient separation of the polymer from the impurities.

Frequently Asked Questions (FAQs)

Q3: What is a standard protocol for the free-radical polymerization of this compound?

A3: A typical laboratory-scale procedure involves dissolving the purified VT monomer in a suitable solvent (e.g., DMF, water, or toluene), adding a radical initiator like AIBN, deoxygenating the mixture, and then heating it under an inert atmosphere.[3][5] The resulting polymer is then isolated by precipitation in a non-solvent.

Q4: How can I purify the this compound monomer before polymerization?

A4: The most common method for purifying VT monomer is vacuum distillation to remove any inhibitors and other non-volatile impurities.

Q5: What are suitable solvents for dissolving PVT for purification and characterization?

A5: Poly(this compound) is a hydrophilic polymer and is soluble in water, acetic acid, and polar organic solvents such as DMF, DMSO, and DMAA.[3][6]

Q6: What is the expected molecular weight of PVT synthesized by free-radical polymerization?

A6: The molecular weight of PVT can vary depending on the reaction conditions. For example, one study reported a weight-average molecular weight (Mw) of 104,216 g/mol for PVT synthesized by free-radical polymerization.[5] Another study reported a number-average molecular weight (Mn) of up to 6.6 x 10^5 Da when synthesized by radiation-induced polymerization.[7]

Data Presentation

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of this compound.

ParameterRecommended Range/ValueRationale/Reference
Monomer This compound (VT), purifiedRemoval of inhibitors is crucial for successful polymerization.
Initiator Azobisisobutyronitrile (AIBN), recrystallizedPurity of the initiator affects polymerization efficiency.[1][2]
Initiator Conc. 1 x 10⁻³ - 3 x 10⁻² mol/LAffects the rate of initiation and molecular weight.[3]
Monomer Conc. 0.5 - 0.6 mol/LInfluences polymerization kinetics and yield.[3]
Solvent Water, DMF, DMAA, TolueneWater can lead to higher polymerization rates and molecular weights.[3]
Temperature 60 - 70 °COptimal for AIBN decomposition.[1][2]
Atmosphere Inert (Argon or Nitrogen)Oxygen inhibits free-radical polymerization.[1][2]
Reaction Time Several hours to overnightTo ensure high monomer conversion.[1][2]

Experimental Protocols

Protocol 1: Purification of this compound (VT) Monomer

  • Set up a vacuum distillation apparatus.

  • Place the crude VT monomer in the distillation flask.

  • Heat the flask gently while applying a vacuum.

  • Collect the fraction that distills at the boiling point of VT under the applied pressure.

  • Store the purified monomer under an inert atmosphere and at a low temperature to prevent spontaneous polymerization.

Protocol 2: Free-Radical Polymerization of this compound

  • In a reaction vessel, dissolve the purified VT monomer in the chosen solvent (e.g., DMF).

  • Add the recrystallized AIBN initiator to the solution.

  • Seal the reaction vessel and deoxygenate the mixture by purging with argon or nitrogen for at least 30 minutes.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 65°C).

  • Allow the reaction to proceed with stirring for the specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

Protocol 3: Purification of Poly(this compound)

  • Slowly add the viscous polymer solution from Protocol 2 into a beaker containing a vigorously stirred non-solvent (e.g., a 1:2 mixture of ethanol and acetone).

  • Continue stirring until the polymer fully precipitates.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with the non-solvent to remove residual monomer and initiator.

  • For higher purity, redissolve the polymer in a suitable solvent (e.g., water) and repeat the precipitation process.

  • Alternatively, for water-soluble PVT, dissolve the crude polymer in water and purify by dialysis against deionized water for 2-3 days to remove low molecular weight impurities.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Visualizations

Troubleshooting_Low_Yield Start Low Polymer Yield Inhibitor Inhibitor in Monomer? Start->Inhibitor Oxygen Oxygen in System? Inhibitor->Oxygen No PurifyMonomer Purify Monomer (Vacuum Distillation) Inhibitor->PurifyMonomer Yes Initiator Impure Initiator? Oxygen->Initiator No Deoxygenate Deoxygenate (Purge with N2/Ar) Oxygen->Deoxygenate Yes Conditions Suboptimal Conditions? Initiator->Conditions No RecrystallizeInitiator Recrystallize Initiator (e.g., AIBN) Initiator->RecrystallizeInitiator Yes OptimizeConditions Optimize Temp., Time, & Conc. Conditions->OptimizeConditions Yes End Improved Yield Conditions->End No PurifyMonomer->Oxygen Deoxygenate->Initiator RecrystallizeInitiator->Conditions OptimizeConditions->End

Caption: Troubleshooting workflow for addressing low polymer yield.

Experimental_Workflow MonomerPurification Monomer Purification Polymerization Polymerization Reaction MonomerPurification->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Further Purification (Re-precipitation/Dialysis) Precipitation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: General experimental workflow for PVT synthesis.

References

Controlling the polydispersity of poly(1-vinyl-1,2,4-triazole) in RAFT polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the polydispersity of poly(1-vinyl-1,2,4-triazole) (PVTRZ) synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Troubleshooting Guide

High polydispersity (Đ > 1.3) is a common issue in RAFT polymerization, indicating poor control over the polymerization process. This guide addresses specific problems you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
High Polydispersity (Đ > 1.5) and/or Bimodal Molecular Weight Distribution 1. Inappropriate RAFT Agent: The chain transfer agent (CTA) is not suitable for the vinyl triazole monomer. Using a CTA that is too active or not active enough can lead to poor control. For vinyl esters, which have some similarities to vinyl triazoles, dithioesters and trithiocarbonates can sometimes inhibit polymerization.[1] 2. Inefficient Initiation: The initiator might be decomposing too quickly, leading to a burst of radicals that the RAFT agent cannot effectively control. This can result in a significant fraction of conventionally initiated polymer chains. 3. High Monomer Conversion: Pushing the reaction to very high conversions can lead to termination reactions, broadening the molecular weight distribution.1. Select an Appropriate RAFT Agent: Dithiocarbamates have been shown to be effective for the RAFT polymerization of this compound.[2] Consider screening different CTAs. For less activated monomers like vinyl esters, xanthates are often a good choice.[3] 2. Optimize Initiator Concentration and Type: Lower the reaction temperature to slow down the initiator decomposition rate.[4] Ensure an appropriate molar ratio of initiator to CTA, typically ranging from 1:1 to 1:10.[2] 3. Monitor Monomer Conversion: Aim for conversions below 90% to minimize termination reactions. Kinetic studies can help determine the optimal polymerization time.[5]
Low Monomer Conversion (<90%) with Broad Polydispersity 1. Retardation/Inhibition: The chosen RAFT agent may be too effective at stabilizing the intermediate radical, slowing down or inhibiting the polymerization. This is a known issue with certain CTAs and less activated monomers.[1] 2. Impurities: The monomer, solvent, or initiator may contain impurities that inhibit polymerization. 3. Inappropriate Solvent: The choice of solvent can influence the polymerization kinetics and control.1. Change the RAFT Agent: Switch to a RAFT agent with a less stabilizing Z-group. For example, if using a dithiobenzoate, consider a trithiocarbonate or a dithiocarbamate. 2. Purify Reagents: Ensure the monomer is freshly distilled or passed through a column to remove inhibitors. Use high-purity solvents and initiator. 3. Solvent Selection: Dimethylformamide (DMF) and methanol have been successfully used for the RAFT polymerization of this compound.[2] For similar systems like poly(1-vinyl imidazole), acetic acid has been used as a special solvent to stabilize propagating radicals.[6]
Uncontrolled Polymerization (Broad Đ, Unpredictable Molecular Weight) 1. Incorrect [Monomer]:[CTA]:[Initiator] Ratio: The ratio of monomer, CTA, and initiator is crucial for controlling the polymerization. An incorrect ratio can lead to a loss of "living" characteristics. 2. High Temperature: Elevated temperatures can increase the rate of termination reactions relative to propagation, leading to a loss of control.1. Optimize Reagent Ratios: Systematically vary the [Monomer]:[CTA] and [CTA]:[Initiator] ratios to find the optimal conditions for your system. A higher [CTA]:[Initiator] ratio generally leads to better control.[2] 2. Adjust Temperature: Conduct the polymerization at a lower temperature (e.g., 60-70 °C) to favor propagation over termination.[2][5]

Factors Influencing Polydispersity in RAFT Polymerization of VTRZ

The following table summarizes key experimental parameters and their impact on the polydispersity (Đ) of poly(this compound).

Parameter Condition Effect on Polydispersity (Đ) Reference
Chain Transfer Agent (CTA) DithiocarbamatesEffective in achieving low Đ[2]
XanthatesGenerally suitable for less activated monomers[3]
TrithiocarbonatesCan be effective, but may cause retardation with some monomers[1]
Solvent Dimethylformamide (DMF)Good solubility for polymer and RAFT agents, leading to controlled polymerization[2]
Methanol (MeOH)Good solubility for polymer and RAFT agents, leading to controlled polymerization[2]
[AIBN]:[CTA] Molar Ratio 1:1 to 1:10Lower ratios (more CTA) generally lead to better control and lower Đ[2]
Temperature 60 °CA common temperature for AIBN-initiated RAFT, providing a balance between initiation rate and control[2]

Experimental Protocols

Representative Protocol for RAFT Polymerization of this compound (VTRZ)

This protocol is a general guideline. Optimization of specific parameters may be required to achieve the desired molecular weight and low polydispersity.

Materials:

  • This compound (VTRZ), purified by distillation or passage through a basic alumina column.

  • Dithiocarbamate RAFT agent (e.g., cyanomethyl methyl(phenyl)carbamodithioate).

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.

  • Anhydrous dimethylformamide (DMF).

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar.

  • Degassing equipment (e.g., Schlenk line or nitrogen/argon source).

Procedure:

  • Reagent Preparation: In a typical experiment, a molar ratio of [VTRZ]:[CTA]:[AIBN] of 100:1:0.2 is targeted.

  • Reaction Setup: To a Schlenk flask, add the VTRZ monomer, dithiocarbamate RAFT agent, and AIBN.

  • Solvent Addition: Add anhydrous DMF to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, sparge the solution with an inert gas (nitrogen or argon) for 30-60 minutes.

  • Polymerization: Place the reaction flask in a preheated oil bath at 60 °C and stir.

  • Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached (typically <90%), quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether). Collect the polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: Why is my polydispersity high even when using a dithiocarbamate RAFT agent?

A1: Several factors could contribute to high polydispersity. Check for the following:

  • Purity of Reagents: Impurities in the monomer, initiator, or solvent can interfere with the RAFT equilibrium. Ensure all reagents are of high purity.

  • Oxygen Contamination: Oxygen can act as a radical scavenger and inhibit polymerization, leading to a loss of control. Ensure thorough degassing of your reaction mixture.

  • Incorrect Initiator to CTA Ratio: A high concentration of initiator relative to the CTA can lead to an excess of primary radicals, resulting in conventional free-radical polymerization pathways that broaden the molecular weight distribution. A [CTA]:[I] ratio of 5:1 to 10:1 is often a good starting point.[5]

Q2: Can I use a different initiator besides AIBN?

A2: Yes, other initiators can be used. The choice of initiator depends on the desired reaction temperature. The initiator's half-life at the polymerization temperature is a critical parameter. For lower temperature polymerizations, initiators with lower decomposition temperatures should be selected.

Q3: How does the solvent affect the control over the polymerization?

A3: The solvent can influence the solubility of the monomer, polymer, and RAFT agent, as well as the kinetics of the polymerization. For the RAFT polymerization of VTRZ, polar aprotic solvents like DMF or alcohols like methanol are suitable as they ensure the homogeneity of the reaction mixture.[2] In some cases, specific solvent interactions can stabilize propagating radicals, as seen with acetic acid in the polymerization of vinyl imidazole.[6]

Q4: Is it possible to synthesize block copolymers with poly(this compound)?

A4: Yes, a well-controlled RAFT polymerization of VTRZ yields a "living" polymer with a preserved thiocarbonylthio end-group. This macro-CTA can be used to initiate the polymerization of a second monomer to form a block copolymer. Successful chain extension is a strong indicator of a well-controlled initial polymerization.[6]

Q5: What is the ideal monomer conversion to stop the polymerization to achieve low polydispersity?

A5: While high conversions are often desired for yield, pushing the polymerization to completion (>95%) can lead to an increase in termination reactions, which broadens the polydispersity. It is generally recommended to stop the polymerization at a conversion of around 90% to maintain good control and low polydispersity.

Visual Guides

Troubleshooting_High_Polydispersity Start High Polydispersity (Đ > 1.3) Q1 Check RAFT Agent (CTA) Start->Q1 A1_1 Is it suitable for vinyl triazoles? Q1->A1_1 No Q2 Review Initiator/ Temperature Q1->Q2 Yes Sol1 Switch to Dithiocarbamate A1_1->Sol1 A2_1 High Temp or [I] too high? Q2->A2_1 Yes Q3 Assess Reaction Conditions Q2->Q3 No Sol2 Lower Temperature Adjust [CTA]:[I] ratio A2_1->Sol2 A3_1 Impurities or High Conversion? Q3->A3_1 Yes Sol3 Purify Reagents Stop at <90% conversion A3_1->Sol3

Caption: Troubleshooting workflow for high polydispersity.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup Purify Purify Monomer, Initiator, Solvent Mix Combine Monomer, CTA, Initiator in Solvent Purify->Mix Degas Degas Mixture (Freeze-Pump-Thaw) Mix->Degas Heat Heat to 60-70°C with Stirring Degas->Heat Monitor Monitor Conversion (NMR, GPC) Heat->Monitor Quench Quench Reaction (Cool & Expose to Air) Monitor->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry

Caption: Experimental workflow for RAFT polymerization of VTRZ.

References

Technical Support Center: 1-Vinyl-1,2,4-triazole (VTA) Monomer and its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Vinyl-1,2,4-triazole (VTA) monomer and its corresponding polymers, poly(this compound) (PVTA).

I. Purification of this compound (VTA) Monomer

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (VTA) monomer after synthesis?

A1: Common impurities can include unreacted starting materials such as 1,2,4-triazole and acetylene (or its equivalent), as well as side products from competing reactions. One significant side product can be the formation of 1,3,4-oxadiazole derivatives, especially if hydrazides are used in the synthesis pathway.[1] Additionally, isomeric mixtures (e.g., N-4 alkylation instead of the desired N-1) and products from thermal rearrangement at high temperatures can be present.[1]

Q2: What is the recommended method for purifying VTA monomer?

A2: Recrystallization is a widely used and effective method for purifying VTA monomer. The choice of solvent is critical for successful purification.

Q3: Which solvents are suitable for the recrystallization of VTA?

A3: The ideal solvent should dissolve the VTA monomer well at elevated temperatures but poorly at room or lower temperatures. Based on the general solubility of 1,2,4-triazole derivatives, suitable solvent systems to screen include:

  • Ethanol/Water mixtures

  • n-Butanol

  • Methanol

  • Acetone

  • Ethyl Acetate/Hexane mixtures

Q4: What are the recommended storage conditions for purified VTA monomer?

A4: Purified VTA monomer should be stored in a cool, dry place, away from light and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation, especially if it is to be stored for an extended period.

Troubleshooting Guide: VTA Monomer Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient cooling.- Try a different solvent or a mixed solvent system where the monomer has lower solubility at cold temperatures.- If using a mixed solvent system, carefully add an "anti-solvent" (a solvent in which VTA is insoluble) dropwise to the warm solution until slight turbidity appears, then reheat to dissolve and cool slowly.- Ensure the solution is cooled sufficiently, potentially using an ice bath, to maximize crystal formation.
Low Yield of Recovered Crystals - Using an excessive amount of solvent for dissolution.- Premature crystallization during hot filtration (if performed).- Incomplete transfer of material between flasks.- Use the minimum amount of hot solvent necessary to fully dissolve the crude VTA.- If a second crop of crystals is desired, the mother liquor can be concentrated by evaporation and cooled again.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.
Oiling Out Instead of Crystallization - The melting point of the VTA is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Select a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.- Try adding the hot solution to a pre-heated anti-solvent.
Product is Still Impure After Recrystallization - The cooling process was too fast, leading to the trapping of impurities within the crystals.- The chosen solvent did not effectively separate the impurities.- Ensure a slow cooling rate to allow for the formation of purer crystals.- Perform a second recrystallization step.- Screen for a different solvent system that provides better discrimination between the VTA monomer and the impurities.
Experimental Protocol: Recrystallization of VTA Monomer

This is a general protocol that should be optimized for your specific crude product and scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring)

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent or solvent pair. The ideal solvent will dissolve the crude VTA when hot but not when cold.

  • Dissolution: Place the crude VTA in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring. Continue adding small portions of the solvent until the VTA is completely dissolved at or near the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated carbon can be added. Boil the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

II. Purification of Poly(this compound) (PVTA)

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude poly(this compound) (PVTA) product?

A1: The primary impurities in crude PVTA are residual this compound monomer, the initiator (e.g., AIBN) and its decomposition products, and low molecular weight oligomers.

Q2: What are the common methods for purifying PVTA?

A2: The most common methods for purifying PVTA are precipitation and dialysis. The choice of method depends on the scale of the experiment and the required final purity. Repeated washing with a suitable solvent can also be effective for removing residual monomer and other low molecular weight impurities.[2]

Q3: How does the choice of solvent during polymerization affect the polymer properties and subsequent purification?

A3: The solvent used during polymerization can significantly impact the molecular weight and polymerization rate. For instance, the polymerization rate and the molecular weight of PVTA are higher when synthesized in water compared to DMF and DMAA.[3] In acetonitrile, the molecular weight of the polymer is dependent on the initiator concentration, a behavior not observed in dipolar solvents or water.[3] These differences in polymer properties may influence the ease of precipitation and the choice of purification solvent.

Troubleshooting Guide: PVTA Purification
ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Yield After Precipitation - The polymer is partially soluble in the non-solvent.- Insufficient amount of non-solvent was added.- The polymer concentration in the initial solution was too low.- Screen for a different non-solvent in which the polymer is completely insoluble.- Ensure an adequate volume of non-solvent is used to induce complete precipitation.- Concentrate the polymer solution before adding the non-solvent.
Polymer Precipitates as a Gummy or Oily Solid - The non-solvent was added too quickly.- The temperature of the mixture is too high.- Add the non-solvent dropwise with vigorous stirring to promote the formation of a fine powder.- Cool the polymer solution before and during the addition of the non-solvent.
Residual Monomer Detected After Purification - Inefficient precipitation, trapping monomer within the polymer matrix.- Insufficient washing of the precipitated polymer.- Dialysis was not performed for a sufficient duration or with enough solvent changes.- Re-dissolve the polymer and precipitate it again. Ensure thorough washing of the final product.- For dialysis, increase the duration, use a larger volume of the external solvent, and increase the frequency of solvent changes.- Consider using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to ensure efficient removal of the monomer.
Broad Molecular Weight Distribution (Polydispersity) - Inconsistent initiator concentration or temperature during polymerization.While purification cannot narrow the polydispersity, this can be addressed in the polymerization step. The use of controlled radical polymerization techniques like RAFT can produce polymers with a narrow molecular weight distribution.
Experimental Protocols: PVTA Purification

This protocol describes a general method for purifying PVTA by precipitation.

Materials:

  • Crude PVTA solution (e.g., in DMF or water)

  • A non-solvent for PVTA (e.g., diethyl ether, acetone, or a mixture of ethanol and acetone[1])

  • Beakers or flasks

  • Stirring apparatus

  • Filtration setup (e.g., Buchner funnel) or centrifuge

  • Vacuum oven

Procedure:

  • Dissolution: Ensure the crude PVTA is fully dissolved in a suitable solvent (e.g., DMF, water).

  • Precipitation: While vigorously stirring the polymer solution, slowly add a non-solvent in which PVTA is insoluble. A common non-solvent mixture is ethanol and acetone (1:2).[1] Continue adding the non-solvent until the polymer fully precipitates.

  • Isolation: Isolate the precipitated polymer by either filtration or centrifugation.

  • Washing: Wash the polymer pellet or powder with the non-solvent to remove any remaining impurities.

  • Reprecipitation (Optional): For higher purity, the precipitation process can be repeated by re-dissolving the polymer in a suitable solvent and precipitating it again with a non-solvent.

  • Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved to remove all residual solvents.[1]

Dialysis is an effective method for removing low molecular weight impurities like residual monomer and salts.

Materials:

  • Crude PVTA solution (preferably in water)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 1-3.5 kDa)

  • Large container for the external solvent (dialysate)

  • Stirring apparatus for the external solvent

  • Pure water or other suitable solvent for dialysis

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing and soaking to remove any preservatives.

  • Sample Loading: Load the aqueous solution of crude PVTA into the dialysis tubing and securely seal both ends.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of pure water (or the chosen solvent) with gentle stirring.

  • Solvent Exchange: Change the external solvent periodically (e.g., every 12 hours or more frequently for faster purification) to maintain a high concentration gradient and ensure efficient removal of impurities.[4] An automated system with continuous or periodic complete solvent exchange can significantly improve efficiency.[4][5]

  • Duration: Continue the dialysis for a sufficient period (e.g., 2-3 days) until the concentration of impurities in the dialysate is negligible.

  • Recovery: Recover the purified polymer solution from the dialysis bag.

  • Drying: The purified polymer can be obtained as a solid by lyophilization (freeze-drying) of the aqueous solution.

Quantitative Data Summary
ParameterThis compound (Monomer)Poly(this compound) (Polymer)
Typical Yield After Purification Yields are highly dependent on the purity of the crude product and the efficiency of the recrystallization. A well-optimized process can yield >80%.Polymerization yields can be high (>80%).[1] The recovery from purification steps like precipitation and dialysis is typically high, but minor losses can occur during transfers.
Expected Purity High purity (>98%) can be achieved, as confirmed by techniques like NMR and elemental analysis.The goal is to remove residual monomer and initiator to a level where they are undetectable by sensitive analytical techniques like NMR or chromatography.
Molecular Weight (for Polymer) N/AThe molecular weight can be controlled by polymerization conditions. For example, in one study, the number average molecular weight (Mn) ranged from 11 to 61 kDa.[6] Another reported a weight average molecular weight (Mw) of 220,000 Da.[1]
Polydispersity Index (PDI) (for Polymer) N/AConventional free-radical polymerization may lead to a broader PDI. A reported PDI for PVTA synthesized by radical polymerization was 1.91.[1] Controlled radical polymerization techniques can achieve a PDI as low as 1.16.[6]

Visualizations

Monomer_Purification_Workflow Crude Crude VTA Monomer Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Hot Filtrate InsolubleImp Insoluble Impurities HotFilter->InsolubleImp Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash SolubleImp Soluble Impurities in Mother Liquor Isolate->SolubleImp Dry Dry Under Vacuum Wash->Dry Pure Pure VTA Monomer Dry->Pure

Caption: Experimental workflow for the purification of this compound monomer by recrystallization.

Polymer_Purification_Workflow CrudePolymer Crude PVTA Solution Precipitation Precipitation CrudePolymer->Precipitation Dialysis Dialysis CrudePolymer->Dialysis AddNonsolvent Add Non-solvent with Stirring Precipitation->AddNonsolvent LoadDialysis Load into Dialysis Membrane Dialysis->LoadDialysis IsolatePrecipitate Isolate Polymer (Filtration/Centrifugation) AddNonsolvent->IsolatePrecipitate WashPrecipitate Wash Precipitate IsolatePrecipitate->WashPrecipitate Impurities Low MW Impurities (Monomer, Initiator) IsolatePrecipitate->Impurities in Supernatant DryPrecipitate Dry Under Vacuum WashPrecipitate->DryPrecipitate PurePolymer Pure PVTA DryPrecipitate->PurePolymer Immerse Immerse in Solvent with Stirring LoadDialysis->Immerse ExchangeSolvent Periodically Exchange External Solvent Immerse->ExchangeSolvent Lyophilize Lyophilize (Freeze Dry) Immerse->Lyophilize After Sufficient Time ExchangeSolvent->Immerse Repeat ExchangeSolvent->Impurities in Dialysate Lyophilize->PurePolymer

Caption: Experimental workflows for the purification of poly(this compound) by precipitation and dialysis.

References

Technical Support Center: Enhancing the Mechanical Properties of Poly(1-vinyl-1,2,4-triazole) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(1-vinyl-1,2,4-triazole) (PVT) hydrogels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the mechanical properties of these versatile biomaterials.

Frequently Asked Questions (FAQs)

Q1: My PVT hydrogel is too weak and brittle for my application. What are the primary strategies to improve its mechanical strength?

A1: The mechanical properties of PVT hydrogels can be significantly enhanced through several key approaches:

  • Increasing Crosslinker Concentration: The density of the polymer network is a critical factor in determining the mechanical strength of a hydrogel. By increasing the concentration of the crosslinking agent during synthesis, you can create a more tightly linked network, leading to a hydrogel with higher tensile strength and Young's modulus. However, be aware that this may also decrease the hydrogel's swelling capacity and elasticity.

  • Formation of Interpenetrating Polymer Networks (IPNs): Introducing a second, reinforcing polymer network within the PVT hydrogel can dramatically improve its mechanical properties. This is achieved by synthesizing or introducing a second polymer network (e.g., bacterial cellulose, alginate, or poly(vinyl alcohol)) that interlaces with the PVT network. This creates a composite material with enhanced toughness and resilience.[1]

  • Gamma Irradiation Crosslinking: Utilizing gamma irradiation is a method for simultaneous polymerization and crosslinking of the this compound monomer.[2] The radiation dose can be adjusted to control the degree of crosslinking and, consequently, the mechanical properties of the resulting hydrogel.

Q2: I am having trouble with the gelation of my PVT hydrogel. What are some common causes and solutions?

A2: Issues with gelation can often be traced back to the reaction conditions. Here are some common troubleshooting steps:

  • Monomer and Initiator Purity: Ensure the purity of the this compound monomer and the initiator. Impurities can inhibit the polymerization process.

  • Solvent Composition: The water content in the reaction mixture can significantly affect the degree of gelation. In some systems, a higher water content can lead to a decreased degree of gelation.[2] Experiment with varying the monomer-to-water ratio to find the optimal conditions for your specific formulation.

  • Initiator Concentration and Temperature: The concentration of the initiator and the reaction temperature are crucial for initiating and sustaining the polymerization and crosslinking reactions. Ensure you are using the appropriate concentration and temperature for your chosen initiation system (e.g., thermal or photo-initiation).

Q3: How do I choose an appropriate method for mechanical testing of my PVT hydrogels?

A3: The choice of mechanical testing method depends on the specific properties you want to evaluate. The most common techniques for hydrogels are:

  • Tensile Testing: This measures the hydrogel's resistance to being pulled apart and provides information on its tensile strength, Young's modulus (stiffness), and elongation at break (stretchability).

  • Compression Testing: This evaluates the hydrogel's ability to withstand compressive forces and is particularly relevant for applications where the hydrogel will be under load.

  • Rheology: Rheological analysis provides detailed information about the viscoelastic properties of the hydrogel, including its storage modulus (G') and loss modulus (G''). This is useful for understanding the gel's structure and its behavior under different shear conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Mechanical Strength Insufficient crosslinking.Increase the concentration of the crosslinking agent. Consider using a more efficient crosslinker. Explore post-synthesis crosslinking methods.
Low polymer concentration.Increase the initial concentration of the this compound monomer.
Inhomogeneous network formation.Ensure thorough mixing of all components before initiating polymerization. Optimize the polymerization conditions (e.g., temperature, time) to promote uniform network formation.
Inconsistent Mechanical Properties between Batches Variations in synthesis parameters.Strictly control all synthesis parameters, including monomer and crosslinker concentrations, initiator concentration, reaction temperature, and time.
Incomplete polymerization or crosslinking.Monitor the reaction to ensure it goes to completion. Consider post-curing steps.
Variations in sample preparation for testing.Follow a standardized protocol for preparing test specimens, ensuring consistent dimensions and handling.
Hydrogel Slips in Tensile Tester Grips Smooth or wet surface of the hydrogel.Use specialized grips for soft materials, such as serrated or pneumatic grips. Consider using sandpaper or a similar abrasive material on the gripping surfaces. Ensure the hydrogel surface is not excessively wet before clamping.
Premature Failure During Testing Presence of surface defects or notches.Carefully inspect the hydrogel samples for any visible defects before testing. Ensure that the edges of the test specimens are smooth and free of nicks or cuts.
Inappropriate strain rate.For soft materials like hydrogels, a lower strain rate is often necessary to allow for stress relaxation and prevent premature fracture.

Quantitative Data on Mechanical Properties

The following table summarizes hypothetical data to illustrate the expected improvements in mechanical properties of PVT hydrogels with different modifications. Note: This data is for illustrative purposes and actual results will vary depending on the specific experimental conditions.

Hydrogel Formulation Young's Modulus (kPa) Tensile Strength (kPa) Elongation at Break (%)
Standard PVT Hydrogel (Low Crosslinker)5025300
PVT Hydrogel (High Crosslinker)15080150
PVT-Bacterial Cellulose IPN Hydrogel300150250

Experimental Protocols

Protocol 1: Synthesis of High-Strength PVT Hydrogel via Increased Crosslinker Concentration

Materials:

  • This compound (VT)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Deionized water

Procedure:

  • Prepare a stock solution of the desired concentration of VT in deionized water.

  • Add the desired molar ratio of MBA as the crosslinker. For higher strength, increase the molar percentage of MBA relative to VT.

  • Add AIBN as the initiator (typically 0.5-1.0 mol% relative to the monomer).

  • Stir the mixture at room temperature until all components are fully dissolved.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness).

  • Initiate polymerization by placing the mold in an oven at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 12-24 hours).

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until it remains clear.

Protocol 2: Tensile Testing of PVT Hydrogels

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N or 100 N)

  • Grips suitable for soft materials

  • Calipers for measuring sample dimensions

Procedure:

  • Prepare dumbbell-shaped or rectangular hydrogel samples with uniform thickness using a mold or a die cutter.

  • Measure the initial width and thickness of the gauge section of the sample using calipers.

  • Mount the sample securely in the grips of the UTM, ensuring that it is not pre-stretched.

  • Set the strain rate. A typical starting point for hydrogels is 10 mm/min.

  • Start the test and record the load and displacement data until the sample fractures.

  • Calculate the tensile strength by dividing the maximum load by the initial cross-sectional area.

  • Calculate the Young's modulus from the initial linear portion of the stress-strain curve.

  • Calculate the elongation at break as the percentage change in length at the point of fracture.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships relevant to improving the mechanical properties of PVT hydrogels.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Mechanical Characterization cluster_analysis Data Analysis start Prepare Monomer Solution (PVT in Water) add_crosslinker Add Crosslinker (e.g., MBA) start->add_crosslinker add_initiator Add Initiator (e.g., AIBN) add_crosslinker->add_initiator polymerization Polymerization (Thermal or Photo) add_initiator->polymerization purification Purification (Swelling in DI Water) polymerization->purification tensile Tensile Testing purification->tensile compression Compression Testing purification->compression rheology Rheological Analysis purification->rheology youngs_modulus Young's Modulus tensile->youngs_modulus tensile_strength Tensile Strength tensile->tensile_strength elongation Elongation at Break tensile->elongation

Caption: Workflow for Synthesis and Mechanical Characterization of PVT Hydrogels.

logical_relationship cluster_factors Influencing Factors cluster_properties Mechanical Properties crosslinker Crosslinker Concentration strength Tensile Strength crosslinker->strength Increases modulus Young's Modulus crosslinker->modulus Increases swelling Swelling Ratio crosslinker->swelling Decreases ipn IPN Formation ipn->strength Increases ipn->modulus Increases toughness Toughness ipn->toughness Increases gamma Gamma Irradiation Dose gamma->strength Increases gamma->modulus Increases

Caption: Factors Influencing the Mechanical Properties of PVT Hydrogels.

References

Technical Support Center: Enhancing Proton Conductivity of 1-Vinyl-1,2,4-triazole-Based Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the enhancement of proton conductivity in 1-Vinyl-1,2,4-triazole (PVT)-based membranes.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Proton Conductivity in Doped PVT Membranes

  • Question: My doped PVT membrane shows significantly lower proton conductivity than reported values. What are the potential reasons for this?

  • Answer: Several factors can contribute to low proton conductivity. Firstly, inefficient doping can be a primary cause. This could be due to an insufficient amount of dopant, poor distribution of the dopant within the polymer matrix, or the use of a dopant with weak proton-donating ability. Secondly, the morphology of the membrane plays a crucial role. A dense, non-porous membrane may not allow for the formation of continuous proton transport channels. Lastly, environmental factors during measurement, such as low relative humidity or incorrect temperature, can significantly impact proton mobility.[1][2][3][4]

Issue 2: Poor Mechanical Integrity of the Cast Membrane

  • Question: The PVT membrane I cast is brittle and difficult to handle. How can I improve its mechanical properties?

  • Answer: The brittleness of PVT membranes can be attributed to the inherent properties of the polymer and the casting process. High molecular weight PVT tends to form more robust films.[5] The choice of solvent and the rate of solvent evaporation during casting are also critical. Rapid evaporation can lead to internal stresses and a brittle film.[6] The addition of plasticizers or blending PVT with other flexible polymers can also enhance the mechanical stability of the resulting membrane.[7] Furthermore, excessive doping can sometimes lead to a plasticizing effect that weakens the membrane's mechanical strength.[8]

Issue 3: Inconsistent and Non-reproducible Proton Conductivity Measurements

  • Question: I am getting inconsistent results from my proton conductivity measurements using electrochemical impedance spectroscopy (EIS). What could be the cause of this variability?

  • Answer: Inconsistent EIS measurements can arise from several sources. Poor contact between the membrane and the electrodes is a common issue, leading to high and variable contact resistance.[9] The hydration level of the membrane must be carefully controlled and equilibrated before each measurement, as fluctuations in humidity can cause significant variations in conductivity.[10] Temperature control is also critical, as proton conductivity is highly temperature-dependent.[1][4] Finally, ensuring the stability of the measurement setup and using a standardized protocol are essential for obtaining reproducible results.[9][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, doping, and characterization of PVT-based membranes.

  • Question: What is the typical synthesis method for poly(this compound) (PVT)?

  • Answer: PVT is commonly synthesized via free radical polymerization of the this compound monomer.[5][12][13][14] AIBN (azobisisobutyronitrile) is a frequently used initiator, and the polymerization is often carried out in solvents like dimethylformamide (DMF) or toluene.[5][14]

  • Question: How does doping enhance the proton conductivity of PVT membranes?

  • Answer: The triazole rings in the PVT structure act as proton acceptors. When an acid dopant is introduced, it protonates the nitrogen atoms in the triazole rings. This creates a network of protonated and unprotonated sites, allowing for proton transport through a hopping mechanism (Grotthuss mechanism).[1][15]

  • Question: What are some common dopants used for PVT membranes?

  • Answer: A variety of acidic dopants have been used to enhance the proton conductivity of PVT membranes. These include strong acids like phosphoric acid (H₃PO₄) and triflic acid (CF₃SO₃H), as well as other compounds like nitrilotri(methyl triphosphonic acid).[13][14] More recently, nanomaterials such as sulfofullerene have also been explored as modifiers to improve proton conductivity.[16]

  • Question: What is the importance of operating under anhydrous or low-humidity conditions?

  • Answer: One of the key advantages of triazole-based membranes is their potential for high proton conductivity at elevated temperatures and under low-humidity or anhydrous conditions.[1][10] This is in contrast to conventional perfluorosulfonic acid membranes (like Nafion), which rely on high water content for proton transport and lose conductivity at temperatures above 100°C due to dehydration.[1][3]

Data Presentation

Table 1: Proton Conductivity of Doped Poly(this compound) Membranes

DopantDoping Ratio (molar ratio or wt%)Temperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)Reference
Nitrilotri(methyl triphosphonic acid)0.25 (molar ratio)150Anhydrous8.52 x 10⁻⁴[14]
Phosphoric AcidNot Specified150Anhydrous5.0 x 10⁻³[13]
Triflic Acid150% (with respect to repeat unit)Not SpecifiedAnhydrousNot Specified[13]
Sulfofullerene (PHSF)5 wt%80121.67 x 10⁻³[16]
Poly(styrene sulfonic acid)Not Specified120Anhydrous3.3 x 10⁻²[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PVT)

  • Materials: this compound (VT) monomer, azobisisobutyronitrile (AIBN), dimethylformamide (DMF, anhydrous), ethanol, acetone.

  • Procedure:

    • Dissolve the VT monomer in DMF in a reaction flask.

    • Add AIBN (typically 1 wt% of the monomer) to the solution.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 60-70°C and stir for 6-24 hours.

    • After polymerization, cool the viscous solution and dilute with DMF if necessary.

    • Precipitate the polymer by slowly adding the solution to a non-solvent mixture, such as ethanol/acetone (1:2 v/v).

    • Filter the precipitated polymer and wash it with the non-solvent mixture.

    • Dry the polymer in a vacuum oven at 50-60°C until a constant weight is achieved.[5][16]

Protocol 2: Membrane Casting and Doping

  • Materials: Synthesized PVT, appropriate solvent (e.g., DMF, NMP), acid dopant (e.g., phosphoric acid), petri dish or flat glass substrate.

  • Procedure:

    • Dissolve a known amount of PVT in the chosen solvent to form a homogeneous solution (typically 5-10 wt%).

    • Add the desired amount of the acid dopant to the polymer solution and stir until fully dissolved.

    • Pour the solution into a clean, level petri dish or onto a glass substrate.

    • Place the cast solution in an oven at a controlled temperature (e.g., 60-80°C) to slowly evaporate the solvent. The evaporation rate should be slow to avoid the formation of defects.

    • Once the membrane is formed and appears dry, peel it from the substrate.

    • Further dry the membrane in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.[13][14]

Protocol 3: Proton Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)

  • Equipment: Impedance analyzer, temperature and humidity-controlled chamber, two-probe or four-probe conductivity cell with platinum or stainless steel electrodes.

  • Procedure:

    • Cut a sample of the doped membrane to the dimensions of the conductivity cell.

    • Measure the thickness of the membrane sample at several points and calculate the average.

    • Place the membrane sample in the conductivity cell, ensuring good contact with the electrodes.

    • Place the cell inside the environmental chamber and allow the membrane to equilibrate at the desired temperature and humidity for a sufficient time.

    • Perform the EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10-20 mV).

    • From the resulting Nyquist plot, determine the bulk resistance (R) of the membrane from the high-frequency intercept with the real axis.

    • Calculate the proton conductivity (σ) using the formula: σ = L / (R × A), where L is the thickness of the membrane and A is the cross-sectional area of the electrode.[9][11][17]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis PVT Synthesis cluster_membrane_prep Membrane Preparation cluster_characterization Characterization Monomer This compound Monomer Polymerization Radical Polymerization (60-70°C, 6-24h) Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent_S DMF Solvent Solvent_S->Polymerization Precipitation Precipitation in Ethanol/Acetone Polymerization->Precipitation Drying_S Vacuum Drying Precipitation->Drying_S PVT_Polymer Pure PVT Polymer Drying_S->PVT_Polymer Dissolution Dissolve PVT in Solvent PVT_Polymer->Dissolution Doping Add Acid Dopant Dissolution->Doping Casting Solution Casting Doping->Casting Evaporation Solvent Evaporation Casting->Evaporation Drying_M Vacuum Drying Evaporation->Drying_M Doped_Membrane Doped PVT Membrane Drying_M->Doped_Membrane EIS Electrochemical Impedance Spectroscopy Doped_Membrane->EIS Proton_Conductivity Proton Conductivity Calculation EIS->Proton_Conductivity

Caption: Experimental workflow for the synthesis and characterization of doped PVT membranes.

Troubleshooting_Workflow Start Low Proton Conductivity Observed Check_Doping Is Doping Level Adequate? Start->Check_Doping Increase_Doping Increase Dopant Concentration Check_Doping->Increase_Doping No Check_Dispersion Is Dopant Well Dispersed? Check_Doping->Check_Dispersion Yes Re_Measure Re-measure Proton Conductivity Increase_Doping->Re_Measure Improve_Mixing Improve Mixing during Solution Preparation Check_Dispersion->Improve_Mixing No Check_Membrane Is Membrane Morphology Optimal? Check_Dispersion->Check_Membrane Yes Improve_Mixing->Re_Measure Optimize_Casting Optimize Casting (e.g., slower evaporation) Check_Membrane->Optimize_Casting No Check_Measurement Are Measurement Conditions Correct? Check_Membrane->Check_Measurement Yes Optimize_Casting->Re_Measure Control_Conditions Ensure Stable Temp. & Humidity Control Check_Measurement->Control_Conditions No Check_Measurement->Re_Measure Yes Control_Conditions->Re_Measure

Caption: Troubleshooting workflow for low proton conductivity in doped PVT membranes.

Proton_Conduction_Mechanism Proton Conduction in Doped PVT Membrane cluster_mechanism Proton Hopping (Grotthuss Mechanism) PVT1 PVT Chain (Triazole Ring) PVT2 PVT Chain (Protonated Triazole Ring) PVT1->PVT2 PVT3 PVT Chain (Triazole Ring) PVT2->PVT3 Proton2 H+ Proton1 H+

Caption: Simplified diagram of the proton conduction mechanism in doped PVT membranes.

References

Technical Support Center: Characterization of Poly(1-vinyl-1,2,4-triazole) (PVT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(1-vinyl-1,2,4-triazole) (PVT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the characterization of PVT.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a common technique for determining the molecular weight distribution of polymers.[1][2] However, the hydrophilic nature of PVT can present unique challenges.[3]

Q1: Why am I seeing abnormal peak shapes (e.g., tailing, fronting, or split peaks) in my GPC/SEC chromatogram of PVT?

A1: Abnormal peak shapes for PVT in GPC/SEC are often due to secondary interactions between the polymer and the stationary phase of the column. The triazole groups in PVT can engage in hydrogen bonding or ionic interactions with the column material, leading to non-ideal size-exclusion behavior.

Troubleshooting Steps:

  • Mobile Phase Modification: The addition of salts (e.g., LiBr, NaNO₃) to the mobile phase can help to suppress ionic interactions and minimize peak tailing. A common starting point is 0.1 M salt concentration.

  • Solvent Selection: Ensure that the chosen solvent is a good solvent for PVT and is compatible with your GPC/SEC system. Dimethylformamide (DMF) and dimethylacetamide (DMAc) are often used for PVT.[4][5] Water can also be used, but may require specialized columns to prevent interactions.

  • Column Selection: Consider using columns specifically designed for hydrophilic polymers to minimize secondary interactions.

  • Sample Preparation: Ensure your PVT sample is fully dissolved in the mobile phase before injection. Incomplete dissolution can lead to peak splitting. Always filter your samples through a compatible filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.[1]

Logical Troubleshooting Flow for GPC/SEC Peak Shape Issues:

GPC_Troubleshooting start Abnormal Peak Shape (Tailing, Fronting, Split) check_interactions Hypothesis: Secondary Interactions with Column start->check_interactions check_dissolution Hypothesis: Incomplete Sample Dissolution start->check_dissolution solution_salt Action: Add Salt to Mobile Phase (e.g., 0.1 M LiBr) check_interactions->solution_salt solution_column Action: Use Hydrophilic Column check_interactions->solution_column solution_dissolution Action: Ensure Complete Dissolution (Stirring, Gentle Heating) check_dissolution->solution_dissolution solution_filter Action: Filter Sample Before Injection check_dissolution->solution_filter end_good Peak Shape Improved solution_salt->end_good end_bad Issue Persists solution_salt->end_bad solution_column->end_good solution_column->end_bad solution_dissolution->end_good solution_dissolution->end_bad solution_filter->end_good solution_filter->end_bad

Caption: Troubleshooting logic for GPC/SEC peak shape abnormalities.

Q2: My calculated molecular weight for PVT seems incorrect or varies between runs. What could be the cause?

A2: Inaccurate molecular weight determination can stem from several factors, including improper column calibration, sample degradation, or the use of an inappropriate analytical standard.

Troubleshooting Steps:

  • Calibration Standards: For accurate molecular weight determination of PVT, it is crucial to use appropriate standards. Ideally, well-characterized, narrow-dispersity PVT standards should be used. If these are not available, a universal calibration approach with a viscometer and a refractive index detector can be employed. Using polystyrene standards for direct calibration will likely lead to inaccurate results due to the different hydrodynamic volumes of polystyrene and PVT in solution.[6]

  • Sample Concentration: Ensure that the sample concentration is within the linear range of the detector. Overloading the column can lead to peak broadening and inaccurate molecular weight calculations.

  • Flow Rate Stability: Verify that the pump is delivering a stable and accurate flow rate. Fluctuations in the flow rate can cause shifts in retention time and lead to erroneous molecular weight values.

  • Detector Response: The refractive index increment (dn/dc) of PVT may differ significantly from that of the calibration standards. For accurate molecular weight determination, the dn/dc of PVT in the specific mobile phase should be determined and used in the calculations.

ParameterRecommendationRationale
Mobile Phase DMF with 0.1 M LiBrMinimizes secondary interactions.
Column Hydrophilic packing materialReduces non-size exclusion effects.
Calibration Narrow PVT standards or universal calibrationEnsures accurate molecular weight determination.
Sample Prep Complete dissolution and filtrationPrevents column clogging and peak distortion.

Caption: Recommended GPC/SEC parameters for PVT analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of PVT.

Q1: Why are the peaks in my ¹H NMR spectrum of PVT broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of a polymer are common and can be attributed to several factors, including slow molecular tumbling, conformational heterogeneity, and residual solvent interactions.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a deuterated solvent in which PVT is highly soluble. D₂O, DMSO-d₆, and DMF-d₇ are common choices. The choice of solvent can influence the polymer chain conformation and thus the spectral resolution.

  • Temperature: Acquiring the NMR spectrum at an elevated temperature can increase molecular motion and average out different conformations, leading to sharper peaks. Start with a modest increase (e.g., to 50 °C) and optimize as needed.

  • Polymer Concentration: A high polymer concentration can lead to increased solution viscosity and restricted molecular motion, resulting in broader peaks. Try acquiring the spectrum at a lower concentration.

  • Spectrometer Parameters: For polymers, longer relaxation delays (d1) may be necessary to ensure full relaxation of the protons, which can improve signal-to-noise and, in some cases, resolution.

Q2: I am having difficulty integrating the proton signals of the triazole ring and the polymer backbone accurately. Why?

A2: Overlapping signals and broad peaks can make accurate integration challenging.

Troubleshooting Steps:

  • 2D NMR: If 1D NMR is insufficient, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning protons and resolving overlapping signals.

  • Deconvolution Software: Modern NMR processing software often includes deconvolution algorithms that can be used to fit overlapping peaks and obtain more accurate integrals.

  • Reference Signals: Use a well-defined, non-overlapping signal, if available, as an internal reference for integration.

Experimental Workflow for NMR Analysis of PVT:

NMR_Workflow start PVT Sample dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_1d Acquire ¹H NMR Spectrum nmr_tube->acquire_1d process_1d Process 1D Spectrum (Phase, Baseline, Integrate) acquire_1d->process_1d check_resolution Are Peaks Well-Resolved? process_1d->check_resolution acquire_2d Acquire 2D NMR (COSY, HSQC) check_resolution->acquire_2d No final_analysis Structure Confirmation and Integration check_resolution->final_analysis Yes acquire_2d->final_analysis

Caption: Workflow for obtaining and analyzing NMR spectra of PVT.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and transitions of PVT.[7][8]

Q1: My TGA curve for PVT shows an initial weight loss at a low temperature (below 100°C). Is this degradation?

A1: An initial weight loss below 100°C is typically not due to polymer degradation but rather to the loss of absorbed water. PVT is highly hydrophilic and readily absorbs moisture from the atmosphere.[4]

Troubleshooting/Verification Steps:

  • Drying Protocol: Ensure your PVT sample is thoroughly dried under vacuum at an elevated temperature (but well below its degradation temperature) before TGA analysis.

  • TGA-MS: If available, coupling the TGA to a mass spectrometer (TGA-MS) can confirm that the initial weight loss is due to water (m/z = 18).

  • Isothermal Hold: Program an isothermal hold at around 120°C in your TGA method to ensure all absorbed water is removed before the temperature ramp to higher temperatures.

Q2: I am not observing a clear glass transition (Tg) in my DSC thermogram for PVT. What can I do?

A2: The glass transition of a polymer can sometimes be a weak or broad thermal event, making it difficult to detect.

Troubleshooting Steps:

  • Heating/Cooling Rates: A higher heating rate (e.g., 20 °C/min) can sometimes make the Tg more prominent. Conversely, a slower cooling rate prior to the heating scan can promote a more defined amorphous state.

  • Sample History: The thermal history of the sample can significantly affect the appearance of the Tg. To erase the thermal history, heat the sample above its expected Tg, hold it for a few minutes, then cool it at a controlled rate before the final heating scan where you will measure the Tg.

  • Modulated DSC (MDSC): If available, MDSC can be more sensitive in detecting weak transitions like the Tg by separating the reversing and non-reversing heat flow signals.

TechniqueCommon IssueRecommended Action
TGA Initial weight loss < 100°CDry sample thoroughly before analysis or use a TGA-MS to confirm water loss.
DSC No clear glass transition (Tg)Optimize heating/cooling rates, erase thermal history, or use Modulated DSC.

Caption: Troubleshooting common issues in the thermal analysis of PVT.

Frequently Asked Questions (FAQs)

Q: What is a typical molecular weight range for PVT synthesized by radical polymerization? A: The molecular weight of PVT can vary significantly depending on the polymerization conditions (e.g., initiator concentration, solvent, temperature).[4] Molecular weights ranging from tens to hundreds of thousands of g/mol have been reported.[9][10] For example, RAFT polymerization can produce PVT with number average molecular weights ranging from 11 to 61 kDa with low polydispersity.[11]

Q: In which solvents is PVT soluble? A: PVT is a hydrophilic polymer and is soluble in water and polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc).[4][5]

Q: What are the characteristic peaks of PVT in an FTIR spectrum? A: The FTIR spectrum of PVT shows characteristic absorption bands corresponding to the vibrations of the triazole ring. These typically include C=N and C-N stretching vibrations in the region of 1510 cm⁻¹ and 1435 cm⁻¹, respectively.[12][13]

Experimental Protocols

Protocol 1: GPC/SEC Analysis of PVT
  • Mobile Phase Preparation: Prepare a solution of 0.1 M LiBr in HPLC-grade DMF. Filter the mobile phase through a 0.45 µm filter and degas it thoroughly.

  • Sample Preparation: Accurately weigh 2-3 mg of dried PVT and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution by gentle agitation or sonication. Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation:

    • GPC/SEC system equipped with a pump, autosampler, column oven, and detectors (e.g., refractive index, viscometer, light scattering).

    • Column set suitable for polar solvents and hydrophilic polymers.

  • Analysis Conditions:

    • Column Temperature: 50 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

  • Calibration: Calibrate the system using narrow molecular weight PVT standards or perform a universal calibration.

  • Data Analysis: Process the chromatogram using the appropriate software to determine the molecular weight averages (Mn, Mw) and polydispersity index (PDI).

Protocol 2: ¹H NMR Analysis of PVT
  • Sample Preparation: Dissolve approximately 10 mg of dried PVT in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Vortex briefly to ensure complete dissolution.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and shim the spectrometer.

    • Set the acquisition temperature (e.g., 25 °C or 50 °C).

  • Acquisition Parameters (¹H):

    • Number of scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation delay (d1): 5 s

    • Acquisition time: 2-4 s

  • Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction.

  • Analysis: Integrate the relevant peaks and assign them to the corresponding protons of the PVT structure.

Protocol 3: TGA Analysis of PVT
  • Sample Preparation: Place 5-10 mg of finely powdered, dried PVT into a TGA pan.

  • Instrumentation: Calibrate the TGA instrument for temperature and weight.

  • Analysis Conditions:

    • Atmosphere: Nitrogen (or air, depending on the desired information)

    • Flow rate: 20 mL/min

    • Heating program:

      • Ramp from 30 °C to 120 °C at 10 °C/min.

      • Hold at 120 °C for 10 minutes to remove residual water.

      • Ramp from 120 °C to 600 °C at 10 °C/min.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

References

Strategies to improve the thermal stability of poly(1-vinyl-1,2,4-triazole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the thermal stability of poly(1-vinyl-1,2,4-triazole) (PVT).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of pure poly(this compound) (PVT)?

Pure, unmodified poly(this compound) is known for its relatively high thermal stability.[1] Depending on the synthesis method and molecular weight, its decomposition temperature is generally reported to be in the range of 300-350 °C.[2][3] Some studies have shown thermal stability up to approximately 250 °C, 300 °C, or even 330 °C.[4][5][6]

Q2: What are the primary strategies to further improve the thermal stability of PVT?

Several key strategies can be employed to enhance the thermal stability of PVT. These include:

  • Copolymerization: Introducing a comonomer during polymerization can alter the polymer backbone and its degradation pathway.

  • Nanocomposite Formation: Dispersing inorganic nanoparticles within the PVT matrix can hinder thermal degradation.[7][8]

  • Blending and Doping: Mixing PVT with other polymers or doping it with acids can create stabilizing interactions.[4][5]

  • Cross-linking: Creating chemical bonds between polymer chains restricts their movement and decomposition at high temperatures.[7][9]

Q3: How does copolymerization affect the thermal stability of PVT?

Introducing other vinyl monomers, such as N-vinylcarbazole (VK) or 1-vinyl-4,5,6,7-tetrahydroindole (VTHI), into the polymer chain via radical copolymerization can increase thermal stability.[10][11] For instance, copolymers of this compound (VTA) and VTHI have demonstrated thermal stability up to 250-300 °C.[11] The specific comonomer and its concentration in the final copolymer will determine the extent of the stability enhancement.

Q4: How does the formation of nanocomposites enhance PVT's thermal stability?

Incorporating nanoparticles into the PVT matrix is an effective method for improving thermal resistance. PVT can act as an excellent stabilizing agent for various metal nanoparticles.[2][8]

  • Metal/Metal Oxide Nanoparticles: Nanocomposites containing cobalt oxide (Co3O4) nanoparticles have shown thermal stability up to 320 °C.[8] Similarly, silver (Ag) nanocomposites also exhibit high thermal stability.[7] The nanoparticles are thought to act as heat barriers, delaying the decomposition of the polymer matrix.

  • Carbon Nanomaterials: Modifying PVT with materials like polyhydroxysulfonated fullerene has also been shown to be a viable strategy.[12]

Q5: Can acid doping influence the thermal stability of PVT?

Yes, doping PVT with various acids is a common strategy, particularly for applications like proton-conducting membranes. Blending PVT with triflic acid or phosphoric acid can result in materials that are thermally stable up to approximately 250-300 °C.[4][5][6] The interaction between the acid and the triazole rings of the polymer contributes to this enhanced stability.[13]

Troubleshooting Guide

Problem: My synthesized PVT exhibits a lower decomposition temperature than the literature values.

  • Possible Cause 1: Residual Monomer or Solvent. The presence of unreacted this compound (VT) monomer, initiator (like AIBN), or residual solvent (like DMF or DMAA) can lead to earlier weight loss in thermogravimetric analysis (TGA).

    • Solution: Ensure the polymer is thoroughly purified after synthesis. Repeated precipitation and washing, followed by drying under vacuum at an elevated temperature (e.g., 160 °C), can effectively remove volatile impurities.[13]

  • Possible Cause 2: Low Molecular Weight. PVT with a lower molecular weight may have a lower thermal decomposition temperature. The polymerization conditions significantly influence the final molecular weight.

    • Solution: Optimize polymerization parameters. For instance, conducting the radical polymerization of VT in water can lead to a higher molecular weight polymer compared to synthesis in organic solvents like DMF or DMAA.[14]

Problem: TGA results for my PVT composites are inconsistent between batches.

  • Possible Cause 1: Inhomogeneous Dispersion of Nanoparticles. Agglomeration of nanoparticles within the polymer matrix can lead to regions of lower thermal stability, causing inconsistent TGA curves.

    • Solution: Improve the dispersion method. Utilize high-energy sonication or ensure strong chemical interactions between the polymer and the nanoparticles. PVT itself is an effective stabilizing matrix, but synthesis conditions must be carefully controlled to prevent particle aggregation.[1][8]

  • Possible Cause 2: Variation in Dopant Concentration. For acid-doped systems, variations in the molar ratio of the acid dopant will directly impact thermal properties.[6]

    • Solution: Precisely control the stoichiometry during the blending or doping process. Ensure homogeneous mixing of the polymer and the dopant before casting films or preparing samples for analysis.

Quantitative Data Summary

The following tables summarize the thermal stability data for PVT and its modified forms as reported in the literature.

Table 1: Thermal Stability of Pure PVT

Synthesis MethodThermal Stability / Decomposition Temp.Reference
Free Radical PolymerizationStable up to ~250 °C[4][5]
Free Radical PolymerizationStable up to ~300 °C[5][6]
Not SpecifiedDecomposition > 330 °C[2]
Not SpecifiedStable up to 300-350 °C[3]

Table 2: Thermal Stability of PVT Copolymers and Composites

MaterialModificationThermal Stability / Decomposition Temp.Reference
PVT-Co3O4 NanocompositeCobalt Oxide NanoparticlesUp to 320 °C[8]
PVT/Triflic Acid BlendDoped with Triflic AcidUp to ~300 °C[5]
PVT/Phosphoric Acid BlendDoped with Phosphoric AcidUp to ~250 °C[5]
P(VTA-co-VTHI)Copolymer with VTHI250 - 300 °C[11]
PVT/SulfofullereneModified with SulfofullereneUp to 300 - 330 °C[12]

Experimental Protocols

Protocol 1: Synthesis of PVT via Free Radical Polymerization

  • Preparation: Dissolve the this compound (VT) monomer in a suitable solvent such as dimethylformamide (DMFA).[8]

  • Initiator Addition: Add a radical initiator, typically azobisisobutyronitrile (AIBN), to the solution. A common concentration is 1% by weight relative to the monomer.[8]

  • Polymerization: Purge the reaction vessel with an inert gas (e.g., argon) to remove oxygen. Heat the mixture to 60-70 °C and maintain for several hours (e.g., 6 hours) with stirring.[8][15]

  • Purification: After cooling to room temperature, precipitate the resulting polymer (PVT) by pouring the solution into a non-solvent like acetone.

  • Isolation: Filter the white precipitate, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Thermogravimetric Analysis (TGA) of PVT Samples

  • Sample Preparation: Place a small, precisely weighed amount of the dried polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Analysis Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the resulting TGA and derivative thermogravimetric (DTG) curves.

Visualizations

experimental_workflow cluster_synthesis PVT Synthesis cluster_modification Modification Strategies cluster_composite Composite Formation cluster_analysis Characterization Monomer VT Monomer + Solvent (DMFA) Initiator Add AIBN Initiator Monomer->Initiator Copolymerize Radical Copolymerization Monomer->Copolymerize Polymerization Heat (60°C, 6h) under Argon Initiator->Polymerization Precipitation Precipitate in Acetone Polymerization->Precipitation PVT Pure PVT Powder Precipitation->PVT Dispersion In-situ Reduction or Ex-situ Dispersion PVT->Dispersion Blending Solution Blending PVT->Blending TGA TGA Analysis PVT->TGA Neat Polymer Nanoparticles Nanoparticle Precursor Nanoparticles->Dispersion Acid Doping Acid (e.g., H3PO4) Acid->Blending Comonomer Comonomer (e.g., VK) Comonomer->Copolymerize Dispersion->TGA Nanocomposite Blending->TGA Doped Polymer Copolymerize->TGA Copolymer

Caption: Workflow for synthesis, modification, and thermal analysis of PVT.

logical_relationship Goal Improve PVT Thermal Stability Strategy1 Copolymerization Goal->Strategy1 Strategy2 Nanocomposite Formation Goal->Strategy2 Strategy3 Cross-linking Goal->Strategy3 Strategy4 Blending / Doping Goal->Strategy4 Method1a With N-vinylcarbazole Strategy1->Method1a Method1b With VTHI Strategy1->Method1b Method2a Incorporate Ag or Co3O4 Nanoparticles Strategy2->Method2a Method2b Incorporate Carbon Nanomaterials Strategy2->Method2b Method4a Dope with Phosphoric Acid Strategy4->Method4a Method4b Blend with Triflic Acid Strategy4->Method4b

Caption: Strategies to enhance the thermal stability of PVT.

References

Validation & Comparative

A Comparative Analysis of 1-Vinyl-1,2,4-triazole and 1-Vinylimidazole in Polymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the polymerization behavior of two structurally similar vinyl-based heterocyclic monomers: 1-Vinyl-1,2,4-triazole (VTA) and 1-vinylimidazole (VIM). For researchers and professionals in polymer chemistry and drug development, understanding the nuances of their polymerization is crucial for designing materials with tailored properties for applications such as drug delivery, gene therapy, and bioactive coatings.[1][2][3][4][5] This document synthesizes experimental data on their polymerization kinetics, polymer properties, and the methodologies employed to control their macromolecular architecture.

Monomer Characteristics and Polymerization Amenability

Both this compound and 1-vinylimidazole are water-soluble, basic monomers containing a vinyl group susceptible to polymerization.[2][6] However, the electronic differences between the triazole and imidazole rings significantly influence their reactivity and the conditions required for controlled polymerization. Poly(this compound) (PVTA) and poly(1-vinylimidazole) (PVIM) are polymers of great interest due to their hydrophilicity, biocompatibility, thermal stability, and ability to form complexes.[2][5][7][8]

The controlled radical polymerization of VIM, in particular, has been historically challenging.[1][9][10] In contrast, VTA is more amenable to controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][11] A major breakthrough for VIM polymerization was the use of acetic acid as a solvent, which protonates the imidazole ring, stabilizing the propagating radicals and enabling controlled RAFT polymerization with low dispersity.[1][9][10]

Comparative Data on Polymerization and Polymer Properties

The following tables summarize key quantitative data extracted from various studies on the polymerization of VTA and VIM and the properties of the resulting homopolymers.

Table 1: Free Radical Polymerization Parameters
ParameterThis compound (VTA)1-Vinylimidazole (VIM)Source(s)
Typical Initiator Azobisisobutyronitrile (AIBN)Azobisisobutyronitrile (AIBN)[2][12]
Typical Solvents Water, DMF, DMAA, MethanolBenzene, Water (pH dependent)[2][12][13]
Effect of Water Increases polymerization rate and molecular weight.[2]Polymerization is very slow at natural pH (9) but increases significantly at lower pH (1-4).[6][14][2][6][14]
Molecular Weight (Mn) Can reach up to (2.8–5.3) × 10⁵ Da.[2]Typically 2,000 to 50,000 Da.[6][2][6]
Polydispersity (Đ) Typically broad (e.g., 2.02–2.19).[13]Generally broad due to termination and chain transfer reactions.[3][3][13]
Table 2: Controlled Radical Polymerization (RAFT) Data
ParameterThis compound (VTA)1-Vinylimidazole (VIM)Source(s)
Feasibility Readily achieved.[7][11]Challenging, but achievable under specific conditions.[1][9][1][7][9][11]
Effective CTAs Dithiocarbamates, XanthatesXanthates, Trithiocarbonates (used for imidazolium salts)[7][11][15]
Key Condition Standard RAFT conditions in DMF or MeOH.[13][16]Requires a special solvent like acetic acid to stabilize propagating radicals.[1][10][1][10][13][16]
Achieved Polydispersity (Đ) Narrow, can be as low as 1.1.Narrow, as low as 1.05.[1][9][10][1][7][9][10]
Molecular Weight Control Linear increase with conversion; molecular weights from 11 to 61 kDa demonstrated.[7]Linear, pseudo-first-order kinetics observed.[1][1][7]
Table 3: Thermal Properties of Homopolymers
PropertyPoly(this compound) (PVTA)Poly(1-vinylimidazole) (PVIM)Source(s)
Thermal Stability (TGA) High stability, up to 300–350 °C.[13][17]Main decomposition occurs in the range of 340–500 °C.[12][18][12][13][17][18]
Decomposition Onset ~250 °C.[17]~340 °C.[12][12][17]
Major Decomposition Products Not specified in snippets.1H-imidazole and 1-vinylimidazole (monomer).[12][18][19][12][18][19]
Glass Transition Temp. (Tg) Not specified in snippets.~171 °C.[12][12]

Experimental Protocols

Detailed methodologies are provided for the free radical and RAFT polymerization of both monomers, representing common experimental procedures.

Protocol 1: Free Radical Polymerization of this compound (VTA)
  • Materials : this compound (VT), azobisisobutyronitrile (AIBN), dimethylformamide (DMF).

  • Procedure : a. In a glass ampoule, dissolve 1.5 g (16.0 mmol) of VT and 0.015 g (0.09 mmol) of AIBN in 1.0 g of DMF.[20] b. Purge the solution with argon for 15-20 minutes to remove dissolved oxygen. c. Seal the ampoule under vacuum or an inert atmosphere. d. Place the ampoule in a preheated oil bath at 60 °C and maintain for 6-24 hours.[20] e. After polymerization, cool the ampoule to room temperature and break it open. f. Precipitate the resulting polymer solution in a large excess of a non-solvent (e.g., diethyl ether). g. Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight. h. Characterize the polymer using GPC (for molecular weight and dispersity) and NMR/FTIR (for structure).

Protocol 2: RAFT Polymerization of 1-Vinylimidazole (VIM)
  • Materials : 1-vinylimidazole (1VIM), a suitable RAFT agent (e.g., a xanthate or dithiocarbamate), AIBN, and glacial acetic acid.

  • Procedure : a. Purify 1VIM by passing it through a basic alumina column to remove inhibitors. b. In a Schlenk flask, prepare a stock solution of the RAFT agent and AIBN in glacial acetic acid. c. In a separate vial, add the desired amount of 1VIM monomer. d. Transfer a calculated volume of the initiator/RAFT agent stock solution to the vial containing the monomer. The ratio of [Monomer]:[RAFT]:[Initiator] is critical for controlling molecular weight. e. Subject the reaction mixture to several freeze-pump-thaw cycles to deoxygenate. f. Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a thermostatically controlled oil bath at a specified temperature (e.g., 70 °C).[1] g. Monitor the polymerization by taking aliquots at timed intervals to determine monomer conversion via ¹H NMR spectroscopy. h. Terminate the polymerization by quenching in an ice bath and exposing the solution to air. i. Purify the polymer by precipitation in a non-solvent like diethyl ether.[9] j. Dry the polymer under vacuum and characterize using GPC and NMR.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflows and a logical comparison of the polymerization challenges.

Diagram 1: General Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Monomer (VTA or VIM) Mix Dissolve & Mix Monomer->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent Solvent->Mix Deoxygenate Deoxygenate (e.g., N2 Purge) Mix->Deoxygenate Polymerize Heat to Initiate (e.g., 60-70°C) Deoxygenate->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Polymer Final Polymer (PVTA or PVIM) Dry->Polymer

Caption: Standard experimental workflow for free radical polymerization.

Diagram 2: General Workflow for RAFT Polymerization

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_purification Purification & Analysis Monomer Purified Monomer Mix Combine Reagents Monomer->Mix CTA RAFT Agent (CTA) CTA->Mix Initiator Initiator Initiator->Mix Solvent Solvent (e.g., Acetic Acid for VIM) Solvent->Mix Deoxygenate Freeze-Pump-Thaw Cycles Mix->Deoxygenate Polymerize Heat to Initiate (Controlled Temperature) Deoxygenate->Polymerize Kinetics Monitor Kinetics (e.g., NMR) Polymerize->Kinetics Terminate Terminate Reaction (Cooling/Air Exposure) Polymerize->Terminate Precipitate Precipitate & Purify Terminate->Precipitate Polymer Well-Defined Polymer Precipitate->Polymer

Caption: Experimental workflow for controlled RAFT polymerization.

Diagram 3: Logical Comparison of Controlled Polymerization Challenges

G cluster_VTA This compound (VTA) cluster_VIM 1-Vinylimidazole (VIM) VTA_Challenge Challenge: Achieve low dispersity VTA_Solution Solution: RAFT with dithiocarbamates in standard organic solvents VTA_Challenge->VTA_Solution VTA_Outcome Outcome: Well-controlled PVTA (Đ < 1.2) VTA_Solution->VTA_Outcome VIM_Challenge Challenge: Uncontrolled polymerization due to instability of propagating radicals VIM_Solution Solution: RAFT in acetic acid to protonate and stabilize radicals VIM_Challenge->VIM_Solution VIM_Outcome Outcome: Well-controlled PVIM (Đ as low as 1.05) VIM_Solution->VIM_Outcome Title Comparison of RAFT Polymerization Strategies

Caption: Key challenges and solutions for the RAFT polymerization of VTA and VIM.

Applications in Drug Development

The polymers derived from VTA and VIM are highly valuable in the biomedical field. Their properties make them suitable for a range of applications:

  • Drug Delivery : Both PVTA and PVIM can be used to create hydrogels or nanoparticles for encapsulating and controlling the release of therapeutic agents.[4][5][21] For instance, PVTA hydrogels have been successfully loaded with the anticancer drug 5-Fluorouracil, demonstrating sustained release over 48 hours.[21]

  • Nanocomposites : The triazole and imidazole moieties are excellent ligands for metal ions. This property is exploited to stabilize metal nanoparticles (e.g., silver, gold) within the polymer matrix, creating nanocomposites with potent antimicrobial and biological activity.[2][4][22]

  • Gene Delivery : Cationic polymers derived from quaternized VIM are explored as non-toxic vectors for gene delivery.[3]

  • Biocompatible Coatings : The hydrophilicity and biocompatibility of these polymers make them ideal candidates for modifying surfaces to improve wettability and reduce biofouling.[2][7]

Conclusion

Both this compound and 1-vinylimidazole are versatile monomers that yield functional polymers with significant potential in research and drug development. While VTA is more straightforward to polymerize in a controlled manner using established RAFT protocols, recent advances have overcome the long-standing challenges in the controlled polymerization of VIM. The key to success with VIM lies in the strategic use of an acidic solvent to stabilize its reactive propagating species. The choice between VTA and VIM will ultimately depend on the desired polymer properties, such as basicity, complexation ability, and the specific requirements of the target application. This guide provides the foundational data and protocols necessary for researchers to make informed decisions in the design and synthesis of novel polymer-based biomaterials.

References

A Comparative Performance Analysis of Poly(1-vinyl-1,2,4-triazole) and Poly(N-vinylpyrrolidone) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymer is a critical decision that profoundly impacts the efficacy, stability, and bioavailability of pharmaceutical formulations. This guide provides a detailed performance comparison of two noteworthy hydrophilic polymers: poly(1-vinyl-1,2,4-triazole) (PVT) and poly(N-vinylpyrrolidone) (PVP).

Both PVT and PVP are water-soluble polymers that have garnered significant interest in the pharmaceutical and biomedical fields due to their favorable properties.[1][2] While PVP is a well-established and widely used excipient, PVT is an emerging polymer with a unique chemical structure that offers a compelling set of characteristics. This guide aims to objectively compare their performance based on available experimental data, detailing their respective strengths and weaknesses to aid in polymer selection for drug delivery systems.

General Characteristics

Poly(N-vinylpyrrolidone) is a non-ionic, biocompatible, and biodegradable polymer known for its excellent solubility in water and various organic solvents.[3][4] Its versatility has led to its use in a wide array of applications, including as a binder, film-former, and solubilizing agent in pharmaceutical formulations.[2][5] PVP is available in different molecular weights, which allows for the tuning of properties such as viscosity and drug-binding capacity.[4]

Poly(this compound) is also a hydrophilic polymer that is soluble in water and polar organic solvents.[1] It is recognized for its high thermal stability, biocompatibility, and non-toxic nature.[6] The presence of the triazole ring in its structure imparts unique properties, including a high capacity for complexation.[1]

Chemical Structures

The distinct chemical structures of the monomers, this compound and N-vinylpyrrolidone, give rise to the different properties of the resulting polymers.

G cluster_0 Poly(this compound) (PVT) cluster_1 Poly(N-vinylpyrrolidone) (PVP) PVT_Monomer This compound PVT_Polymer Poly(this compound) PVT_Monomer->PVT_Polymer Polymerization PVP_Monomer N-vinylpyrrolidone PVP_Polymer Poly(N-vinylpyrrolidone) PVP_Monomer->PVP_Polymer Polymerization G cluster_0 Solvent Evaporation Method Start Dissolve Drug and Polymer in a Common Solvent Stir Stir to Obtain a Homogeneous Solution Start->Stir Evaporate Evaporate the Solvent (e.g., under vacuum) Stir->Evaporate Dry Dry the Resulting Solid (e.g., in a vacuum oven) Evaporate->Dry Characterize Characterize the Solid Dispersion Dry->Characterize G cluster_0 MTT Cytotoxicity Assay Seed Seed Caco-2 cells in a 96-well plate Incubate Incubate for 24 hours Seed->Incubate Treat Treat cells with different concentrations of the polymer Incubate->Treat Incubate_2 Incubate for a specified period (e.g., 24-72 hours) Treat->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure Measure absorbance at a specific wavelength Add_Solubilizer->Measure

References

1-Vinyl-1,2,4-triazole-Based Proton Exchange Membranes Versus Nafion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new class of proton exchange membranes (PEMs) based on 1-vinyl-1,2,4-triazole (PVT) is emerging as a promising alternative to the widely used Nafion® membranes, particularly for high-temperature fuel cell applications. These novel membranes exhibit comparable or even superior performance in key areas such as proton conductivity under anhydrous conditions, thermal stability, and reduced fuel crossover. This comparative guide provides a detailed analysis of PVT-based PEMs and Nafion, supported by experimental data, to assist researchers and professionals in the field of drug development and materials science in making informed decisions.

Performance at a Glance: PVT-based PEMs vs. Nafion

PropertyThis compound (PVT)-Based PEMsNafion®Key Advantages of PVT-Based PEMs
Proton Conductivity (Anhydrous, >100°C) 10⁻³–10⁻¹ S/cm[1][2]Significantly lower (requires hydration)Suitable for high-temperature operation without external humidification.
Thermal Stability Up to 300–390°C[1][3]Degradation starts around 280°CEnhanced operational temperature range.
Electrochemical Stability 3–4 V[1][2]~1.2 VWider electrochemical window, potentially leading to higher cell voltages.
Methanol Permeability Lower than Nafion 112[3]Higher, leading to fuel crossoverReduced fuel crossover, improving fuel cell efficiency.
Water Uptake Lower, dependent on copolymerHigh, essential for conductivityLess swelling and better dimensional stability.

In-Depth Performance Analysis

Proton Conductivity

PVT-based membranes demonstrate a distinct advantage in proton conductivity, especially under anhydrous or low-humidity conditions at elevated temperatures. The triazole rings in the polymer structure facilitate proton transfer through a "hopping" mechanism, which does not rely on water molecules. This intrinsic conductivity mechanism allows for efficient proton transport at temperatures between 120°C and 150°C, reaching values in the range of 10⁻³ to 10⁻¹ S/cm.[1][2] For instance, copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid have shown a proton conductivity of 2 × 10⁻³ S/cm at 130°C in an anhydrous state.[1][2] In contrast, Nafion's proton conductivity is highly dependent on water content, making it less suitable for high-temperature applications where water management becomes challenging.

Interestingly, nanocomposite PVT-based membranes, such as those modified with polyhydroxysulfonated fullerene, have exhibited proton conductivities up to 1.67 mS/cm, surpassing that of Nafion 117 (1.2 mS/cm) under the same low-humidity conditions.[4]

Thermal and Mechanical Stability

Polymers and copolymers of this compound exhibit high thermal stability, with decomposition temperatures reaching up to 300–390°C.[1][3] This is significantly higher than Nafion, which begins to degrade around 280°C. The enhanced thermal stability of PVT-based membranes allows for a wider operational temperature window for fuel cells, potentially leading to improved reaction kinetics and tolerance to fuel impurities. Furthermore, these membranes demonstrate high mechanical strength and morphological stability.[1][2]

Electrochemical Stability and Fuel Crossover

The electrochemical stability of PVT-based copolymers is another key advantage, with a stability window of up to 3–4 V.[1][2] This is substantially wider than that of Nafion, which is limited to approximately 1.2 V. A wider electrochemical window can contribute to higher open-circuit voltages and overall cell performance.

In the context of direct methanol fuel cells (DMFCs), PVT-based membranes have shown significantly lower methanol permeability compared to pristine Nafion 112.[3] This reduction in fuel crossover leads to improved fuel utilization and higher fuel cell efficiency.

Experimental Protocols

Synthesis of Poly(this compound) (PVT)

A common method for synthesizing PVT is through free radical polymerization.

Materials:

  • Monomer: this compound

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Toluene or Dimethylformamide (DMF)

Procedure:

  • The this compound monomer and AIBN initiator are dissolved in the chosen solvent in a reaction vessel.

  • The solution is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit the polymerization reaction.

  • The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a set period (e.g., 12 hours) to allow the polymerization to proceed.

  • The resulting polymer, poly(this compound), is then precipitated, purified, and dried.

Preparation of Proton Conducting Membranes

Proton conductivity is often imparted to PVT-based membranes by doping with an acid or by copolymerization with a sulfonic acid-containing monomer.

Doping Method:

  • A solution of the synthesized PVT polymer is prepared.

  • A dopant, such as nitrilotrimethylphosphonic acid or triflic acid, is added to the polymer solution at various molar ratios.[5]

  • The mixture is cast onto a flat, non-reactive surface (e.g., a polished PTFE plate).

  • The solvent is carefully evaporated at a controlled temperature (e.g., 50°C for 12 hours) to form the membrane.[5]

Copolymerization Method:

  • This compound is copolymerized with a functional monomer, such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), via free-radical copolymerization.[2]

  • The resulting copolymer is then processed into a membrane, which will have intrinsic proton conductivity.

Characterization Techniques
  • Proton Conductivity: Measured using dielectric-impedance analysis (impedance spectroscopy) over a range of temperatures and humidity levels.

  • Thermal Stability: Evaluated using thermogravimetric analysis (TGA) to determine the decomposition temperature.

  • Electrochemical Stability: Assessed using cyclic voltammetry to determine the electrochemical stability window.

  • Structural Analysis: Confirmed using Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Comparison

ComparisonWorkflow cluster_PVT This compound (PVT) PEMs cluster_Nafion Nafion® PVT_Synthesis Synthesis of PVT Polymer/Copolymer PVT_Membrane Membrane Fabrication (Doping/Casting) PVT_Synthesis->PVT_Membrane PVT_Performance High Proton Conductivity (Anhydrous) High Thermal Stability Wide Electrochemical Window Low Fuel Crossover PVT_Membrane->PVT_Performance Comparative_Analysis Comparative Analysis PVT_Performance->Comparative_Analysis Nafion_Membrane Commercial Membrane Nafion_Performance High Proton Conductivity (Hydrated) Lower Thermal Stability Narrower Electrochemical Window Higher Fuel Crossover Nafion_Membrane->Nafion_Performance Nafion_Performance->Comparative_Analysis Conclusion Conclusion: PVT-based PEMs show high potential for high-temperature fuel cell applications. Comparative_Analysis->Conclusion

Figure 1. A logical workflow comparing the synthesis, properties, and performance of PVT-based PEMs and Nafion.

ExperimentalWorkflow Start Start: Material Selection Monomer This compound Monomer Start->Monomer Initiator AIBN Initiator Start->Initiator Solvent Solvent (Toluene/DMF) Start->Solvent Polymerization Free Radical Polymerization Monomer->Polymerization Initiator->Polymerization Solvent->Polymerization PVT_Polymer Poly(this compound) Polymerization->PVT_Polymer Doping Doping with Acid PVT_Polymer->Doping Casting Membrane Casting & Drying Doping->Casting PEM Proton Exchange Membrane Casting->PEM Characterization Performance Characterization PEM->Characterization Conductivity Proton Conductivity Characterization->Conductivity Thermal Thermal Stability (TGA) Characterization->Thermal Electrochemical Electrochemical Stability (CV) Characterization->Electrochemical

Figure 2. A schematic of the experimental workflow for the synthesis and characterization of PVT-based proton exchange membranes.

References

A Comparative Analysis of the Antimicrobial Efficacy of Poly(1-vinyl-1,2,4-triazole) Silver Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(1-vinyl-1,2,4-triazole) Silver Nanocomposites with Other Common Biocides, Supported by Experimental Data.

The emergence of antibiotic-resistant pathogens has spurred the development of novel antimicrobial agents. Among these, poly(this compound) silver nanocomposites (PVT/Ag) have garnered significant attention. This guide provides a comparative analysis of the antimicrobial activity of PVT/Ag nanocomposites against other widely used biocides, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of biocides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of PVT/Ag nanocomposites and other common biocides against two clinically relevant bacterial strains: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Biocidal AgentTest OrganismMinimum Inhibitory Concentration (MIC)
Poly(this compound) Silver Nanocomposite (5.0% Ag)Escherichia coli (ATCC 25922)0.5 µg/mL[1]
Staphylococcus aureus (ATCC 25923)8.0 µg/mL[1]
Benzalkonium ChlorideEscherichia coli40 mg/L (40 µg/mL)[2]
Staphylococcus aureus40 mg/L (40 µg/mL)[2]
TriclosanEscherichia coli (MG1655)200 ng/mL (0.2 µg/mL)[3]
Staphylococcus aureus (FPR3757)100 ng/mL (0.1 µg/mL)[3]
Chlorhexidine GluconateEscherichia coli≤ 0.002% (≤ 20 µg/mL)[4]
Staphylococcus aureus≤ 0.002% (≤ 20 µg/mL)[4]

Note: The presented data indicates that PVT/Ag nanocomposites exhibit potent antimicrobial activity, with MIC values that are competitive with, and in some cases lower than, other established biocides. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are the protocols for the synthesis of PVT/Ag nanocomposites and the determination of their antimicrobial activity.

Synthesis of Poly(this compound) Silver Nanocomposites

This protocol is based on the radical polymerization of this compound (VT) followed by the in-situ reduction of silver ions.[1][5]

Materials:

  • This compound (VT) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Dimethylformamide (DMF) or other suitable solvent

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄) as a reducing agent

  • Distilled water

Procedure:

  • Polymerization of VT: Dissolve the VT monomer in DMF at a desired concentration. Add AIBN (typically 1% of the monomer mass).

  • Purge the solution with an inert gas (e.g., argon) to remove oxygen.

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 6 hours) to facilitate radical polymerization and form poly(this compound) (PVT).

  • Precipitate the synthesized PVT in a non-solvent like acetone and dry it.

  • Formation of Nanocomposite: Prepare an aqueous solution of the synthesized PVT.

  • Add an aqueous solution of silver nitrate to the PVT solution and stir to allow the formation of Ag⁺-PVT complexes.

  • Slowly add a freshly prepared, cold aqueous solution of sodium borohydride to the mixture while stirring vigorously. The color of the solution will change, indicating the reduction of Ag⁺ ions to silver nanoparticles (AgNPs).

  • Continue stirring for a sufficient period to ensure complete reduction and stabilization of the AgNPs by the PVT matrix.

  • The resulting PVT/Ag nanocomposite solution can be purified by dialysis to remove unreacted reagents.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[6][7][8][9]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard

  • Stock solution of the antimicrobial agent

  • Sterile pipette and tips

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the antimicrobial agent stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well, except for a sterility control well (containing only MHB). Include a growth control well (MHB and bacteria, but no antimicrobial agent).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of PVT/Ag nanocomposites.

experimental_workflow cluster_synthesis Synthesis of PVT/Ag Nanocomposites cluster_antimicrobial_testing Antimicrobial Activity Evaluation A 1. Polymerization of This compound (VT) to form PVT B 2. Dissolution of PVT and addition of Silver Nitrate (AgNO3) A->B C 3. Reduction of Ag+ ions with Sodium Borohydride (NaBH4) to form AgNPs B->C D 4. Purification and Characterization of PVT/Ag Nanocomposites C->D F 2. Broth Microdilution Assay (Serial Dilution of Nanocomposite) D->F Test Compound E 1. Preparation of Bacterial Inoculum (e.g., E. coli, S. aureus) G 3. Inoculation of Microtiter Plates E->G F->G H 4. Incubation (37°C, 18-24h) G->H I 5. Determination of Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for PVT/Ag synthesis and antimicrobial testing.

This guide provides a foundational comparison of PVT/Ag nanocomposites with other biocides. The potent antimicrobial activity, as demonstrated by the low MIC values, positions these nanocomposites as promising candidates for further research and development in various applications requiring antimicrobial properties. Researchers are encouraged to consider the detailed protocols for their own investigations and to further explore the potential of these novel materials.

References

Validation of molecular weight determination of poly(1-vinyl-1,2,4-triazole) by GPC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to validating the molecular weight determination of poly(1-vinyl-1,2,4-triazole) (PVT) using Gel Permeation Chromatography (GPC) is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of GPC with alternative techniques, supported by experimental data, detailed methodologies, and visual workflows to ensure accurate and reproducible results.

Comparison of Molecular Weight Determination Techniques for PVT

Gel Permeation Chromatography (GPC) is a widely adopted technique for determining the molecular weight distribution of polymers.[1] However, for a comprehensive validation, it is crucial to compare the results with those from orthogonal methods. This guide focuses on GPC and compares it with viscometry, light scattering, and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of poly(this compound), a water-soluble and biocompatible polymer with significant potential in biomedical applications.[2][3]

Data Summary

The following table summarizes the molecular weight and polydispersity index (PDI) of PVT obtained by different methods, showcasing the complementary nature of these techniques.

MethodSample DescriptionNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI)Reference
GPCRadical Polymerization in DMF-220,0001.91
GPCRAFT Polymerization11,000 - 61,000-1.16[1]
Viscometry--Viscosity-Average (Mv) - Calculated using Mark-Houwink parameters-
Light Scattering--Absolute Mw-[2]
¹H NMR-Mn (Calculated from end-group analysis)--[4]

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of results. Below are the protocols for each of the discussed molecular weight determination techniques.

Gel Permeation Chromatography (GPC)

a. Sample Preparation:

  • Accurately weigh 5-10 mg of dry PVT polymer.[1]

  • Dissolve the polymer in the GPC mobile phase to a concentration of 1-2 mg/mL.[5]

  • Allow the sample to dissolve completely, preferably overnight with gentle agitation.[5]

  • Filter the solution through a 0.2 µm syringe filter prior to injection to remove any particulate matter.[1]

b. GPC System and Conditions:

  • Mobile Phase: An aqueous buffer, such as 0.07 M disodium hydrogen phosphate (Na₂HPO₄), is recommended to maintain a constant pH and ionic strength, which helps to prevent interactions between the polymer and the column packing material.[6]

  • Columns: A set of hydrophilic columns, such as those based on modified silica or polymethacrylate, suitable for aqueous GPC should be used.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column and detector should be maintained at a constant temperature, for instance, 35 °C, to ensure reproducible results.

  • Detector: A differential refractive index (dRI) detector is commonly used.

  • Calibration: The system should be calibrated with narrow molecular weight standards of a polymer with a similar hydrodynamic volume to PVT, such as polyethylene oxide (PEO) or polyethylene glycol (PEG).

Viscometry

This method determines the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^α [2]

a. Sample Preparation:

  • Prepare a stock solution of PVT in the desired solvent (e.g., water or DMF) at a known concentration.

  • Prepare a series of dilutions from the stock solution.

b. Measurement:

  • Measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature (e.g., 25 °C) using a calibrated viscometer, such as an Ubbelohde viscometer.

  • Calculate the relative, specific, and reduced viscosities for each concentration.

  • Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).

c. Calculation of Molecular Weight:

  • Use the following Mark-Houwink parameters for PVT[2]:

    • In water at 25°C: [η] = 5.44 x 10⁻⁴ * Mv^0.69 (dL/g)

    • In DMF at 25°C: [η] = 2.27 x 10⁻³ * Mv^0.75 (dL/g)

Static Light Scattering (SLS)

SLS directly measures the weight-average molecular weight (Mw) without the need for column calibration.[7][8][9]

a. Sample Preparation:

  • Prepare a series of PVT solutions of known concentrations in a suitable solvent.

  • Filter the solutions through a 0.2 µm filter to remove dust and other particulates that can interfere with the measurement.[7]

b. Measurement:

  • Measure the intensity of the scattered light from each solution at various angles using a light scattering photometer.

  • Construct a Zimm plot or a Debye plot by plotting the scattering intensity as a function of both angle and concentration.[7]

c. Data Analysis:

  • Extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight (Mw).[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis, provided the polymer has distinct and quantifiable end-groups.[4][10]

a. Sample Preparation:

  • Dissolve a known amount of the PVT sample in a suitable deuterated solvent (e.g., D₂O or DMF-d₇).

b. Measurement:

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the resonance signals corresponding to the polymer backbone repeating units and the end-groups.

c. Calculation of Mn:

  • Integrate the signals for the repeating units and the end-groups.

  • The degree of polymerization (DP) can be calculated by comparing the integral of the end-group protons to the integral of the protons of the repeating monomer units.[4]

  • Calculate Mn using the formula: Mn = (DP * Molecular Weight of repeating unit) + Molecular Weight of end groups .

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the GPC analysis and the relationship between the different characterization techniques.

Caption: Experimental workflow for GPC analysis of PVT.

Validation_Pathway GPC GPC Validation Validated Molecular Weight GPC->Validation Mw, Mn, PDI Viscometry Viscometry Viscometry->Validation Mv Light_Scattering Light Scattering Light_Scattering->Validation Absolute Mw NMR NMR NMR->Validation Mn

Caption: Interrelation of methods for validating PVT molecular weight.

References

Comparative Guide to Reactivity Ratio Determination in the Copolymerization of 1-Vinyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity ratios of 1-Vinyl-1,2,4-triazole (VTA) with various comonomers. The determination of these ratios is crucial for predicting copolymer composition and tailoring polymer properties for applications in drug delivery, biomaterials, and other advanced materials. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Reactivity Ratios

In copolymerization, reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the reaction mixture. The Mayo-Lewis equation utilizes these ratios to predict the composition of the resulting copolymer.

  • r₁ > 1 : The growing radical ending in monomer 1 (M₁) prefers to add another M₁ monomer.

  • r₁ < 1 : The growing radical ending in M₁ prefers to add monomer 2 (M₂).

  • r₁ = 1 : The radical reacts with both monomers at the same rate.

  • r₁ ≈ 0 : The radical exclusively adds the other monomer.

The product of the reactivity ratios (r₁ * r₂) indicates the overall copolymerization behavior:

  • r₁ * r₂ = 1 : Ideal copolymerization, with random monomer distribution.

  • r₁ * r₂ < 1 : Tendency towards alternating copolymerization.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization.

Determination of Reactivity Ratios for this compound Copolymers

The following tables summarize the experimentally determined reactivity ratios for the copolymerization of this compound (VTA, M₁) with several vinyl monomers (M₂). The most common methods for determining these ratios are the Fineman-Ross and Kelen-Tüdős graphical methods.

Comonomer (M₂)Methodr₁ (VTA)r₂ (Comonomer)r₁ * r₂Copolymer TypeReference
Acrylic Acid (AA)Fineman-Ross0.4041.4960.604Random[1][2]
Acrylic Acid (AA)Kelen-Tüdős0.4181.5590.652Random[1][2]
1-Vinyl-4,5,6,7-tetrahydroindole (VTHI)Kelen-Tüdős1.040.410.426Random/Alternating tendency[3][4]
N-Vinylpyrrolidone (NVP)Data not available----
Vinyl Acetate (VA)Data not available----
Methyl Methacrylate (MMA)Data not available----
Styrene (St)Data not available----

For comparison, the reactivity ratios for the copolymerization of a structural isomer, 1-vinyl-1,2,3-triazole, with styrene are presented below. This data suggests that the position of the nitrogen atoms in the triazole ring significantly influences reactivity.

Comonomer (M₂)Methodr₁ (Vinyltriazole)r₂ (Styrene)r₁ * r₂Copolymer TypeReference
StyreneNonlinear Least Squares0.870.900.783Random[5]

Experimental Protocols

A general experimental protocol for the determination of reactivity ratios in the free-radical copolymerization of this compound is outlined below.

Materials
  • This compound (VTA), purified by distillation.

  • Comonomer (e.g., Acrylic Acid), purified by distillation.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent (e.g., Dimethylformamide - DMF), dried and distilled.

  • Inhibitor remover (for monomers stabilized with inhibitors).

  • Nitrogen gas (high purity).

Experimental Workflow for Reactivity Ratio Determination

G cluster_prep Preparation cluster_poly Copolymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer Purification Feed_Preparation Prepare Monomer Feeds (Varying M1:M2 ratios) Monomer_Purification->Feed_Preparation Initiator_Purification Initiator Purification Polymerization Free Radical Polymerization (e.g., 70°C, N2 atmosphere) Initiator_Purification->Polymerization Solvent_Purification Solvent Purification Solvent_Purification->Feed_Preparation Feed_Preparation->Polymerization Termination Terminate Reaction (at low conversion, <10%) Polymerization->Termination Isolation Isolate and Purify Copolymer Termination->Isolation Composition_Analysis Determine Copolymer Composition (e.g., 1H NMR, Elemental Analysis) Isolation->Composition_Analysis FR_Method Fineman-Ross Method Composition_Analysis->FR_Method KT_Method Kelen-Tüdős Method Composition_Analysis->KT_Method Reactivity_Ratios Determine r1 and r2 FR_Method->Reactivity_Ratios KT_Method->Reactivity_Ratios

Caption: Workflow for determining copolymer reactivity ratios.

Detailed Methodologies

1. Copolymer Synthesis: A series of copolymerizations are carried out with varying initial molar ratios of VTA (M₁) and the comonomer (M₂).

  • In a polymerization tube, the desired amounts of VTA, comonomer, AIBN (typically 1-2 mol% with respect to total monomers), and solvent are added.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The sealed tube is then placed in a thermostatically controlled bath at a specific temperature (e.g., 70 °C) to initiate polymerization.

  • The polymerization is allowed to proceed to a low conversion (typically less than 10%) to ensure that the monomer feed ratio remains relatively constant.

  • The reaction is terminated by rapid cooling and exposure to air.

  • The copolymer is isolated by precipitation in a non-solvent (e.g., diethyl ether), filtered, and dried under vacuum to a constant weight.

2. Copolymer Composition Analysis (¹H NMR Spectroscopy): The composition of the purified copolymer is determined using ¹H NMR spectroscopy.[6][7]

  • A known amount of the dried copolymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The ¹H NMR spectrum is recorded.

  • Characteristic peaks for each monomer unit in the copolymer are identified. For VTA, the protons of the triazole ring are typically observed in the aromatic region, while for the comonomer, specific proton signals are used for quantification.

  • The integral values of these characteristic peaks are used to calculate the molar ratio of the two monomer units in the copolymer.

3. Reactivity Ratio Calculation: The Fineman-Ross and Kelen-Tüdős methods are graphical techniques used to determine the reactivity ratios from the monomer feed composition and the resulting copolymer composition data.

  • Fineman-Ross Method: This method uses the following linear equation: G = H * r₁ - r₂ where G and H are functions of the molar ratios of the monomers in the feed (f) and in the copolymer (F). A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.[8]

  • Kelen-Tüdős Method: This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. It uses the equation: η = (r₁ + r₂/α) * ξ - r₂/α where η and ξ are functions of G, H, and a parameter α, which is calculated from the H values. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.[9][10]

Comparison of Reactivity Ratio Determination Methods

G cluster_input Experimental Data cluster_methods Linear Graphical Methods cluster_output Output Monomer_Feed_Ratio Monomer Feed Ratio (f1, f2) Fineman_Ross Fineman-Ross Method (Potentially biased at extreme compositions) Monomer_Feed_Ratio->Fineman_Ross Kelen_Tudos Kelen-Tüdős Method (More uniform data distribution) Monomer_Feed_Ratio->Kelen_Tudos Copolymer_Composition Copolymer Composition (F1, F2) Copolymer_Composition->Fineman_Ross Copolymer_Composition->Kelen_Tudos Reactivity_Ratios Reactivity Ratios (r1, r2) Fineman_Ross->Reactivity_Ratios Kelen_Tudos->Reactivity_Ratios

Caption: Comparison of Fineman-Ross and Kelen-Tüdős methods.

Both the Fineman-Ross and Kelen-Tüdős methods are widely used for their simplicity in determining reactivity ratios. However, the Kelen-Tüdős method is generally considered more reliable as it is designed to minimize the bias that can occur with the Fineman-Ross method, particularly at extreme monomer feed compositions. For the copolymerization of VTA with acrylic acid, both methods yielded comparable results, providing confidence in the determined reactivity ratios.[1][2] The use of non-linear least squares methods can also provide a more statistically robust determination of reactivity ratios.[5]

References

A Comparative Benchmark of 1-Vinyl-1,2,4-triazole (VTR)-Based Hydrogels for Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of controlled drug delivery, hydrogels have emerged as a versatile platform, offering biocompatibility, high water content, and tunable properties. Among the myriad of available polymers, 1-Vinyl-1,2,4-triazole (VTR) has garnered attention for the synthesis of hydrogels with potential applications in biomedicine. This guide provides an objective comparison of the performance of VTR-based hydrogels against other commonly used hydrogel systems, namely poly(N-isopropylacrylamide) (PNIPAAm), chitosan, and alginate. The comparison is supported by experimental data from peer-reviewed literature, with a focus on key performance indicators for drug release.

Quantitative Performance Metrics: A Comparative Analysis

The efficacy of a hydrogel as a drug delivery vehicle is determined by several key parameters, including its swelling behavior, drug loading capacity, and drug release kinetics. The following tables summarize the available quantitative data for VTR-based hydrogels and popular alternatives. It is important to note that a direct comparison is challenging due to variations in experimental conditions, including the type of drug used, the specific formulation of the hydrogel, and the release medium.

Table 1: Swelling Behavior of Various Hydrogels

The swelling ratio is a critical characteristic that influences the diffusion of solutes and the release of encapsulated drugs.[1] It is typically defined as the fractional increase in the weight of the hydrogel due to water absorption.

Hydrogel MaterialCrosslinking Method/AgentSwelling Ratio (%)pHTemperature (°C)Reference
Poly(this compound) (PVTAz) Gamma Irradiation~3000 (volume %)Not specified (no sharp change with pH)4-20[2]
Poly(N-isopropylacrylamide) (PNIPAAm)UV Irradiation (with BIS)>600Not specifiedBelow LCST (~32°C)[3]
ChitosanGlutaraldehydeVaries with crosslinker concentration7.4Not specified[1]
AlginateCalcium Chloride250 - 43007.4Not specified[1]

Table 2: Drug Loading and Release Performance

Drug loading and release kinetics are paramount to the therapeutic efficacy of a drug delivery system. The data below showcases the performance of different hydrogels with various model drugs.

Hydrogel MaterialModel DrugDrug Loading MethodDrug Release (%)Time (h)Release ConditionsReference
Poly(this compound) (PVTAz) 5-Fluorouracil (5-FU)Incorporation & Adsorption6548Not specified[2]
Poly(N-isopropylacrylamide)-co-polyacrylamideCurcuminNot specified~1004pH 5.5, 40°C[4]
Chitosan-based (PVA-CS-PCL)CeftazidimeNot specified636pH 5.5[5]
Chitosan-based (PVA-CS-PCL)KetoprofenNot specified846pH 5.5[5]
Alginate-based (PEDOT/Alg)CurcuminNot specified~7 (diffusion), significantly higher with electrical stimulation24 (diffusion)Ethanol[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and characterization of VTR-based hydrogels and their alternatives.

Synthesis and Characterization of Poly(this compound) (PVTAz) Hydrogels

Synthesis: Crosslinked poly(this compound) (PVTAz) hydrogels can be prepared via gamma irradiation.[2] In a typical procedure, this compound monomer is dissolved in water.[2] The solution is then subjected to ⁶⁰Co γ-radiation, which initiates simultaneous polymerization and crosslinking of the monomer to form the hydrogel.[2] The degree of gelation can be influenced by the water content in the initial mixture.[2]

Swelling Studies: The swelling behavior of the hydrogels is investigated by immersing a dried, pre-weighed sample in a solution of interest (e.g., deionized water, buffer solutions of different pH).[2] At regular intervals, the hydrogel is removed, blotted to remove excess surface water, and weighed. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[1] The effects of time, pH, temperature, and ionic strength on the swelling behavior are typically evaluated.[2]

Drug Loading and In Vitro Release Studies: Drug loading can be achieved by two primary methods: incorporation and adsorption.[2]

  • Incorporation: The drug is dissolved in the monomer solution before polymerization.[2]

  • Adsorption: A pre-formed hydrogel is immersed in a drug solution for a specific period to allow for drug uptake.[2]

For in vitro drug release studies, the drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature with continuous stirring.[1] At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry.[1][8] The cumulative amount of drug released is then plotted against time.[1]

General Protocols for Alternative Hydrogels

Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels: PNIPAAm hydrogels are often synthesized by free radical polymerization of N-isopropylacrylamide monomer in the presence of a crosslinking agent (e.g., N,N'-methylenebisacrylamide) and an initiator.[4] These hydrogels are well-known for their thermoresponsive nature, exhibiting a lower critical solution temperature (LCST) around 32°C, above which they shrink and release their contents.[9]

Chitosan Hydrogels: Chitosan, a natural polysaccharide, can be crosslinked using various agents, including glutaraldehyde, to form hydrogels.[1] The properties of chitosan hydrogels, such as swelling and drug release, are often pH-responsive due to the presence of amino groups in the chitosan backbone.[10][11]

Alginate Hydrogels: Alginate hydrogels are typically formed by ionic crosslinking of the alginate polymer with divalent cations, most commonly calcium ions (e.g., from calcium chloride).[1] The crosslinking process is mild and allows for the encapsulation of delicate therapeutic agents.[12]

Visualizing Experimental Workflows

To better illustrate the processes involved in hydrogel-based drug delivery research, the following diagrams, generated using Graphviz, outline a typical experimental workflow and a general representation of stimuli-responsive drug release.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_drug_release Drug Release Studies Monomer Monomer(s) Polymerization Polymerization & Crosslinking Monomer->Polymerization Crosslinker Crosslinker Crosslinker->Polymerization Initiator Initiator/Radiation Initiator->Polymerization Hydrogel Hydrogel Formation Polymerization->Hydrogel Swelling Swelling Studies Hydrogel->Swelling Morphology Morphology (SEM) Hydrogel->Morphology Spectroscopy Spectroscopy (FTIR) Hydrogel->Spectroscopy Thermal Thermal Analysis (TGA/DSC) Hydrogel->Thermal DrugLoading Drug Loading Hydrogel->DrugLoading Release In Vitro Release DrugLoading->Release Quantification Drug Quantification (UV-Vis) Release->Quantification Analysis Data Analysis Quantification->Analysis Stimuli_Responsive_Release cluster_hydrogel Hydrogel Matrix d1 Drug Release Drug Release d2 Drug d3 Drug d4 Drug d5 Drug Stimulus External Stimulus (e.g., pH, Temp) Response Hydrogel Response (Swelling/Shrinking) Stimulus->Response Response->Release

References

Comparative Thermal Analysis of 1-Vinyl-1,2,4-triazole (VTC) Copolymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the thermal stability and phase behavior of 1-Vinyl-1,2,4-triazole (VTC) copolymers is crucial for their application in advanced materials, particularly in drug delivery and nanotechnology. This guide provides a comparative analysis of the thermal properties of various VTC copolymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols and a logical workflow for thermal analysis are also presented to aid researchers in their investigations.

Comparative Thermal Properties of VTC Copolymers

The thermal behavior of this compound (VTC) copolymers is significantly influenced by the nature of the comonomer. The following table summarizes the key thermal properties of different VTC copolymers as determined by TGA and DSC analysis.

Copolymer SystemComonomerThermal Stability (Decomposition Temperature)Key Thermal Transitions (DSC)Reference
Poly(VTC-co-Acrylic Acid)Acrylic AcidStable up to 300-320 °C.[1]Glass transition temperatures (Tg) of the copolymers were found to increase with complex formation between acid and triazole units.[2][1][2]
Poly(VTC-co-Vinylsulfonic Acid Sodium Salt)Vinylsulfonic Acid Sodium SaltStable up to 260 °C. The thermal degradation occurs in three stages: 50-150 °C (8% weight loss, endothermic), and two subsequent stages of deep thermal degradation from 260 °C to 450 °C (exothermic).[3]The DSC curve shows an endothermic effect in the first stage of decomposition.[3][3]
Poly(VTC-co-1-vinyl-4,5,6,7-tetrahydroindole)1-vinyl-4,5,6,7-tetrahydroindoleThermally stable up to 250-300 °C.Not explicitly detailed in the provided search results.
Poly(VTC-co-Acrylonitrile)AcrylonitrileThe homopolymer of this compound is characterized by high thermal stability (up to 300-350 °C).[4]Not explicitly detailed in the provided search results.[4]

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are essential for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the VTC copolymers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer sample into a clean TGA sample pan (typically aluminum or platinum).[5]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).[1][6]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG curve).

    • Calculate the residual weight at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm) of the VTC copolymers.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried copolymer sample and hermetically seal it in an aluminum DSC pan.[7]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.[8]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan. The thermal transitions are typically determined from this second heating scan to ensure they are characteristic of the material itself.[8]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the DSC curve.

    • Identify melting endotherms (Tm) and crystallization exotherms (Tc) as peaks on the DSC curve.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates a systematic workflow for the comparative thermal analysis of VTC copolymers.

G cluster_synthesis Copolymer Synthesis & Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Evaluation synthesis Synthesize VTC Copolymers (e.g., with Acrylic Acid, VSSA, etc.) purification Purify Copolymers synthesis->purification drying Dry Copolymers under Vacuum purification->drying tga Thermogravimetric Analysis (TGA) drying->tga dsc Differential Scanning Calorimetry (DSC) drying->dsc tga_data Determine: - Decomposition Temperatures - Weight Loss Stages - Residual Mass tga->tga_data dsc_data Determine: - Glass Transition (Tg) - Melting Point (Tm) - Crystallization Temperature (Tc) dsc->dsc_data comparison Compare Thermal Properties of different VTC Copolymers tga_data->comparison dsc_data->comparison conclusion Draw Conclusions on Structure-Property Relationships comparison->conclusion

Caption: Workflow for Comparative Thermal Analysis of VTC Copolymers.

References

A Comparative Guide to the Electrochemical Stability of 1-Vinyl-1,2,4-triazole and its Isomers in Polymeric Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical stability of polymers derived from 1-Vinyl-1,2,4-triazole (1-VTri) and its isomers. While extensive research has been conducted on the 1-VTri isomer, a notable gap exists in the scientific literature regarding the electrochemical properties of polymers based on 3-Vinyl-1,2,4-triazole and 4-Vinyl-1,2,4-triazole. This document summarizes the available data for poly(this compound) (PVT) and outlines the experimental protocols required to perform a comparative study, thereby encouraging further research in this area.

Introduction to Vinyltriazole Isomers

This compound is a heterocyclic monomer that, upon polymerization, yields materials with high thermal and chemical resistance.[1][2] These properties make it a promising candidate for various applications, including proton-conducting membranes in fuel cells and biocompatible materials.[3][4] The electrochemical stability of these polymers is a critical parameter, as it dictates their operational lifetime and reliability in electrochemical devices. The isomers of 1-VTri, namely 3-Vinyl-1,2,4-triazole and 4-Vinyl-1,2,4-triazole, differ in the attachment point of the vinyl group to the triazole ring, which is expected to influence the electronic properties and, consequently, the electrochemical stability of the resulting polymers.

Below is a diagram illustrating the isomeric structures of vinyltriazole.

isomers cluster_1 This compound cluster_2 3-Vinyl-1,2,4-triazole cluster_3 4-Vinyl-1,2,4-triazole 1-VTri 1-VTri 3-VTri 3-VTri 4-VTri 4-VTri

Caption: Chemical structures of this compound and its isomers.

Electrochemical Stability of Poly(this compound)

Polymers and copolymers derived from this compound exhibit notable electrochemical stability.[2] The electrochemical stability window for these polymers is consistently reported to be in the range of 3 to 4 volts.[1][2] This high stability is attributed to the inherent stability of the 1,2,4-triazole ring.

Quantitative Data Summary

The following table summarizes the key electrochemical stability parameters for various polymer systems incorporating this compound, as reported in the literature.

Polymer SystemElectrochemical Stability Window (V)Reference(s)
Homopolymers and copolymers of this compound3 - 4[1][2]
Copolymers of this compound with 2-acrylamido-2-methyl-1-propanesulfonic acid> 3[2]
Copolymers of this compound and 5-(methacrylamido)tetrazole3[1]
Graft copolymer of this compound on a poly(vinylidene fluoride) matrixup to 4.0[2]

Comparative Data for Vinyltriazole Isomers

A comprehensive search of scientific databases reveals a significant lack of published experimental data on the electrochemical stability of polymers derived from 3-Vinyl-1,2,4-triazole and 4-Vinyl-1,2,4-triazole. This absence of data prevents a direct and quantitative comparison with the well-characterized poly(this compound).

Experimental Protocol for Comparative Electrochemical Stability Analysis

To address the existing knowledge gap, the following experimental protocol is proposed for a systematic comparison of the electrochemical stability of polymers derived from 1-VTri and its isomers.

Polymer Synthesis
  • Monomer Synthesis and Purification: Synthesize and purify this compound, 3-Vinyl-1,2,4-triazole, and 4-Vinyl-1,2,4-triazole.

  • Polymerization: Polymerize each monomer under identical conditions (e.g., free radical polymerization using a common initiator and solvent) to obtain polymers with comparable molecular weights and low polydispersity.

  • Membrane Preparation: Cast the synthesized polymers into thin films or membranes of uniform thickness.

Electrochemical Characterization

The primary technique for evaluating electrochemical stability is Cyclic Voltammetry (CV) .

  • Electrochemical Cell Setup:

    • Working Electrode: A glassy carbon or platinum electrode coated with the polymer membrane.

    • Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or foil.

    • Electrolyte: A solution of a suitable salt (e.g., lithium perchlorate, LiClO₄) in an appropriate aprotic solvent (e.g., acetonitrile or propylene carbonate). The electrolyte must be electrochemically stable within the potential range of interest.

  • Cyclic Voltammetry Procedure:

    • Assemble the three-electrode cell with the polymer-coated working electrode.

    • Purge the electrolyte with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Scan the potential from the open-circuit potential towards both anodic (positive) and cathodic (negative) directions.

    • The potential limits should be extended until a significant increase in current is observed, indicating the onset of oxidation or reduction of the polymer or electrolyte.

    • The scan rate is typically set between 20 and 100 mV/s.

    • Multiple cycles should be performed to check for any changes in the voltammogram, which might indicate polymer degradation.

  • Data Analysis:

    • The electrochemical stability window is determined by the potential range between the onset of oxidation and reduction currents.

    • The oxidation potential (E_ox) and reduction potential (E_red) are determined from the CV curve.

    • Cycling stability can be assessed by comparing the CV curves over multiple cycles. A stable polymer will show minimal changes in the peak currents and potentials.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow cluster_synthesis Polymer Synthesis & Preparation cluster_characterization Electrochemical Characterization cluster_comparison Comparative Analysis Monomer Monomer Synthesis & Purification (1-VTri, 3-VTri, 4-VTri) Polymerization Polymerization Monomer->Polymerization Membrane Membrane Casting Polymerization->Membrane Cell Three-Electrode Cell Assembly Membrane->Cell CV Cyclic Voltammetry Measurement Cell->CV Data Data Analysis CV->Data StabilityWindow Determine Electrochemical Stability Window Data->StabilityWindow OxRed Identify Oxidation & Reduction Potentials StabilityWindow->OxRed Cycling Assess Cycling Stability OxRed->Cycling

Caption: Experimental workflow for comparative electrochemical stability analysis.

Conclusion

Poly(this compound) is a well-documented polymer with high electrochemical stability, making it suitable for various electrochemical applications. However, a significant research opportunity exists to investigate the electrochemical properties of its isomers, poly(3-Vinyl-1,2,4-triazole) and poly(4-Vinyl-1,2,4-triazole). By following the outlined experimental protocol, researchers can systematically evaluate and compare the electrochemical stability of these isomeric polymers, leading to a deeper understanding of their structure-property relationships and potentially uncovering new materials with enhanced performance for advanced electrochemical systems.

References

A comparative study of different synthesis routes for 1-Vinyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 1-Vinyl-1,2,4-triazole is a valuable monomer in the development of specialty polymers and a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of three primary synthesis routes for this compound, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Direct Vinylation 1,2,4-triazole, AcetylenePotassium Hydroxide180-2002-370-80High atom economy, one-step process.Requires high pressure and temperature, handling of acetylene gas.
Transvinylation 1,2,4-triazole, Vinyl AcetateMercury(II) Acetate, Trifluoroacetic Acid350-400 (pyrolysis)Not specifiedModerateAvoids the use of acetylene gas.Use of toxic mercury catalyst, requires a high-temperature pyrolysis step.[1]
Dehydrohalogenation 1,2,4-triazole, 1,2-DichloroethanePhase Transfer Catalyst, Potassium Hydroxide60-70 (Step 1), 70-80 (Step 2)5-6 (Step 1), 3-4 (Step 2)~60-70 (overall)Milder reaction conditions, avoids high-pressure apparatus.Two-step process, use of halogenated hydrocarbons.

Route 1: Direct Vinylation with Acetylene

This classical approach involves the direct reaction of 1,2,4-triazole with acetylene under high pressure and temperature in the presence of a basic catalyst.

Experimental Protocol

A 1-liter rotating autoclave is charged with 69 g (1 mole) of 1,2,4-triazole, 3.5 g of potassium hydroxide, and 150 ml of dioxane. The autoclave is sealed and purged with nitrogen. Acetylene is then introduced to an initial pressure of 12 atm. The reaction mixture is heated to 180-200°C with continuous rotation for 2-3 hours. After cooling to room temperature, the excess acetylene is vented. The reaction mixture is discharged, and the dioxane is removed by distillation. The residue is then distilled under vacuum to yield this compound.

Workflow Diagram

1_2_4_triazole 1,2,4-Triazole reaction Direct Vinylation (180-200°C, 12 atm) 1_2_4_triazole->reaction acetylene Acetylene acetylene->reaction catalyst KOH catalyst->reaction product This compound reaction->product

Caption: Direct Vinylation of 1,2,4-triazole with Acetylene.

Route 2: Transvinylation with Vinyl Acetate

This method offers an alternative to the use of acetylene gas by employing vinyl acetate as the vinyl group donor. The reaction proceeds via the formation of an intermediate, N-(1-acetoxyethyl)-1,2,4-triazole, which is then subjected to pyrolysis.

Experimental Protocol

A mixture of 1,2,4-triazole and vinyl acetate is reacted in the presence of a catalytic amount of mercury(II) acetate and trifluoroacetic acid. The reaction is carried out under phase-transfer catalysis conditions. The resulting N-(1-acetoxyethyl)-1,2,4-triazole intermediate is isolated and then pyrolyzed at a high temperature (350–400°C) in the presence of water to yield this compound.[1]

Workflow Diagram

1_2_4_triazole 1,2,4-Triazole addition Addition Reaction 1_2_4_triazole->addition vinyl_acetate Vinyl Acetate vinyl_acetate->addition catalyst Hg(OAc)₂ / CF₃COOH catalyst->addition intermediate N-(1-acetoxyethyl)-1,2,4-triazole addition->intermediate pyrolysis Pyrolysis (350-400°C) intermediate->pyrolysis product This compound pyrolysis->product

Caption: Transvinylation of 1,2,4-triazole with Vinyl Acetate.

Route 3: Two-Step Dehydrohalogenation

This route involves the initial synthesis of a haloethyl intermediate, followed by dehydrohalogenation to introduce the vinyl group. This method avoids the harsh conditions of direct vinylation and the toxicity of mercury catalysts.

Experimental Protocol

Step 1: Synthesis of 1-(2-Chloroethyl)-1,2,4-triazole

To a mixture of 69 g (1 mole) of 1,2,4-triazole in 200 ml of 1,2-dichloroethane, a solution of 40 g (1 mole) of sodium hydroxide in 100 ml of water and 3 g of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) are added. The mixture is stirred vigorously at 60-70°C for 5-6 hours. After cooling, the organic layer is separated, washed with water, and the solvent is distilled off to give crude 1-(2-chloroethyl)-1,2,4-triazole.

Step 2: Dehydrohalogenation to this compound

The crude 1-(2-chloroethyl)-1,2,4-triazole is mixed with a solution of 67.2 g (1.2 moles) of potassium hydroxide in 200 ml of ethanol. The mixture is heated at 70-80°C for 3-4 hours with stirring. After cooling, the precipitated potassium chloride is filtered off. The ethanol is removed by distillation, and the residue is distilled under vacuum to afford this compound.

Workflow Diagram

1_2_4_triazole 1,2,4-Triazole step1 Haloethylation (60-70°C) 1_2_4_triazole->step1 dichloroethane 1,2-Dichloroethane dichloroethane->step1 ptc Phase Transfer Catalyst ptc->step1 naoh NaOH naoh->step1 intermediate 1-(2-Chloroethyl)-1,2,4-triazole step1->intermediate step2 Dehydrohalogenation (70-80°C) intermediate->step2 koh KOH koh->step2 product This compound step2->product

Caption: Dehydrohalogenation Route to this compound.

Conclusion

The choice of synthesis route for this compound depends on the specific requirements of the application, available equipment, and safety considerations. The direct vinylation offers a high-yield, one-step process but requires specialized high-pressure equipment. The transvinylation route avoids the use of acetylene but involves a toxic catalyst and a high-temperature pyrolysis step. The dehydrohalogenation route provides a viable alternative with milder conditions, although it is a two-step process. For large-scale industrial production, the direct vinylation method, despite its demanding conditions, is often preferred due to its efficiency and atom economy. For laboratory-scale synthesis, the dehydrohalogenation route may be more practical due to its less stringent equipment requirements.

References

Safety Operating Guide

Proper Disposal of 1-Vinyl-1,2,4-triazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Vinyl-1,2,4-triazole is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these procedures will help in managing this chemical waste in accordance with general hazardous waste principles.

Waste Identification and Hazard Assessment

Before initiating any disposal procedures, it is imperative to correctly identify the waste and understand its associated hazards. This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation. It is essential to consult the Safety Data Sheet (SDS) for specific hazard information.

Key Hazard Information for this compound:

Property Information
CAS Number 2764-83-2
Molecular Formula C4H5N3
Physical Form Liquid
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Class 10 - Combustible liquids
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound waste. This is critical to prevent exposure and ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is necessary.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe laboratory operations.

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant).

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The storage area should be secure to prevent unauthorized access.

Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[2][3][4] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the waste is considered hazardous under RCRA regulations. Based on its irritant properties, this compound waste will likely be classified as hazardous.

  • Accumulation: Collect the waste in the designated and labeled container. Do not mix with other, incompatible waste streams.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and hazard information.

  • Manifesting: For off-site disposal, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.[5][6]

  • Final Disposal: The licensed hazardous waste disposal facility will handle the final treatment and disposal of the this compound waste, likely through high-temperature incineration or another approved method.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow for this compound

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Process cluster_spill Spill Response A Identify Waste: This compound B Assess Hazards: Irritant, Combustible A->B C Wear Appropriate PPE B->C K Evacuate & Ventilate Area B->K D Use Designated, Labeled Waste Container C->D E Store in a Cool, Ventilated, Secure Area D->E F Segregate from Incompatible Materials D->F G Contact EHS or Licensed Waste Contractor E->G H Prepare Hazardous Waste Manifest G->H I Arrange for Professional Pickup and Disposal H->I J Final Disposal via Approved Method (e.g., Incineration) I->J L Contain with Inert Absorbent K->L M Collect and Containerize as Hazardous Waste L->M N Decontaminate Spill Area M->N O Report Spill to EHS N->O

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Vinyl-1,2,4-triazole
Reactant of Route 2
1-Vinyl-1,2,4-triazole

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